molecular formula C15H28O7 B610270 Propargyl-PEG7-alcohol

Propargyl-PEG7-alcohol

Cat. No.: B610270
M. Wt: 320.38 g/mol
InChI Key: USWWECGLRVWCRJ-UHFFFAOYSA-N
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Description

Propargyl-PEG7-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWWECGLRVWCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG7-alcohol: A Comprehensive Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG7-alcohol is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its distinct architecture, featuring a terminal alkyne group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides an in-depth examination of its properties, applications, and the experimental protocols essential for its effective utilization in research and development.

Core Properties and Specifications

This compound is a liquid at standard conditions, valued for its role as a PEG-based linker. The terminal propargyl group is amenable to highly efficient "click" chemistry reactions, while the PEG spacer enhances solubility and minimizes steric hindrance. The terminal hydroxyl group provides a further point for derivatization or conjugation.

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₁₅H₂₈O₇[1][2]
Molecular Weight 320.38 g/mol [1][2]
CAS Number 944560-99-0, 1422023-54-8[1]
Appearance Liquid[1]
Purity Typically >95% or >96%[1][2]
Storage Temperature 2-8°C
Solubility

Polyethylene glycol (PEG) derivatives, including this compound, exhibit broad solubility in a range of solvents. They are generally soluble in water and many organic solvents such as dimethylformamide (DMF), dichloromethane, toluene, and acetonitrile.[3] The solubility in organic solvents tends to decrease as the molecular weight of the PEG chain increases.[3]

Key Applications in Research and Drug Development

The bifunctional nature of this compound makes it a critical component in the synthesis of complex biomolecules, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTAC Synthesis

PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[4] These molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] The PEG linker in this compound provides the necessary length and flexibility for the two ends of the PROTAC to effectively engage their respective protein targets, facilitating the formation of a productive ternary complex.[4]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol outlines a general procedure for the copper(I)-catalyzed cycloaddition reaction between the propargyl group of this compound and an azide-functionalized molecule. This reaction is highly efficient and specific, forming a stable triazole linkage.[5]

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of the copper-binding ligand (e.g., 50 mM THPTA in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio in the reaction buffer.

    • Add the copper-binding ligand to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 0.25 mM.[5]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[5]

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with gentle stirring.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or TLC.

  • Purification:

    • Upon completion, purify the conjugate using a suitable method, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess reagents and byproducts.

PROTAC Synthesis (Adapted Protocol)

This protocol provides a general two-step strategy for synthesizing a PROTAC using this compound as a linker. This involves an initial conjugation step to attach the first ligand, followed by a click chemistry reaction to attach the second, azide-modified ligand.

Step 1: Conjugation of the First Ligand to this compound

The hydroxyl group of this compound can be activated or modified to react with a suitable functional group on the first ligand (e.g., a carboxylic acid on the ligand can be coupled to the alcohol via an esterification reaction). The specific activation chemistry will depend on the nature of the ligand.

Step 2: Click Chemistry with the Second Ligand

The resulting propargyl-functionalized ligand from Step 1 can then be reacted with an azide-modified second ligand using the CuAAC protocol described above.

General Procedure:

  • Ligand Functionalization: Ensure one of your ligands possesses an azide (B81097) group for the click reaction.

  • First Ligand Conjugation:

    • Activate the hydroxyl group of this compound (e.g., by converting it to a better leaving group like a tosylate).

    • React the activated Propargyl-PEG7-linker with the first ligand under appropriate conditions.

    • Purify the resulting alkyne-functionalized intermediate.

  • Click Reaction:

    • Dissolve the alkyne-functionalized intermediate and the azide-modified second ligand in a suitable solvent system.

    • Perform the CuAAC reaction as detailed in the previous protocol.

  • Final Purification: Purify the final PROTAC compound using preparative HPLC and characterize it by LC-MS and NMR to confirm its identity and purity.

Visualizing the Workflow and Concepts

To aid in the understanding of the processes involving this compound, the following diagrams illustrate the key molecular structure and reaction pathways.

G This compound Structure cluster_propargyl Propargyl Group cluster_peg PEG7 Spacer cluster_alcohol Alcohol Group HC HC C C HC->C CH2 CH2 C->CH2 - O(CH2CH2O)6 O(CH2CH2O)6 CH2->O(CH2CH2O)6 - CH2CH2OH CH2CH2OH O(CH2CH2O)6->CH2CH2OH -

Caption: Molecular structure of this compound.

G CuAAC Click Chemistry Workflow reagents Prepare Stock Solutions (this compound, Azide-Molecule, CuSO4, Ligand, Sodium Ascorbate) reaction Set up Reaction Mixture (Buffer, Reactants, Ligand, CuSO4) reagents->reaction initiation Initiate Reaction (Add Sodium Ascorbate) reaction->initiation monitoring Monitor Progress (LC-MS, TLC) initiation->monitoring purification Purify Conjugate (HPLC, Chromatography) monitoring->purification

Caption: General workflow for a CuAAC reaction.

G PROTAC Synthesis Signaling Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Recruits Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen. Adhered or collected material should be disposed of in accordance with local regulations.

It is important to distinguish the safety profile of this compound from that of the unrelated and significantly more hazardous compound, propargyl alcohol. Always refer to the specific Safety Data Sheet (SDS) for this compound before use.

References

Propargyl-PEG7-alcohol: A Technical Overview of its Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG7-alcohol is a heterobifunctional linker molecule integral to advancements in bioconjugation and drug development. Its unique chemical structure, featuring a terminal alkyne group, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a primary alcohol, provides a versatile platform for covalently linking and modifying biomolecules. This guide details the molecular characteristics of this compound and provides insight into its application, particularly in the realm of "click chemistry."

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C15H28O7[1]
Molecular Weight 320.38 g/mol [1]
CAS Number 944560-99-0[1][2]
Appearance Liquid[2]
Purity >95%[2]
SMILES OCCOCCOCCOCCOCCOCCOCCOCC#C[1]

Chemical Structure

The structure of this compound is characterized by a propargyl group at one terminus, providing a reactive alkyne for click chemistry. The central feature is a hydrophilic seven-unit polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance in bioconjugation applications. The other terminus is a hydroxyl group, which can be used for further derivatization or attachment to other molecules.

Caption: Chemical structure of this compound.

Experimental Protocols: Application in Click Chemistry

This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction enables the efficient and specific conjugation of the propargyl-functionalized linker to a molecule containing an azide (B81097) group, forming a stable triazole linkage. The following outlines a general protocol for such a bioconjugation reaction.

Materials:

  • This compound

  • Azide-modified molecule of interest (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a copper ligand)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO or DMF)

General Protocol for CuAAC Reaction:

  • Preparation of Stock Solutions:

    • Dissolve this compound in an appropriate solvent to a desired concentration (e.g., 10 mM in DMSO).

    • Dissolve the azide-containing molecule in the reaction buffer.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

    • If using, prepare a stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and a molar excess of this compound (typically 1.5 to 10 equivalents).

    • If using TBTA, add it to the reaction mixture at this stage.

    • Add the CuSO4 solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature with gentle stirring for 1 to 4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE for protein conjugations.

  • Purification:

    • Upon completion, the conjugated product can be purified from excess reagents and byproducts using appropriate chromatographic techniques, such as size-exclusion chromatography or reverse-phase HPLC.

Workflow for a Generic CuAAC Reaction:

G A Prepare Stock Solutions (this compound, Azide-Molecule, CuSO4, Sodium Ascorbate) B Combine Reactants (Azide-Molecule + this compound) A->B C Add Catalyst Components (CuSO4 + Sodium Ascorbate) B->C D Incubate at Room Temperature (1-4 hours) C->D E Purify Conjugate (e.g., HPLC, SEC) D->E

Caption: A generalized workflow for a CuAAC reaction.

This compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] In this context, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. The hydrophilic PEG chain can enhance the solubility and cell permeability of the resulting PROTAC.

References

Propargyl-PEG7-alcohol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Propargyl-PEG7-alcohol is a discrete polyethylene (B3416737) glycol (dPEG) linker that is frequently employed in bioconjugation and drug development. Its structure, featuring a terminal alkyne group and a hydroxyl group separated by a seven-unit polyethylene glycol chain, makes it a versatile tool for researchers. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental workflows.

Core Properties and Specifications

This compound is a valuable reagent in the field of chemical biology, particularly for its role as a linker in creating more complex molecular architectures. Below is a summary of its key physicochemical properties.

PropertyValueReference(s)
CAS Number 944560-99-0[1][2][3]
Molecular Formula C15H28O7[1]
Molecular Weight 320.38 g/mol [1]
Purity Typically >95%, >96%, or 98%[1][2][3]
Form Liquid[2]
Solubility Soluble in Water, DMSO, DCM, DMF[3]
Storage Recommended storage at -20°C[3]

Applications in Research and Drug Development

The primary utility of this compound stems from its bifunctional nature. The terminal alkyne is available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the terminal hydroxyl group can be further functionalized.[3][4] This makes it an important component in the construction of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a building block for the linker component of PROTACs, providing the necessary spacing and flexibility for the two binding moieties to effectively engage their respective protein targets.[4][5]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds E3 E3 Ubiquitin Ligase E3->PROTAC binds Ternary POI-PROTAC-E3 Ub Ubiquitin Ternary->Ub E2 Ligase Ub_Chain Polyubiquitin Chain Ternary->Ub_Chain Polyubiquitination Proteasome Proteasome Ub_Chain->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Click Chemistry

The propargyl group is the key functional moiety for click chemistry. Specifically, it undergoes a highly efficient and specific cycloaddition reaction with azide-containing molecules in the presence of a copper(I) catalyst. This reaction is widely used to conjugate molecules in complex biological environments due to its high yield, stereospecificity, and the bio-inert nature of the participating functional groups.[3][4]

Experimental Protocols

While specific protocols for this compound are often proprietary or application-dependent, a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is provided below. This protocol serves as a representative workflow for conjugating this compound to an azide-functionalized molecule.

Objective: To conjugate this compound to an azide-containing molecule (Molecule-N3).

Materials:

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of Molecule-N3 in the same solvent.

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water.

  • Reaction Setup:

    • In a suitable reaction vessel, add Molecule-N3.

    • Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound.

    • Add the solvent to achieve the desired reaction concentration.

  • Initiation of Click Reaction:

    • Add sodium ascorbate to the reaction mixture (typically 5-10 mole percent).

    • Add CuSO4 to the reaction mixture (typically 1-5 mole percent). The sodium ascorbate will reduce Cu(II) to the active Cu(I) species in situ.

    • Alternatively, a Cu(I) source like copper(I) bromide or a pre-formed Cu(I)-ligand complex can be used.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature with stirring.

    • Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates.

    • The reaction can be monitored by techniques such as TLC, LC-MS, or NMR to assess completion.

  • Purification:

    • Upon completion, the reaction mixture may be quenched.

    • The desired conjugate is typically purified using chromatographic techniques such as flash column chromatography, preparative HPLC, or size-exclusion chromatography to remove excess reagents and byproducts.

Click_Chemistry_Workflow Start Start Prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ascorbate) Start->Prep Mix Combine Alkyne and Azide in Reaction Solvent Prep->Mix Add_Cat Add Sodium Ascorbate, then CuSO4 Mix->Add_Cat React Incubate at Room Temp (1-24h) Add_Cat->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Monitor->React Incomplete Purify Purify Conjugate (e.g., HPLC) Monitor->Purify Complete Analyze Characterize Final Product (MS, NMR) Purify->Analyze End End Analyze->End

Caption: General workflow for a CuAAC click chemistry reaction.

References

Propargyl-PEG7-alcohol: A Technical Guide to Solvent Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propargyl-PEG7-alcohol. Due to the absence of specific quantitative solubility data in publicly available literature, this guide summarizes the expected qualitative solubility based on the well-established properties of polyethylene (B3416737) glycol (PEG) compounds. Furthermore, it outlines a detailed experimental protocol for determining the solubility of liquid compounds like this compound, which can be employed by researchers to ascertain precise solubility limits in various solvent systems.

Core Concepts: Understanding PEG Solubility

Polyethylene glycols are polymers of ethylene (B1197577) oxide and are known for their versatile solubility profile. Generally, PEGs are highly soluble in water and a range of organic solvents.[1] This solubility is attributed to the ether oxygen atoms along the polymer chain which can form hydrogen bonds with protic solvents like water and the overall polarity of the molecule.

This compound, with the chemical formula C₁₅H₂₈O₇, is a heterobifunctional PEG linker containing a terminal alkyne group (propargyl) and a hydroxyl group. Its relatively low molecular weight (approximately 320.38 g/mol ) and the presence of seven ethylene glycol units suggest that its solubility will be largely governed by the general principles of PEG solubility. It is anticipated to be a liquid at room temperature.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents. This information is extrapolated from the general solubility characteristics of low molecular weight PEGs.[1][2][3] For research and development purposes, it is crucial to experimentally verify these expected solubilities.

Solvent ClassRepresentative SolventsExpected SolubilityRationale & Notes
Polar Protic Water, Ethanol, MethanolHighly Soluble/MiscibleThe hydroxyl group and ether linkages of the PEG chain readily form hydrogen bonds with protic solvents. While highly soluble in water and short-chain alcohols, solubility may decrease with longer chain alcohols.[2][4]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Soluble/MiscibleThe polarity of these solvents allows for favorable dipole-dipole interactions with the PEG chain.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformSoluble/MisciblePEGs are generally soluble in chlorinated solvents.[2][5]
Aromatic Toluene, BenzeneLess SolubleSolubility in aromatic hydrocarbons is typically lower for PEGs compared to more polar solvents. Heating may be required to dissolve the compound.[2]
Non-Polar Hexane, Diethyl EtherInsoluble/ImmiscibleThe significant difference in polarity between the PEG molecule and non-polar solvents leads to poor solvation.[2][5]

Experimental Protocols: Determination of Liquid Compound Solubility

To obtain quantitative or precise qualitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the miscibility and solubility of a liquid compound in various solvents by visual inspection.[6][7][8]

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration and temperature.
Materials:
  • This compound

  • A selection of test solvents (e.g., water, ethanol, DMF, DCM, toluene, hexane)

  • Small, clear glass vials or test tubes with caps

  • Calibrated pipettes

  • Vortex mixer

  • Temperature-controlled environment (e.g., water bath or incubator)

Procedure:
  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Bring the this compound and all test solvents to the desired experimental temperature (e.g., room temperature, 25°C).

  • Initial Miscibility Test:

    • To a vial, add a defined volume of the test solvent (e.g., 1 mL).

    • To the same vial, add an equal volume of this compound (1 mL).

    • Cap the vial securely and vortex for 30-60 seconds to ensure thorough mixing.

    • Allow the vial to stand undisturbed for a minimum of 15 minutes.

    • Observation: Visually inspect the mixture against a well-lit background.

      • Miscible (Soluble): The mixture is a single, clear, and homogenous phase with no visible particles, cloudiness, or separation.

      • Immiscible (Insoluble): Two distinct layers are formed.

      • Partially Miscible: The mixture is cloudy or forms an emulsion that does not separate completely.

  • Determining Approximate Solubility (for miscible/partially miscible results):

    • Prepare a series of dilutions of this compound in the test solvent. For example, prepare concentrations of 100 mg/mL, 50 mg/mL, 10 mg/mL, and 1 mg/mL.

    • For each concentration, add the appropriate amount of this compound to a known volume of the solvent in a vial.

    • Vortex each vial until the solute is fully dispersed.

    • Incubate the vials at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

    • After incubation, visually inspect each vial for any signs of phase separation, precipitation, or cloudiness. The highest concentration that remains a clear, single phase is the approximate solubility.

  • Reporting:

    • Record the solvent, the concentration of this compound tested, the temperature of the experiment, and the visual observation (soluble, partially soluble, or insoluble).

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G start Start: Select Solvent and Temperature prep Prepare Materials: - this compound - Solvent - Vials start->prep add_solvent Add 1 mL of Solvent to Vial prep->add_solvent add_peg Add 1 mL of this compound add_solvent->add_peg mix Vortex for 30-60 seconds add_peg->mix stand Let Stand for 15 minutes mix->stand observe Visual Observation stand->observe miscible Result: Miscible / Soluble observe->miscible Single clear phase immiscible Result: Immiscible / Insoluble observe->immiscible Two distinct layers partial Result: Partially Miscible observe->partial Cloudy / Emulsion end End of Test miscible->end immiscible->end partial->end

Caption: Workflow for the Initial Miscibility Test.

G start Start: Partially Miscible or Further Quantification Needed prep_dilutions Prepare Serial Dilutions (e.g., 100, 50, 10, 1 mg/mL) start->prep_dilutions add_to_vials Dispense each concentration into separate vials prep_dilutions->add_to_vials incubate Incubate at constant temperature (e.g., 24 hours) add_to_vials->incubate observe Visual Inspection of Vials incubate->observe highest_soluble Identify Highest Concentration with a Single Clear Phase observe->highest_soluble report Report Approximate Solubility highest_soluble->report

Caption: Workflow for Determining Approximate Solubility.

References

Propargyl-PEG7-alcohol as a Bifunctional Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl-PEG7-alcohol is a heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique molecular architecture, featuring a terminal propargyl group for click chemistry, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol for further functionalization, offers a versatile platform for the synthesis of complex molecular constructs. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and structured data are presented to facilitate its practical implementation in research and development settings.

Introduction

The precise and efficient linking of different molecular entities is a cornerstone of modern chemical biology and drug discovery. Bifunctional linkers, possessing two distinct reactive functional groups, are instrumental in this regard, enabling the assembly of molecules with novel functions. This compound belongs to the class of polyethylene glycol (PEG) based linkers, which are widely recognized for their ability to improve the solubility, bioavailability, and pharmacokinetic properties of bioconjugates.[1]

The structure of this compound incorporates three key features:

  • A Terminal Propargyl Group: This alkyne functionality is a key component for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2][3] This allows for the specific and stable conjugation to molecules bearing an azide (B81097) group.

  • A Seven-Unit Polyethylene Glycol (PEG7) Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting conjugates, which is often a challenge for large and complex biomolecules.[1] The defined length of the PEG7 spacer provides optimal spatial separation between the conjugated molecules, which is critical for maintaining their biological activity and promoting favorable interactions, such as the formation of a stable ternary complex in PROTACs.[4]

  • A Primary Alcohol Group: The terminal hydroxyl group provides a versatile handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or activated for coupling with various functional groups, enabling a wide range of conjugation strategies.

This combination of features makes this compound a particularly useful linker in the construction of PROTACs, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₈O₇[5]
Molecular Weight 320.38 g/mol [6]
CAS Number 944560-99-0[5]
Appearance Colorless to light yellow liquid[2][5]
Purity Typically >95% or >98%[3][6]
Solubility Soluble in water, DMSO, DCM, DMF[7]
Storage Conditions Store at -20°C, desiccated[7]

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general and efficient method can be inferred from the synthesis of similar heterobifunctional oligo(ethylene glycol) (OEG) linkers.[8][9][10] The synthesis typically involves a sequential modification of a symmetrical PEG diol.

A plausible synthetic route involves the mono-propargylation of heptaethylene glycol. This desymmetrization is a key step. The remaining hydroxyl group can then be used for further reactions if needed, but for this compound, the synthesis is complete at this stage.

A general workflow for the synthesis is outlined below:

G cluster_0 Synthesis of this compound Heptaethylene_glycol Heptaethylene Glycol Reaction Mono-propargylation Reaction Heptaethylene_glycol->Reaction Propargyl_bromide Propargyl Bromide Propargyl_bromide->Reaction Base Base (e.g., NaH) Base->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Propargyl_PEG7_alcohol This compound Purification->Propargyl_PEG7_alcohol

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly valuable component in the synthesis of complex biomolecules, particularly in the development of PROTACs and for bioconjugation applications.

PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein (protein of interest, POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[11] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.

The linker is a critical determinant of a PROTAC's efficacy, and this compound offers several advantages in this context:[4][12]

  • Modular Synthesis: The propargyl group allows for the use of click chemistry to connect one of the ligands, simplifying the synthesis and enabling the rapid generation of a library of PROTACs with different linkers and ligands.[12]

  • Optimal Spacing and Flexibility: The length and flexibility of the PEG7 chain are crucial for allowing the two ends of the PROTAC to simultaneously bind to the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[12]

  • Enhanced Physicochemical Properties: The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the resulting PROTAC, which are often challenging properties for these large molecules.[1]

The general mechanism of PROTAC-mediated protein degradation is illustrated below:

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Mechanism of PROTAC-mediated protein degradation.
Bioconjugation and Drug Delivery

The orthogonal reactive handles of this compound make it an excellent tool for bioconjugation. The propargyl group can be specifically reacted with an azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide) via CuAAC. The alcohol group can be further modified to introduce other functionalities for attaching drugs, imaging agents, or targeting moieties. The PEG spacer in these conjugates serves to improve solubility, reduce immunogenicity, and enhance the pharmacokinetic profile of the final product.

Experimental Protocols

This section provides detailed, generalized methodologies for the use of this compound in the synthesis of a PROTAC. These protocols should be considered as a starting point and may require optimization for specific applications.

General Two-Step PROTAC Synthesis

This protocol describes a common strategy for synthesizing a PROTAC where one ligand is attached via an amide bond and the second via a click reaction.

Step 1: Amide Coupling of the First Ligand to this compound (if the alcohol is first converted to a carboxylic acid)

Note: This step assumes the alcohol group of this compound has been oxidized to a carboxylic acid (Propargyl-PEG7-acid). Alternatively, the alcohol can be activated for coupling, or the ligand may have a group that reacts directly with the alcohol.

Materials:

  • Ligand 1 (with a primary or secondary amine)

  • Propargyl-PEG7-acid

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA)

  • Anhydrous organic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve Ligand 1 (1.0 eq) and Propargyl-PEG7-acid (1.1 eq) in an appropriate anhydrous solvent.

  • Add the coupling reagents (e.g., HATU (1.2 eq)) and the organic base (e.g., DIPEA (2.0 eq)).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the alkyne-functionalized intermediate by chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Attach the Second Ligand

Materials:

  • Alkyne-functionalized intermediate from Step 1

  • Azide-modified Ligand 2

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (optional, e.g., TBTA or THPTA)[7]

  • Solvent (e.g., DMSO/water or t-BuOH/water)

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a suitable solvent mixture.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 0.1 eq) and sodium ascorbate (e.g., 0.5 eq) in water. If using a copper ligand, pre-mix the CuSO₄ with the ligand.

  • Add the copper/ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by chromatography (e.g., HPLC).

A generalized workflow for PROTAC development is shown below:

G cluster_0 PROTAC Development Workflow Ligand_Selection Ligand Selection (POI and E3 Ligase) Linker_Design Linker Design & Selection (e.g., this compound) Ligand_Selection->Linker_Design PROTAC_Synthesis PROTAC Synthesis (Amide Coupling & Click Chemistry) Linker_Design->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Cellular_Assays->In_Vivo_Studies

A generalized workflow for the development and evaluation of a PROTAC.

Role in Studying Signaling Pathways

This compound does not directly participate in cellular signaling pathways. Instead, it serves as a critical component in the construction of chemical tools, such as PROTACs, that can be used to investigate these pathways. By mediating the degradation of a specific protein within a signaling cascade, researchers can elucidate the function of that protein and its role in the pathway.

For example, a PROTAC designed to degrade a specific kinase can be used to study the downstream effects of removing that kinase from a signaling pathway, providing insights into the pathway's regulation and its role in disease. The ability to rapidly and selectively degrade a target protein offers a powerful alternative to genetic knockout or RNA interference techniques.[6]

The diagram below illustrates how a PROTAC can be used to intervene in a simplified signaling pathway.

G cluster_0 Intervention in a Signaling Pathway using a PROTAC Signal External Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target Protein) Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Degradation Degradation of Kinase B Kinase_B->Degradation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression PROTAC_Intervention PROTAC targeting Kinase B (using this compound linker) PROTAC_Intervention->Degradation induces

Simplified signaling pathway intervention using a PROTAC.

Conclusion

This compound is a versatile and valuable bifunctional linker for researchers in chemistry, biology, and drug development. Its well-defined structure, incorporating a clickable alkyne, a hydrophilic PEG spacer, and a modifiable alcohol, provides a robust platform for the synthesis of complex bioconjugates and targeted protein degraders. The protocols and information presented in this guide are intended to serve as a comprehensive resource for the effective utilization of this compound in advancing research and the development of novel therapeutics. The continued application of such well-designed linkers will undoubtedly play a pivotal role in the future of targeted medicine.

References

The Strategic Role of Propargyl-PEG7-alcohol in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the targeted degradation of disease-causing proteins. The elegant design of these heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a protein of interest (POI), is critically dependent on the linker that connects the two binding moieties. Among the diverse array of linkers, Propargyl-PEG7-alcohol has emerged as a valuable and versatile building block in PROTAC synthesis. This technical guide provides a comprehensive overview of its core functions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective application in drug discovery.

Core Principles of this compound in PROTAC Design

This compound is a bifunctional linker that incorporates three key chemical features, each contributing to the overall efficacy of the resulting PROTAC molecule:

  • The Propargyl Group: This terminal alkyne moiety is the cornerstone of its utility in modular PROTAC synthesis. It serves as a chemical handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[] This allows for the late-stage, covalent linkage of the linker to an azide-functionalized ligand (either for the POI or the E3 ligase), simplifying the synthesis of PROTAC libraries with diverse components.[2]

  • The Heptaethylene Glycol (PEG7) Chain: The seven-unit polyethylene (B3416737) glycol spacer offers a crucial balance of properties:

    • Hydrophilicity: The repeating ether units of the PEG chain enhance the aqueous solubility of the PROTAC, a common challenge for these often large and lipophilic molecules.[3] Improved solubility is critical for formulation, bioavailability, and overall drug-like properties.

    • Flexibility and Spacing: The length and flexibility of the PEG7 chain provide the necessary spatial separation between the POI-binding and E3 ligase-recruiting ligands. This allows for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. The optimal linker length is a critical parameter that often needs to be empirically determined for each specific POI and E3 ligase pair.[4]

    • Reduced Steric Hindrance: The flexible nature of the PEG chain can help to minimize steric clashes between the two proteins, facilitating their productive interaction within the ternary complex.

  • The Terminal Alcohol Group: The primary alcohol at the other end of the linker provides a versatile attachment point for the second ligand. This can be achieved through various chemical transformations, such as etherification or esterification, allowing for a stable connection to the warhead or E3 ligase ligand.

Quantitative Data on PEG-based PROTACs

Table 1: Illustrative Biological Activity of a Representative PEG-based PROTAC

CompoundTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
PROTAC-PEG7 (Hypothetical)BRD4Pomalidomide25>95
Reference InhibitorBRD4N/A>10,000 (Degradation)N/A

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Illustrative Ternary Complex Formation and Binding Affinities

CompoundBinding Affinity to Target (Kd, nM)Binding Affinity to E3 Ligase (Kd, nM)Ternary Complex Cooperativity (α)
PROTAC-PEG7 (Hypothetical)1002505

Kd: Dissociation constant. Cooperativity (α) > 1 indicates positive cooperativity in ternary complex formation.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis and biological evaluation of a PROTAC utilizing a propargyl-PEG linker. This protocol is based on the synthesis of a PROTAC using the closely related Propargyl-PEG7-acid, and the steps are highly transferable.

PROTAC Synthesis via a Two-Step Approach

This protocol describes the synthesis of a PROTAC through an initial amide coupling of a ligand to the linker, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Step 1: Attachment of the First Ligand (e.g., to the alcohol group of this compound)

  • Materials:

    • This compound

    • Ligand 1 with a suitable functional group for ether or ester formation (e.g., a leaving group for etherification or a carboxylic acid for esterification)

    • Appropriate reagents for the chosen coupling chemistry (e.g., base for etherification, coupling agents like DCC/DMAP for esterification)

    • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Protocol:

    • Dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.

    • Add the appropriate coupling reagents.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the alkyne-functionalized intermediate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Alkyne-functionalized intermediate from Step 1

    • Azide-modified Ligand 2

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate (B8700270)

    • Solvent mixture (e.g., DMSO/water or t-BuOH/water)

  • Protocol:

    • Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in the solvent mixture.

    • In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water.

    • Add the copper/ascorbate solution to the reaction mixture.

    • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

    • Purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Biological Evaluation: Determination of Protein Degradation (DC50)

This protocol outlines the use of Western blotting to quantify the degradation of the target protein.

  • Materials:

    • Cells expressing the target protein

    • Synthesized PROTAC

    • Cell lysis buffer

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and membrane (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • After treatment, wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody against the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Quantify the band intensities and normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the half-maximal degradation concentration (DC50) from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of PROTAC action and a common signaling pathway targeted by PROTACs, providing a conceptual framework for their application.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ternary->PROTAC Recycled Ternary->E3 Ubiquitination PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub->PolyUb_POI Proteasome Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Degradation KRAS Degradation KRAS_GTP->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PROTAC KRAS-targeting PROTAC (with Propargyl-PEG7 linker) PROTAC->KRAS_GTP Binds to KRAS PROTAC->Degradation

Figure 2: Simplified KRAS signaling pathway and the point of intervention for a KRAS-targeting PROTAC.

Experimental_Workflow Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis Chemical Synthesis (Utilizing this compound) Design->Synthesis Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical Biochemical Assays (Binding Affinity, Ternary Complex) Purification->Biochemical Cellular Cellular Assays (Western Blot for DC50/Dmax) Purification->Cellular Functional Functional Assays (Cell Viability, Downstream Signaling) Cellular->Functional Optimization Lead Optimization Functional->Optimization Optimization->Design Iterative Improvement

Figure 3: A generalized workflow for the development and evaluation of a PROTAC.

Conclusion

This compound is a highly valuable and versatile linker for the modular synthesis of PROTACs. Its propargyl group enables efficient "click chemistry" ligation, while the PEG7 chain imparts favorable physicochemical properties such as solubility and provides optimal spacing and flexibility for the formation of a productive ternary complex. The terminal alcohol group offers a convenient handle for the attachment of various ligands. While the optimal linker is target-dependent and often requires empirical determination, the principles and protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel and effective protein degraders using this compound. The continued exploration of such linkers will undoubtedly accelerate the development of next-generation therapeutics based on targeted protein degradation.

References

The Pivotal Role of the PEG7 Spacer in Propargyl-PEG7-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation has introduced a new paradigm in therapeutic intervention, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this revolution. These heterobifunctional molecules are meticulously designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker connecting the POI-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive technical overview of Propargyl-PEG7-alcohol, a versatile linker building block, with a particular focus on the core functionalities of its polyethylene (B3416737) glycol (PEG) spacer.

Core Concepts of the PEG Spacer in this compound

This compound is a heterobifunctional molecule featuring a terminal propargyl group (an alkyne), a seven-unit polyethylene glycol chain, and a terminal alcohol group. The propargyl group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for efficient and specific conjugation to azide-modified molecules. The terminal alcohol can be further functionalized, for instance, by converting it to an acid for amide bond formation.

The central component, the PEG7 spacer, is not merely a passive connector but an active contributor to the overall properties of the resulting PROTAC molecule. Its key attributes include:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the repeating ethylene (B1197577) glycol units significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecules. This is crucial for their formulation and bioavailability. Furthermore, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially enhancing cell membrane permeability.

  • Optimal Spacing and Flexibility: The length of the PEG7 spacer provides substantial physical separation between the two ligands of the PROTAC. This distance is often critical to allow for the simultaneous and sterically unhindered binding of the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The flexibility of the PEG chain allows the two ends of the PROTAC to orient themselves optimally for this interaction.

  • Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that is known to reduce the immunogenicity of conjugated molecules. This property is advantageous for the development of therapeutics with favorable safety profiles.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C15H28O7[1]
Molecular Weight 320.38 g/mol [1]
CAS Number 944560-99-0[1]
Appearance Clear colorless to slightly yellow liquid[2]
Purity >96%[1]
Solubility Miscible with water and most polar organic solvents[3]
Boiling Point 114-115 °C (for propargyl alcohol)[2]
Density 0.963 g/mL at 25 °C (for propargyl alcohol)[2]
Refractive Index n20/D 1.432 (for propargyl alcohol)[2]

Experimental Protocols

Representative Synthesis of a Propargyl-Terminated Heterobifunctional Poly(ethylene glycol)

While a specific protocol for this compound is proprietary to manufacturers, the following is a representative procedure for the synthesis of a propargyl-terminated heterobifunctional PEG, which can be adapted for different PEG lengths. This protocol is based on the esterification of a carboxyl-PEG-alcohol.

Materials:

  • HOOC-PEGn-OH (where n is the number of PEG units)

  • Potassium hydroxide (B78521) (KOH)

  • Propargyl bromide

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH2Cl2)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Potassium Salt: In a round-bottom flask, dissolve HOOC-PEGn-OH (1.0 eq) and KOH (1.1 eq) in anhydrous DMF.

  • Reaction with Propargyl Bromide: Heat the mixture to 100°C and stir for 1 hour. Then, add propargyl bromide (1.1 eq) dropwise to the solution over 30 minutes.

  • Reaction Completion: Stir the reaction mixture at 70°C for 15 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture to remove any solids. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in distilled water and extract with CH2Cl2 (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate (B86663). Filter and concentrate the solution in vacuo to yield the α-hydroxyl-ω-propargyl PEG product.

  • Characterization: The final product should be characterized by 1H NMR and mass spectrometry to confirm its structure and purity.[4][5][6]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The propargyl group of this compound is readily conjugated to an azide-functionalized molecule via CuAAC, a highly efficient and specific "click chemistry" reaction.[7][8][9][10][11]

Materials:

  • Propargyl-PEG7-functionalized molecule (e.g., POI ligand)

  • Azide-functionalized molecule (e.g., E3 ligase ligand)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Reaction vessel (e.g., Eppendorf tube)

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the chosen buffer.

  • Reaction Mixture Assembly: In a reaction vessel, combine the Propargyl-PEG7-functionalized molecule and the azide-functionalized molecule in the desired molar ratio (typically near equimolar).

  • Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is common.

  • Initiation of Reaction: Add the CuSO4/THPTA mixture to the reaction vessel containing the alkyne and azide.

  • Reduction of Copper: Add a fresh solution of sodium ascorbate to the reaction mixture. This reduces Cu(II) to the active Cu(I) catalytic species.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, the desired PROTAC product can be purified using standard techniques such as HPLC.

The Role of the PEG7 Spacer in PROTAC Efficacy: A Representative Case

While specific data for a PROTAC utilizing a this compound linker is not publicly available, numerous studies have demonstrated the critical impact of PEG linker length on PROTAC performance. The following table provides representative data illustrating how linker length can influence degradation efficiency (DC50) and maximal degradation (Dmax).

PROTACLinkerTargetCell LineDC50 (nM)Dmax (%)Reference(s)
BTK Degrader 1 PEG6BTKMino<10~90[12]
BTK Degrader 2 (NC-1) Non-covalent, flexible linkerBTKMino2.297[12]
KRAS G12C Degrader (CRBN) Not specifiedKRAS G12CNot specified30>90[13]
KRAS G12C Degrader (VHL) Not specifiedKRAS G12CNot specified100>90[13]

This table presents illustrative data from studies on BTK and KRAS degraders to highlight the typical range of DC50 and Dmax values achieved with potent PROTACs. The specific linker composition and length are key determinants of these values.[12][13][14][15]

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

To further elucidate the context and application of this compound in drug development, the following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., using this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome 26S Proteasome POI->Proteasome Enters Proteasome E3_Ligase->POI Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: General mechanism of PROTAC-mediated protein degradation.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization PROTAC_intervention AR-targeting PROTAC AR->PROTAC_intervention HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_PROTAC AR-PROTAC-E3 Complex (Degradation) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to PROTAC_intervention->AR_PROTAC Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth AR_dimer_cyto->AR_dimer Nuclear Translocation

Caption: Androgen Receptor (AR) signaling pathway and PROTAC intervention.[16][17][18][19][20]

BTK_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PROTAC_intervention BTK-targeting PROTAC BTK->PROTAC_intervention Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Cell_Survival B-Cell Proliferation & Survival Downstream->Cell_Survival BTK_PROTAC BTK-PROTAC-E3 Complex (Degradation) PROTAC_intervention->BTK_PROTAC

Caption: Bruton's Tyrosine Kinase (BTK) signaling pathway and PROTAC intervention.[21][22][23]

PROTAC_Synthesis_Workflow start Start ligand1 POI-binding Ligand (with amine or azide) start->ligand1 ligand2 E3 Ligase Ligand (with amine or azide) start->ligand2 linker This compound start->linker step2 Couple Ligand 1 to Linker (e.g., Amide Bond Formation) ligand1->step2 step3 Couple Ligand 2 to Intermediate (CuAAC 'Click' Reaction) ligand2->step3 step1 Functionalize Linker (e.g., alcohol to acid) linker->step1 step1->step2 intermediate Ligand 1 - PEG7 - Propargyl step2->intermediate intermediate->step3 protac Final PROTAC Molecule step3->protac purification Purification (HPLC) protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end

Caption: General experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. The integrated PEG7 spacer is a key functional component that significantly influences the physicochemical properties and biological activity of the final PROTAC molecule. By providing a balance of hydrophilicity, flexibility, and optimal spacing, the PEG7 linker facilitates the formation of a productive ternary complex, leading to efficient targeted protein degradation. A thorough understanding of the role of the PEG spacer is essential for the rational design of next-generation protein degraders with enhanced therapeutic potential.

References

Propargyl-PEG7-alcohol for Antibody-Drug Conjugate Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Propargyl-PEG7-alcohol, a heterobifunctional linker increasingly utilized in the development of antibody-drug conjugates (ADCs). We will delve into its core properties, detailed experimental protocols for its application, and a comparative analysis of its performance characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of next-generation targeted therapeutics.

Introduction to this compound in ADC Development

This compound is a chemical linker that plays a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody (mAb). Its structure features three key components:

  • A propargyl group: This terminal alkyne functionality is essential for engaging in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the stable, covalent attachment of the linker to an azide-modified antibody.

  • A polyethylene (B3416737) glycol (PEG) spacer: The seven repeating units of ethylene (B1197577) glycol (PEG7) impart hydrophilicity to the linker. This is a critical feature in ADC design, as it can help to mitigate the aggregation often caused by hydrophobic drug payloads. The PEG spacer can also improve the pharmacokinetic properties of the resulting ADC, potentially leading to a longer circulation half-life and enhanced tumor accumulation.

  • A terminal alcohol group: The hydroxyl (-OH) group provides a reactive site for the attachment of a cytotoxic payload. This is typically achieved through activation of the alcohol or by its conversion to other functional groups suitable for conjugation with the drug.

The use of this compound in ADC development offers the potential for creating more homogeneous and stable conjugates with favorable pharmacological profiles.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in ADC synthesis.

PropertyValueReference
Molecular Formula C15H28O7[1]
Molecular Weight 320.4 g/mol [1]
CAS Number 944560-99-0[1]
Appearance Colorless to light yellow liquid[2]
Purity Typically >95% or >98%[1]
Solubility Soluble in water, DMSO, DCM, DMF[1]
Storage -20°C[1]

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the development of an ADC using this compound.

Preparation of an Azide-Modified Antibody

To utilize the propargyl group of the linker via click chemistry, the antibody must first be functionalized with azide (B81097) groups. This can be achieved through various methods, including the modification of lysine (B10760008) residues or through site-specific engineering.

Protocol: Azide Modification of Antibody Lysine Residues

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Azido-NHS ester (e.g., Azido-dPEG®4-NHS ester)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Desalting column (e.g., Zeba™ Spin Desalting Columns)

    • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Procedure:

    • Prepare a stock solution of the Azido-NHS ester in anhydrous DMSO.

    • Exchange the buffer of the mAb solution to the reaction buffer using a desalting column.

    • Adjust the concentration of the mAb to a suitable level (e.g., 5-10 mg/mL).

    • Add a molar excess of the Azido-NHS ester to the mAb solution. The exact molar ratio should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

    • Remove the excess, unreacted Azido-NHS ester by buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using a desalting column.

    • Determine the concentration and degree of azide labeling of the modified antibody.

Conjugation of this compound to a Cytotoxic Payload

The hydroxyl group of this compound must be activated or modified to enable conjugation with the cytotoxic drug. This protocol describes a general approach for activating the alcohol as a p-nitrophenyl (PNP) carbonate, which can then react with an amine-containing drug.

Protocol: Activation of this compound and Conjugation to a Payload

  • Materials:

    • This compound

    • Di(p-nitrophenyl) carbonate (PNP-carbonate)

    • Pyridine (B92270)

    • Dichloromethane (DCM)

    • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

    • Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • Reverse-phase HPLC for purification

  • Procedure:

    • Activation of this compound:

      • Dissolve this compound and PNP-carbonate in anhydrous DCM.

      • Add pyridine to the solution and stir at room temperature overnight.

      • Monitor the reaction by thin-layer chromatography (TLC).

      • Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate (B86663), and concentrate under reduced pressure to obtain the activated Propargyl-PEG7-PNP carbonate.

    • Conjugation to the Payload:

      • Dissolve the amine-containing payload and the activated Propargyl-PEG7-PNP carbonate in anhydrous DMF.

      • Add TEA to the solution and stir at room temperature until the reaction is complete (monitor by LC-MS).

      • Purify the resulting Propargyl-PEG7-Payload conjugate by reverse-phase HPLC.

      • Characterize the purified product by mass spectrometry and NMR.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the "click" reaction to conjugate the azide-modified antibody with the alkyne-functionalized payload.

Protocol: CuAAC Conjugation

  • Materials:

    • Azide-modified antibody

    • Propargyl-PEG7-Payload conjugate

    • Copper(II) sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

    • Sodium ascorbate (B8700270)

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Size-exclusion chromatography (SEC) column for purification

  • Procedure:

    • Prepare stock solutions of CuSO4, THPTA, and sodium ascorbate in water.

    • In a reaction vessel, combine the azide-modified antibody and a molar excess of the Propargyl-PEG7-Payload conjugate in the reaction buffer.

    • Prepare a pre-mixed solution of CuSO4 and THPTA (typically a 1:5 molar ratio).

    • Add the CuSO4/THPTA solution to the antibody-payload mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

    • Quench the reaction by adding a chelating agent like EDTA.

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload, catalyst, and other small molecules.[3]

    • Concentrate the purified ADC and store it under appropriate conditions.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the purified ADC is essential to ensure its quality and to understand its properties.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on their hydrophobicity. As more drug molecules are conjugated to the antibody, its hydrophobicity increases, leading to a longer retention time on the HIC column.

  • Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

    • Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

    • Calculate the weighted average DAR based on the peak areas.

Analysis of Purity and Aggregation

Protocol: Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their size. Monomeric ADC will elute as a single major peak, while aggregates will elute earlier.

  • Instrumentation: HPLC system with an SEC column (e.g., TSKgel G3000SWXL).

  • Mobile Phase: A buffer that maintains the native structure of the antibody (e.g., PBS, pH 7.0).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample.

    • Monitor the elution profile at 280 nm.

    • The percentage of the monomeric peak relative to the total peak area indicates the purity and the extent of aggregation.

Quantitative Data and Performance Comparison

The length of the PEG linker can significantly impact the properties of an ADC. While direct comparative data for this compound against a wide range of other linkers is not extensively published in a single study, the following tables summarize representative data on how varying PEG chain lengths can influence key ADC parameters.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerHalf-life Extension (fold increase vs. no PEG)Reference
No PEG1.0[4][5]
PEG42.5[4][5]
PEG1011.2[4][5]

Note: This data is based on an affibody-drug conjugate, but illustrates the general trend of increased half-life with longer PEG chains.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

LinkerIn Vitro Cytotoxicity Reduction (fold decrease vs. no PEG)Reference
No PEG1.0[4][5]
PEG44.5[4][5]
PEG1022.0[4][5]

Note: While longer PEG chains can sometimes lead to a reduction in in vitro potency, this is often offset by improved pharmacokinetics, leading to enhanced in vivo efficacy.

Visualization of Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in ADC development with this compound.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation_purification ADC Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody azide_mod Azide-Modified Antibody mAb->azide_mod Azido-NHS ester conjugation CuAAC Click Reaction azide_mod->conjugation propargyl_peg Propargyl-PEG7-OH activated_linker Activated Linker (e.g., PNP-carbonate) propargyl_peg->activated_linker Activation linker_payload Propargyl-PEG7-Payload activated_linker->linker_payload Conjugation payload Cytotoxic Payload payload->linker_payload linker_payload->conjugation crude_adc Crude ADC conjugation->crude_adc Conjugation purified_adc Purified ADC crude_adc->purified_adc SEC Purification dar_analysis DAR Analysis (HIC) purified_adc->dar_analysis purity_analysis Purity/Aggregation (SEC) purified_adc->purity_analysis

Caption: Experimental workflow for the synthesis and characterization of an ADC using this compound.

Mechanism of Action of a PEGylated ADC

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Payload Release cluster_cytotoxicity Cytotoxic Effect adc_circulating ADC in Circulation adc_binding ADC Binds to Tumor Antigen adc_circulating->adc_binding Tumor Targeting tumor_cell Tumor Cell (Antigen-Positive) tumor_cell->adc_binding endocytosis Endocytosis adc_binding->endocytosis Internalization lysosome Lysosome endocytosis->lysosome Trafficking payload_release Payload Release lysosome->payload_release Linker Cleavage/ Antibody Degradation apoptosis Apoptosis payload_release->apoptosis Induction of Cell Death

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a versatile and valuable tool in the development of antibody-drug conjugates. Its bifunctional nature, combining a "clickable" propargyl group with a hydrophilic PEG7 spacer and a payload attachment point, enables the synthesis of more homogeneous and stable ADCs. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their ADC design and development workflows. As the field of targeted cancer therapy continues to evolve, the rational design of linkers, such as this compound, will remain a critical factor in the creation of safer and more effective treatments.

References

Propargyl-PEG7-alcohol: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory research and development settings. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional safety protocols. A comprehensive risk assessment should be performed before handling Propargyl-PEG7-alcohol.

Executive Summary

This compound is a bifunctional linker molecule integral to advancements in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure comprises a terminal alkyne (propargyl group) for "click" chemistry, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group for further derivatization.

While specific toxicological data for this compound is largely unavailable, its structure contains the propargyl functional group, which is derived from propargyl alcohol—a highly toxic, flammable, and corrosive substance. The PEG chain is generally considered biocompatible and is known to alter the physicochemical properties of molecules, often reducing their toxicity and volatility. However, in the absence of direct safety data, a conservative approach to handling, assuming potential hazards based on the propargyl moiety, is strongly recommended. This guide synthesizes available data to provide a comprehensive overview of safety, handling, and key experimental applications.

Physicochemical and Safety Data

Quantitative data for this compound is sparse. The following tables summarize available information for the compound and its hazardous structural analog, propargyl alcohol, to inform safety protocols.

Properties of this compound
PropertyValueCitation(s)
CAS Number 944560-99-0 / 1422023-54-8[1]
Molecular Formula C₁₅H₂₈O₇
Molecular Weight 320.38 g/mol
Appearance Liquid
Purity Typically >96%
Solubility Soluble in Water, DMSO, DCM, DMF
Storage Temperature -20°C or 4°C, store under inert gas (e.g., Argon, Nitrogen)[1][2]
Hazard Profile of Propargyl Alcohol (for reference)

Users must handle this compound with the understanding that while the PEG chain likely mitigates the hazards of the propargyl group, the potential for toxicity exists. The data for propargyl alcohol should be used to establish conservative safety measures.

Hazard ClassificationDescriptionCitation(s)
GHS Hazard Statements H226: Flammable liquid and vapour.H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.H411: Toxic to aquatic life with long lasting effects.[3]
Acute Toxicity (Oral) LD50 (Rat): 56.4 mg/kg[4]
Acute Toxicity (Dermal) LD50 (Rabbit): 88 mg/kg[5]
Acute Toxicity (Inhalation) LC50 (Rat): 1.41 mg/L (4 h)
Flash Point 33 - 36°C (91.4 - 97°F)[4][5]
Exposure Limits (OSHA PEL) 1 ppm (8-hour shift)[6]

Safety and Handling

Due to the lack of specific safety data for this compound, the following handling procedures are based on a combination of best practices for handling PEG derivatives and a conservative approach informed by the hazards of propargyl alcohol.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves properly.[5]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or where splashing is possible, an impervious apron or full-body suit is recommended.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Safe Handling and Storage
  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at the recommended temperature (-20°C for long-term, 2-8°C for short-term).[2][7] Keep in a dry, dark place away from light, moisture, and sources of ignition.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and heavy metal salts.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

First Aid and Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

  • Spills: Absorb small spills with an inert, non-combustible material (e.g., sand, earth) and place in a suitable container for disposal.[5] Evacuate the area for large spills and prevent entry into waterways.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound may be considered a hazardous waste.

Experimental Protocols and Applications

This compound is primarily used as a linker in bioconjugation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reaction.[7]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step process: 1) conjugation of the first ligand to the linker, and 2) "clicking" the second ligand to the other end of the linker. The following workflow illustrates the conjugation of a target protein ligand (Ligand 1) to the alcohol end of the linker, followed by a click reaction with an azide-modified E3 ligase ligand (Ligand 2).

G cluster_0 Step 1: Functionalization & Amide Coupling cluster_1 Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A Propargyl-PEG7-OH B Activation (e.g., Tosylation, Mesylation) A->B Reagents C Propargyl-PEG7-OTs/OMs B->C E Nucleophilic Substitution C->E D Target Ligand 1 (with amine group) D->E F Propargyl-PEG7-Ligand 1 E->F Intermediate Product G E3 Ligase Ligand 2 (with azide (B81097) group) I Click Reaction F->I G->I H CuSO4, Sodium Ascorbate (B8700270), Optional: TBTA Ligand H->I Catalysts J Final PROTAC Molecule I->J

Caption: General workflow for PROTAC synthesis using this compound.

Detailed Protocol: PROTAC Synthesis via Click Chemistry

This protocol outlines the general steps for synthesizing a PROTAC using a Propargyl-PEG7 linker. Note: This is an illustrative protocol. Specific conditions (solvents, equivalents, reaction times) must be optimized for the specific ligands.

Part A: Activation and Conjugation to Ligand 1 (Amine-containing)

  • Activation of Alcohol:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add triethylamine (B128534) (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 eq) portion-wise.

    • Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench with water, extract the product with DCM, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure to yield the activated linker (e.g., Propargyl-PEG7-OTs).

  • Conjugation to Ligand 1:

    • Dissolve the activated linker (1.1 eq) and the amine-containing Ligand 1 (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • Stir the reaction mixture at room temperature (or elevate temperature if necessary) for 4-24 hours, monitoring by LC-MS.

    • Once complete, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the intermediate product (Propargyl-PEG7-Ligand 1) by column chromatography or preparative HPLC.

Part B: Click Reaction with Ligand 2 (Azide-containing)

  • Preparation:

    • Dissolve the purified Propargyl-PEG7-Ligand 1 intermediate (1.0 eq) and the azide-modified Ligand 2 (1.1 eq) in a suitable solvent system, often a mixture like t-BuOH/water or DMF.

  • Catalyst Addition:

    • In a separate vial, prepare the catalyst solution. Add copper(II) sulfate (CuSO₄) (0.1-0.2 eq) to the reaction solvent.

    • Freshly prepare and add a solution of sodium ascorbate (0.3-0.5 eq). If used, a copper-stabilizing ligand like TBTA can be pre-mixed with the CuSO₄.

  • Reaction:

    • Add the catalyst solution to the solution containing the linker-ligand intermediate and Ligand 2.

    • Stir the reaction vigorously at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Purification:

    • Upon completion, dilute the mixture with water and extract the final PROTAC product.

    • Purify the final compound by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm identity and purity.

Experimental Logic: Western Blot for Target Protein Degradation

To assess the efficacy of a newly synthesized PROTAC, a western blot is a standard method to quantify the degradation of the target protein.

G A Cell Culture (Expressing Target Protein) B Treatment with PROTAC (Varying Concentrations) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE (Protein Separation by Size) D->E F Protein Transfer to Membrane E->F G Immunoblotting: Primary Antibody (Target) Secondary Antibody (HRP-linked) F->G H Chemiluminescent Detection G->H I Quantification of Band Intensity (vs. Loading Control, e.g., GAPDH) H->I J Result: Dose-Dependent Target Protein Degradation I->J

Caption: Workflow for assessing PROTAC efficacy via Western Blot.

References

Propargyl-PEG7-alcohol mechanism of action in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Propargyl-PEG7-alcohol in Click Chemistry: A Technical Guide

Introduction

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. It features three key components: a terminal propargyl group (an alkyne), a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl (alcohol) group. This structure allows for its participation in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The primary role of this compound is to covalently link two different molecules, leveraging its distinct functional ends for sequential or orthogonal conjugation strategies. The hydrophilic PEG7 chain enhances the solubility of the resulting conjugate and provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules.

This guide provides an in-depth exploration of the mechanism of action of this compound in the most prominent click chemistry reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). It also offers quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in applying this versatile linker.

Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "mechanism of action" of this compound in click chemistry is defined by the reactivity of its terminal alkyne group within the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable 1,2,3-triazole ring, covalently linking the propargyl-containing molecule (such as an activated this compound) to an azide-functionalized molecule. The reaction is characterized by its high yield, stereospecificity (exclusively forming the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.

The catalytic cycle, as first detailed by Sharpless and Meldal, involves several key steps:

  • Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne of the propargyl group. This coordination increases the acidity of the terminal proton, leading to its removal and the formation of a copper(I) acetylide intermediate. This is a crucial activation step.

  • Coordination of the Azide (B81097): The azide-containing molecule then coordinates to the copper center of the acetylide intermediate.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide. This step proceeds through a six-membered copper metallacycle intermediate.

  • Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis (acquiring a proton from the solvent, often water or an alcohol) to release the stable triazole product.

  • Catalyst Regeneration: The release of the triazole product regenerates the Cu(I) catalyst, allowing it to enter another catalytic cycle.

The overall result is the efficient and irreversible formation of a triazole linkage, connecting the molecule of interest to the PEG linker.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Alkyne R1-C≡CH (this compound) Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Cu_Azide_Complex Intermediate Complex Product Triazole Product Product->Cu_I Regenerates Catalyst Cu_Acetylide->Cu_Azide_Complex + R2-N3 Metallacycle Six-Membered Cu-Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Metallacycle->Product + H+

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data for PEG Linkers in Click Chemistry

The efficiency of CuAAC reactions using PEGylated linkers like this compound is consistently high. While specific kinetic data for the PEG7 variant can vary based on substrates and conditions, the data for similar short-chain Propargyl-PEGn linkers in bioconjugation are representative. The reaction is typically very fast, often reaching completion in minutes to a few hours at room temperature.

ParameterTypical Value RangeConditionsNotes
Reaction Time 1 - 4 hoursRoom Temperature, Aqueous BufferCan be accelerated with ligands (e.g., TBTA) and higher concentrations.
Typical Yield > 90%Optimized ConditionsThe reaction is highly efficient, leading to near-quantitative yields.
Second-Order Rate Constant (k) 10⁴ - 10⁵ M⁻¹s⁻¹With Cu(I) catalyst and ligandDemonstrates very fast reaction kinetics.
Optimal pH Range 7.0 - 8.5Aqueous Buffers (e.g., PBS)The reaction is robust across a range of physiological pH values.
Required Cu(I) Concentration 50 - 250 µMIn vitro conjugationsLower concentrations are preferred for live-cell labeling to minimize toxicity.

Experimental Protocols

Below is a general protocol for a typical bioconjugation experiment using this compound to link a protein (functionalized with an azide) to a small molecule (which will be attached to the alcohol end of the linker). This protocol assumes the this compound has already been functionalized at its hydroxyl group.

Materials:

  • Azide-modified Protein (e.g., in PBS buffer)

  • Functionalized Propargyl-PEG7-linker

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 10 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

Protocol:

  • Reactant Preparation:

    • Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve the functionalized Propargyl-PEG7-linker in a compatible solvent (e.g., DMSO or water) to create a 10 mM stock solution.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add the functionalized Propargyl-PEG7-linker stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is common.

    • (Optional but recommended) If using a ligand, add TBTA to the reaction mixture to a final concentration of 100-500 µM. TBTA protects the Cu(I) catalyst from oxidation and increases reaction efficiency.

  • Catalyst Preparation and Addition:

    • Prepare the catalyst solution immediately before use. In a separate tube, mix the Copper(II) Sulfate solution and the Sodium Ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) form. A 5-fold molar excess of ascorbate over copper is typical.

    • Add the catalyst mixture to the reaction tube. Final concentrations are typically 50-250 µM for CuSO₄ and 250-1250 µM for Sodium Ascorbate.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. Incubation can also be performed at 4°C for longer periods (e.g., overnight) if the biomolecules are sensitive.

  • Purification:

    • After the incubation period, the resulting protein conjugate must be purified from excess reagents (linker, copper, ascorbate).

    • Common purification methods include size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the scale and nature of the conjugate.

  • Analysis:

    • Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which should show a shift in molecular weight), mass spectrometry (to confirm the exact mass of the conjugate), or HPLC.

Experimental_Workflow prep 1. Reactant Preparation (Azide-Protein, PEG-Linker) mix 2. Reaction Assembly (Combine Protein, Linker, Ligand) prep->mix catalyst 3. Catalyst Addition (CuSO4 + Sodium Ascorbate) mix->catalyst incubate 4. Incubation (Room Temp, 1-4h) catalyst->incubate purify 5. Purification (e.g., Size-Exclusion Chromatography) incubate->purify analyze 6. Analysis (SDS-PAGE, Mass Spectrometry) purify->analyze

Caption: A typical experimental workflow for bioconjugation using CuAAC.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, creating ADCs that specifically target cancer cells. The PEG chain can improve the ADC's solubility and pharmacokinetic profile.

  • PROTACs and Molecular Glues: In the development of targeted protein degraders, this linker can connect a protein-of-interest (POI) ligand to an E3 ligase ligand.

  • Biomolecule Labeling: The linker facilitates the attachment of fluorescent dyes, biotin, or other reporter tags to proteins, nucleic acids, or lipids for imaging and diagnostic applications.

  • Surface Functionalization: Immobilizing biomolecules onto surfaces (e.g., for biosensors or microarrays) is readily achieved by first functionalizing the surface with an azide or alkyne and then using the linker to attach the desired molecule.

This compound is a powerful and versatile chemical tool whose mechanism of action is rooted in the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, provides researchers with a reliable method for constructing complex molecular architectures. The robustness of the CuAAC reaction, along with the straightforward experimental protocols, ensures its continued and widespread application in drug discovery, diagnostics, and fundamental biological research.

A Technical Guide to High-Purity Propargyl-PEG7-alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Propargyl-PEG7-alcohol is a discrete polyethylene (B3416737) glycol (dPEG®) reagent widely utilized in biomedical research and drug development. Its structure, featuring a terminal propargyl group, a seven-unit polyethylene glycol spacer, and a primary alcohol, makes it a versatile tool for bioconjugation, linker synthesis for antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and surface modification. The propargyl group allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly specific and reliable method for forming stable triazole linkages. The hydrophilic PEG spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of conjugated molecules. This technical guide provides an in-depth overview of commercially available high-purity this compound, its quality control, and relevant experimental protocols.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity this compound, typically for research use. The quality and purity of the reagent are critical for reproducible and reliable results in sensitive applications such as drug development. Below is a summary of the product specifications from prominent suppliers.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberFormStorage
BroadPharm BP-2071998%[1]320.4[1]944560-99-0[1]--20°C[1]
Precise PEG AG-1531> 96%[2]320.38[2]944560-99-0[2]--
ChemScene CS-0107561≥97%[3]364.43 (as C₁₇H₃₂O₈)[3]1422023-54-8[3]-4°C[3]
CymitQuimica IN-DA00II6K95%[4]320.3786[4]944560-99-0[4]Liquid[4]-

Note: Discrepancies in molecular weight and CAS numbers may exist between suppliers, potentially due to different salt forms or hydration states. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate information.

Quality Control and Analytical Methodologies

Ensuring the high purity of this compound is paramount for its intended applications. Suppliers typically employ a range of analytical techniques to characterize their products. While detailed, proprietary protocols are not always publicly available, the following methods are standard in the industry for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for confirming the chemical structure and assessing the purity of this compound. Both ¹H and ¹³C NMR are utilized.

¹H NMR (Proton NMR): This technique provides information on the number and types of protons in the molecule. Key expected signals for this compound would include:

  • A characteristic signal for the acetylenic proton (C≡C-H).

  • A triplet corresponding to the methylene (B1212753) protons adjacent to the propargyl group (-O-CH₂-C≡CH).

  • A complex multiplet for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-).

  • Signals for the methylene groups adjacent to the terminal alcohol.

  • A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift can be solvent-dependent.

¹³C NMR (Carbon-13 NMR): This provides information on the carbon skeleton of the molecule, confirming the presence of the alkyne, PEG chain, and terminal alcohol carbons.

While specific chemical shifts and coupling constants can vary slightly based on the solvent and instrument parameters, suppliers like BroadPharm offer access to view the NMR spectra for their products.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and detecting any impurities. A typical HPLC analysis involves:

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like formic acid or trifluoroacetic acid, is employed to achieve optimal separation.

  • Detection: Due to the lack of a strong chromophore in the molecule, detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector are often used. A UV detector may have limited utility.

Precise PEG mentions the use of HPLC with various detectors, including UV-Vis DAD, RI, ELSD, and CAD, to ensure high purity.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) can be employed to verify the identity of the product.[5]

Experimental Protocols

The primary application of this compound is in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The following is a general protocol for a typical click chemistry conjugation.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in the reaction buffer to a desired concentration (e.g., 10 mM).

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a known concentration.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule and this compound in the desired molar ratio (a slight excess of one reagent may be used to drive the reaction to completion).

    • Add the reaction buffer to achieve the final desired reaction volume.

    • Add the THPTA ligand to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.

    • Add the CuSO₄ solution to the reaction mixture. The final concentration of CuSO₄ is typically in the range of 50 µM to 1 mM.

    • Degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours, or as determined by optimization experiments. The reaction can be monitored by techniques such as HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using appropriate techniques such as size-exclusion chromatography, reverse-phase HPLC, or dialysis.

Logical Workflow for Supplier Selection and Qualification

The selection of a suitable commercial supplier for high-purity this compound is a critical step for any research or development project. The following diagram illustrates a logical workflow for this process.

Supplier_Qualification_Workflow cluster_selection Supplier Selection cluster_qualification Product Qualification cluster_decision Final Decision start Identify Potential Suppliers compare Compare Product Specifications (Purity, Price, Availability) start->compare request Request Quotes and Lead Times compare->request order_sample Order Small Sample Quantity request->order_sample Select promising candidates coa_review Review Certificate of Analysis (CoA) order_sample->coa_review in_house_qc Perform In-house QC Analysis (e.g., NMR, HPLC, MS) coa_review->in_house_qc functional_test Conduct Small-Scale Functional Test (e.g., Click Reaction) in_house_qc->functional_test evaluate Evaluate Results and Select Supplier functional_test->evaluate Qualify product purchase Purchase Bulk Quantity evaluate->purchase

Caption: Workflow for selecting and qualifying a commercial supplier of this compound.

Conclusion

High-purity this compound is an essential reagent for modern bioconjugation and drug development. The selection of a reliable commercial supplier is crucial to ensure the quality and reproducibility of experimental results. This guide provides a comprehensive overview of the available products, their quality control standards, and a general protocol for their application in click chemistry. By following a systematic supplier and product qualification process, researchers and drug development professionals can confidently incorporate this versatile linker into their workflows.

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Propargyl-PEG7-alcohol, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The document outlines a feasible synthetic pathway, detailed experimental protocols, and characterization data based on established chemical principles.

Introduction

This compound is a valuable chemical tool featuring a terminal alkyne group for "click" chemistry applications and a hydroxyl group for further functionalization, connected by a seven-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This hydrophilic spacer enhances solubility and provides flexibility in linker design for applications such as PROTACs, where it can be crucial for the formation of a stable ternary complex.[2] This guide details a common and effective method for its synthesis: the mono-O-propargylation of heptaethylene glycol via the Williamson ether synthesis.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an organohalide.[3][4] In this proposed synthesis, heptaethylene glycol is deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a propargylating agent (such as propargyl bromide) in an SN2 reaction to form the desired this compound.[4]

A large excess of the starting glycol is typically used to favor the formation of the mono-substituted product over the di-substituted byproduct.[5]

Reaction_Scheme cluster_reactants Reactants cluster_products Products HeptaethyleneGlycol Heptaethylene Glycol HO-(CH₂CH₂O)₇-H PropargylPEG7Alcohol This compound HC≡C-CH₂-(OCH₂CH₂)₇-OH HeptaethyleneGlycol->PropargylPEG7Alcohol + Propargyl Bromide PropargylBromide Propargyl Bromide HC≡C-CH₂-Br PropargylBromide->PropargylPEG7Alcohol Base Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) Base:s->PropargylPEG7Alcohol:n Byproduct NaBr + H₂

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from heptaethylene glycol and propargyl bromide using sodium hydride as a base.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )Supplier ExamplePurity
Heptaethylene glycolC₁₄H₃₀O₈326.38Sigma-Aldrich≥98%
Propargyl bromide (80% in toluene)C₃H₃Br118.96Acros Organics80%
Sodium hydride (60% dispersion in mineral oil)NaH24.00Sigma-Aldrich60%
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11Sigma-Aldrich≥99.9%
Saturated Ammonium (B1175870) Chloride (aq.)NH₄Cl53.49Fisher ScientificN/A
Anhydrous Sodium SulfateNa₂SO₄142.04Fisher ScientificN/A
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93Fisher ScientificHPLC Grade
Ethyl Acetate (B1210297)C₄H₈O₂88.11Fisher ScientificHPLC Grade
HexanesC₆H₁₄86.18Fisher ScientificHPLC Grade

3.2. Reaction Setup and Procedure

G Experimental Workflow A 1. Dissolve Heptaethylene Glycol in Anhydrous THF under Argon B 2. Add NaH portion-wise at 0°C A->B C 3. Stir for 1 hour at room temperature B->C D 4. Add Propargyl Bromide dropwise at 0°C C->D E 5. React overnight at room temperature D->E F 6. Quench with sat. NH₄Cl (aq) E->F G 7. Extract with Dichloromethane F->G H 8. Dry organic layer with Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography I->J K 11. Characterize (NMR, MS) J->K

Caption: Workflow for the synthesis of this compound.
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add heptaethylene glycol (e.g., 5.0 equivalents). Dissolve the glycol in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.1 equivalents relative to propargyl bromide) to the stirred solution in small portions.

  • Alkoxide Formation: After the addition of NaH is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Propargylation: Cool the reaction mixture back to 0°C. Add a solution of propargyl bromide (e.g., 1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.[2]

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x volume of THF).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes to elute the product. This step is crucial to separate the desired mono-propargylated product from unreacted heptaethylene glycol and the di-propargylated byproduct.

Data Presentation

4.1. Reagent Quantities and Reaction Parameters

ParameterValueMolar Ratio (eq.)
Heptaethylene Glycol(e.g., 16.3 g, 50 mmol)5.0
Propargyl Bromide (80% in Toluene)(e.g., 1.49 g, 10 mmol)1.0
Sodium Hydride (60% in oil)(e.g., 0.44 g, 11 mmol)1.1
Anhydrous THF(e.g., 100 mL)N/A
Reaction Temperature0°C to Room TemperatureN/A
Reaction Time~16-24 hoursN/A

4.2. Product Yield and Purity

ParameterResult
Theoretical Yield 3.20 g
Actual Yield Variable, typically 40-60%
Appearance Colorless to light yellow oil
Purity (by NMR) >95% after chromatography

Note: The yield is highly dependent on the efficiency of the mono-alkylation and the purification process. Using a large excess of the diol starting material is key to maximizing the yield of the mono-substituted product.

Characterization of this compound

The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

5.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information for structural confirmation.[2]

Table of Expected ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.20d2H-O-CH₂ -C≡CH
~ 3.75 - 3.55m~28H-O-CH₂CH₂ -O- (PEG backbone)
~ 2.45t1H-C≡CH
~ 2.80t (broad)1H-OH

5.2. Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

ParameterExpected Value
Molecular Formula C₁₅H₂₈O₇
Molecular Weight 320.38 g/mol
Expected [M+Na]⁺ 343.17 m/z

Safety Precautions

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Handle NaH under an inert atmosphere (e.g., argon or nitrogen) and in an anhydrous solvent. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Propargyl Bromide: Propargyl bromide is a lachrymator and is toxic.[6] It should be handled in a well-ventilated fume hood.

  • Solvents: THF, DCM, ethyl acetate, and hexanes are flammable. Ensure all operations are performed away from ignition sources.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the protocol based on their specific laboratory conditions and available resources.

References

Propargyl-PEG7-alcohol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propargyl-PEG7-alcohol. Understanding the chemical stability of this reagent is critical for its effective use in research, diagnostics, and drug development, particularly in applications involving bioconjugation via click chemistry. This document outlines potential degradation pathways, provides recommended handling and storage protocols, and summarizes key stability-related data.

Introduction

This compound is a heterobifunctional linker molecule widely utilized in the field of bioconjugation. Its structure features a terminal alkyne group (propargyl) for click chemistry reactions and a hydroxyl group for further functionalization, connected by a seven-unit polyethylene (B3416737) glycol (PEG) chain. The PEG linker enhances solubility and reduces steric hindrance. The stability of both the propargyl group and the PEG chain is paramount for ensuring the integrity and reactivity of the molecule.

Chemical Stability Profile

The stability of this compound is influenced by the individual stabilities of its three key components: the propargyl group, the PEG linker, and the terminal alcohol.

Stability of the Propargyl Group

The terminal alkyne of the propargyl group is susceptible to several degradation pathways:

  • Oxidation: The propargyl alcohol can be oxidized to form the corresponding propargyl aldehyde or propargylic acid. This is a significant concern in the presence of oxidizing agents.

  • Polymerization: Under conditions of elevated temperature, exposure to light, or in the presence of certain catalysts (e.g., peroxides, caustic solutions), the propargyl group can undergo polymerization.

  • Hydration: In the presence of acid and a mercury catalyst, the alkyne can be hydrated to form a ketone. While less common under typical laboratory conditions, it is a potential degradation route.

Stability of the Polyethylene Glycol (PEG) Chain

The PEG chain is generally considered stable, but it can degrade under specific conditions:

  • Oxidative Degradation: The ether linkages in the PEG backbone are susceptible to auto-oxidation, which can be initiated by heat, light, or transition metal ions. This process can lead to chain scission and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.

  • Acid-Catalyzed Hydrolysis: While generally resistant to hydrolysis, the ether bonds can be cleaved under strongly acidic conditions.

Stability of the Terminal Alcohol

The primary alcohol is relatively stable but can undergo oxidation to an aldehyde and then to a carboxylic acid in the presence of strong oxidizing agents.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on the chemistry of its functional groups.

ConditionParameterExpected Stability of this compoundPotential Degradation Products
Temperature -20°CHighMinimal degradation
4°CGoodSlow degradation over extended periods
Room Temperature (20-25°C)ModerateIncreased rate of oxidative degradation and potential for polymerization of the propargyl group.
> 40°CLowAccelerated degradation. Significant risk of polymerization.
pH 2-4ModerateRisk of acid-catalyzed hydrolysis of the PEG chain.
4-8HighOptimal pH range for stability.
8-10ModerateBase-catalyzed side reactions of the propargyl group are possible.
Light DarkHighMinimal degradation.
Ambient LightModeratePhoto-initiated oxidative degradation of the PEG chain.
UV LightLowAccelerated oxidative degradation.
Atmosphere Inert (Nitrogen, Argon)HighMinimizes oxidative degradation.
Air (Oxygen)ModerateSusceptible to oxidative degradation.
Additives Reducing Agents (e.g., DTT, TCEP)HighGenerally compatible.
Oxidizing Agents (e.g., H₂O₂, Peroxides)LowRapid oxidation of the propargyl group and PEG chain.
Transition Metals (e.g., Cu²⁺, Fe³⁺)LowCatalyze oxidative degradation of the PEG chain.

Recommended Storage and Handling

To ensure the long-term stability and performance of this compound, the following storage and handling guidelines are recommended:

  • Storage Temperature: For long-term storage, it is recommended to store this compound at -20°C . For short-term storage, 4°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Store in a tightly sealed container to prevent moisture ingress.

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent condensation of moisture into the product.

    • Use only in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound.

G Potential Degradation Pathways of this compound A This compound B Oxidation of Propargyl Group A->B Oxidizing Agents D Polymerization of Propargyl Group A->D Heat, Light, Catalysts F Oxidative Degradation of PEG Chain A->F O2, Heat, Light, Metal Ions H Acid-Catalyzed Hydrolysis of PEG Chain A->H Strong Acid C Propargyl Aldehyde/Carboxylic Acid B->C E Polymerized Product D->E G PEG Chain Fragments (Aldehydes, Ketones, Carboxylic Acids) F->G I Shorter PEG Fragments H->I G Workflow for Stability Testing cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis A Prepare Stock Solution of this compound B Temperature (-20°C, 4°C, 25°C, 40°C) A->B C pH (pH 4, 7, 9) A->C D Oxidation (0.3% H2O2) A->D E Photostability (UV Light) A->E F Collect Samples at Time Points (T=0, 1, 3, 7, 14, 30 days) B->F C->F D->F E->F G HPLC Analysis F->G H Quantify Degradation G->H

Methodological & Application

Application Notes and Protocols for Propargyl-PEG7-alcohol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-alcohol is a versatile bifunctional molecule widely utilized in bioconjugation and drug discovery. It features a terminal alkyne group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol. The alkyne group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific conjugation to azide-modified molecules.[1] The PEG linker enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.[2] The terminal alcohol can be further functionalized, adding to the molecule's versatility.

These characteristics make this compound a valuable tool in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.[3][4] PROTACs, for instance, are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker, for which this compound is an excellent candidate, is a critical component that governs the efficacy of the PROTAC.[3][4]

This document provides detailed protocols for the use of this compound in CuAAC reactions and its application in the synthesis and evaluation of a PROTAC targeting Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling pathways.[5][6]

Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including catalyst concentration, temperature, and reaction time. The following tables summarize quantitative data on the yield of CuAAC reactions involving PEG-alkyne linkers under various conditions. While this data is for a related PEG-alkyne, the principles are directly applicable to this compound.

Table 1: Effect of Reaction Time on CuAAC Yield

Reaction Time (hours)Yield (%)
2482.32[7][8]
4887.14[7][8]

Reaction conditions: 130 bar, 0.5 molar ratio of catalyst/alkyne, 35 °C.[7][8]

Table 2: Recommended Reagent Concentrations for CuAAC

ReagentRecommended Concentration/Ratio
Alkyne (this compound)1.0 equivalent
Azide-modified molecule1.1 equivalents[9]
Copper(II) Sulfate (B86663) (CuSO₄)1-5 mol %[9]
Sodium Ascorbate5-10 mol %[9]
Ligand (e.g., THPTA)5 equivalents relative to Cu[10]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Degassed reaction solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen reaction solvent.

    • Prepare a stock solution of the azide-containing molecule in the reaction solvent.

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a stock solution of THPTA in water (e.g., 200 mM).

    • Freshly prepare a stock solution of Sodium Ascorbate in water (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vessel, add the this compound solution and the azide-containing molecule solution. A slight excess (e.g., 1.1 equivalents) of the azide (B81097) is often used.[9]

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Addition of Catalyst Components:

    • In a separate tube, prepare the catalyst premix by adding the required volume of the CuSO₄ stock solution to the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is commonly used.[10]

    • Add the catalyst premix to the degassed reaction mixture.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or a specified temperature.

    • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a copper-chelating agent like EDTA.

    • Purify the conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC), to remove unreacted starting materials, catalyst, and byproducts.

Protocol 2: Synthesis of a BTK-Targeting PROTAC

This protocol outlines the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) using this compound as a linker. This is a two-step process involving an initial amide coupling followed by a CuAAC reaction.

Step 1: Amide Coupling of BTK Ligand to Propargyl-PEG7-acid (a derivative of this compound)

Note: For this synthesis, the alcohol group of this compound is first oxidized to a carboxylic acid to create Propargyl-PEG7-acid, enabling amide bond formation.

Materials:

  • Amine-functionalized BTK ligand (e.g., a derivative of ibrutinib)

  • Propargyl-PEG7-acid

  • Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

  • Anhydrous organic solvent (e.g., DMF or DCM)

  • Base (e.g., DIPEA)

Procedure:

  • Dissolve the amine-functionalized BTK ligand (1.0 equivalent) and Propargyl-PEG7-acid (1.1 equivalents) in the anhydrous solvent.[3]

  • Add the amide coupling reagents (e.g., HATU at 1.2 equivalents) and a base (e.g., DIPEA at 2.0 equivalents).[3]

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.[3]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the alkyne-functionalized intermediate by flash column chromatography or preparative HPLC.

Step 2: CuAAC ("Click") Reaction to Attach the E3 Ligase Ligand

Materials:

  • Alkyne-functionalized BTK ligand-linker intermediate (from Step 1)

  • Azide-modified E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

  • CuSO₄

  • Sodium Ascorbate

  • THPTA or TBTA

  • Reaction solvent (e.g., DMSO/water or t-BuOH/water)

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-modified E3 ligase ligand (1.1 equivalents) in the reaction solvent.[3]

  • In a separate vial, prepare a fresh solution of CuSO₄ (0.1 equivalents) and Sodium Ascorbate (0.5 equivalents) in water. If using a ligand like TBTA, pre-mix it with CuSO₄ before adding the Sodium Ascorbate.[3]

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.[3]

  • Once the reaction is complete, dilute with water and extract the product.

  • Purify the final PROTAC compound by preparative HPLC.

Protocol 3: In Vitro Evaluation of BTK-Targeting PROTAC Efficacy

This protocol describes the general steps to assess the efficacy of the synthesized BTK-targeting PROTAC in a cellular context.

Materials:

  • BTK-expressing cell line (e.g., Ramos cells)

  • Synthesized BTK PROTAC

  • Cell culture medium and supplements

  • DMSO (for stock solutions)

  • Lysis buffer

  • Protease and phosphatase inhibitors

  • Antibodies for Western blotting (anti-BTK, anti-actin or other loading control)

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, ECL substrate)

  • Plate reader for cell viability assays (e.g., using CellTiter-Glo®)

Procedure:

  • Cell Culture and Treatment:

    • Culture the BTK-expressing cells under standard conditions.

    • Prepare a stock solution of the BTK PROTAC in DMSO.

    • Seed the cells in appropriate culture plates and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Viability Assay:

    • Assess the effect of the PROTAC on cell viability using a standard assay like CellTiter-Glo® to determine the cytotoxic effects.

  • Western Blot Analysis for BTK Degradation:

    • After treatment, harvest the cells and prepare cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE to separate the proteins, followed by transfer to a membrane.

    • Probe the membrane with primary antibodies against BTK and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using an ECL substrate.

    • Quantify the band intensities to determine the extent of BTK degradation at different PROTAC concentrations.

  • Analysis of Downstream Signaling:

    • To confirm the functional consequence of BTK degradation, analyze the phosphorylation status of downstream signaling proteins in the BCR pathway (e.g., PLCγ2, ERK, AKT) by Western blot.[11][12]

Visualizations

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PROTAC_Synthesis_Workflow Start Start Materials: - Amine-functionalized BTK Ligand - Propargyl-PEG7-acid - Azide-modified E3 Ligase Ligand Amide_Coupling Step 1: Amide Coupling Start->Amide_Coupling Intermediate Intermediate: Alkyne-functionalized BTK Ligand-Linker Amide_Coupling->Intermediate Purification1 Purification (Flash Chromatography / HPLC) Intermediate->Purification1 CuAAC_Reaction Step 2: CuAAC Click Chemistry Purification1->CuAAC_Reaction Final_PROTAC Final Product: BTK-Targeting PROTAC CuAAC_Reaction->Final_PROTAC Purification2 Purification (Preparative HPLC) Final_PROTAC->Purification2 Characterization Characterization (LC-MS, NMR, HRMS) Purification2->Characterization

Caption: Workflow for the synthesis of a BTK-targeting PROTAC.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasome BTK->Proteasome Targeted for... PIP3 PIP3 PIP3->BTK Recruitment DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKC DAG_IP3->PKC Calcium Ca²⁺ Mobilization DAG_IP3->Calcium NFkB NF-κB Activation PKC->NFkB Calcium->NFkB Cell_Response B-cell Proliferation, Survival, and Differentiation NFkB->Cell_Response PROTAC BTK-Targeting PROTAC PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BTK Ubiquitination Degradation BTK Degradation Proteasome->Degradation

Caption: BTK signaling pathway and PROTAC-mediated degradation.

References

Application Notes and Protocols for the Step-by-Step Synthesis of PROTACs Using Propargyl-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6] This catalytic mechanism allows for the removal of "undruggable" proteins and can offer advantages over traditional inhibitors.[][8]

The linker plays a critical role in PROTAC efficacy, influencing factors such as solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[9][10] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance the aqueous solubility and bioavailability of PROTAC molecules.[4][11] Propargyl-PEG7-alcohol is a versatile PEG-based linker that features a terminal alkyne group, making it amenable to "click chemistry," a highly efficient and specific conjugation method.[12][13] The alcohol functionality provides a handle for further chemical modifications, allowing for a modular and flexible approach to PROTAC synthesis.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Recycling Recycling Degradation->Recycling Releases Recycling->PROTAC PROTAC

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound can be achieved through a modular approach. The following workflow outlines the key steps, which involve the functionalization of the target protein and E3 ligase ligands, followed by sequential conjugation to the linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials POI_Ligand Protein of Interest (POI) Ligand (with amine) Start->POI_Ligand E3_Ligand E3 Ligase Ligand (with carboxylic acid) Start->E3_Ligand Linker This compound Start->Linker Step1 Step 1: Azide (B81097) Functionalization of POI Ligand POI_Ligand->Step1 Step2 Step 2: Amide Coupling of E3 Ligand and Linker E3_Ligand->Step2 Linker->Step2 Azido_POI Azido-POI Ligand Step1->Azido_POI Step3 Step 3: Click Chemistry (CuAAC) Azido_POI->Step3 E3_Linker_Intermediate E3 Ligand-Linker Intermediate Step2->E3_Linker_Intermediate E3_Linker_Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification and Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: Modular workflow for PROTAC synthesis.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase. The synthesis utilizes an amine-functionalized JQ1 derivative (POI ligand), a thalidomide (B1683933) derivative with a carboxylic acid (E3 ligase ligand), and this compound as the linker.

Materials:

  • Amine-functionalized JQ1 (POI ligand)

  • Thalidomide-C4-carboxylic acid (E3 ligase ligand)

  • This compound

  • Azidoacetic acid N-hydroxysuccinimide ester (NHS-azide)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Protocol 1: Synthesis of Azido-JQ1 (Azide Functionalization of POI Ligand)

  • Dissolve the amine-functionalized JQ1 (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add azidoacetic acid NHS ester (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Azido-JQ1.

Protocol 2: Synthesis of E3 Ligand-Linker Intermediate (Amide Coupling)

  • Dissolve thalidomide-C4-carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with DCM (3x).

  • Wash the combined organic layers with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the E3 ligand-linker intermediate.

Protocol 3: Synthesis of the Final PROTAC via Click Chemistry (CuAAC)

  • Dissolve Azido-JQ1 (1.0 eq) and the E3 ligand-linker intermediate (1.1 eq) in a 1:1 mixture of DMF and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO4 (0.1 eq) and THPTA (0.2 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the CuSO4/THPTA solution.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC using preparative reverse-phase HPLC with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the BRD4-targeting PROTAC.

Synthesis StepStarting MaterialReagentsProductYield (%)Purity (%) (by HPLC)
1. Azide Functionalization Amine-JQ1 (100 mg)NHS-azide, DIPEAAzido-JQ185>95
2. Amide Coupling Thalidomide-C4-acid (100 mg)This compound, HATU, DIPEAE3-Linker Intermediate78>95
3. Click Chemistry (CuAAC) Azido-JQ1 (50 mg)E3-Linker Intermediate, CuSO4, Na-Ascorbate, THPTAFinal PROTAC65>98

References

Application Notes and Protocols for Protein Conjugation with Propargyl-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease its immunogenicity.[1]

This document provides a detailed protocol for the conjugation of Propargyl-PEG7-alcohol to a target protein. This method employs a two-step "click chemistry" approach. First, the protein is functionalized with azide (B81097) groups. Subsequently, the azide-modified protein is reacted with the alkyne group of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This highly efficient and specific reaction forms a stable triazole linkage, offering a robust method for protein PEGylation.[1][4]

The protocol is divided into two main stages:

  • Stage 1: Introduction of Azide Groups into the Target Protein. This is achieved by reacting the protein with an azide-functionalized N-hydroxysuccinimidyl (NHS) ester, which targets primary amines on lysine (B10760008) residues and the N-terminus.[5]

  • Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The azide-modified protein is then conjugated to this compound.

Materials and Reagents

  • Target Protein

  • This compound

  • Azido-PEG4-NHS Ester

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting Columns (e.g., 7K MWCO)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Tris-HCl

  • BCA Protein Assay Kit

  • SDS-PAGE reagents and equipment

  • Mass Spectrometer (optional, for detailed characterization)

  • HPLC system (optional, for purification and analysis)

Experimental Protocols

Stage 1: Azide-Functionalization of the Target Protein

This protocol describes the modification of a protein with azide groups using an Azido-PEG4-NHS Ester.

1. Protein Preparation:

  • Dissolve the target protein in amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.[5]
  • Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[5]

2. Reagent Preparation:

  • Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO. NHS esters are moisture-sensitive, so use high-quality, dry DMSO.[5]

3. Azide Labeling Reaction:

  • Add the desired molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.
  • Mix gently by pipetting and incubate the reaction for 1 hour at room temperature.[5]

4. Purification of Azide-Modified Protein:

  • Remove the excess, unreacted Azido-PEG4-NHS Ester using a desalting column with a molecular weight cutoff (MWCO) appropriate for the protein.[5]
  • Follow the manufacturer's instructions for the desalting column.
  • The purified azide-labeled protein is now ready for the next stage.

5. Characterization and Storage:

  • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA assay).[5]
  • For a detailed characterization, the degree of labeling (DOL) can be determined using mass spectrometry.[5]
  • Store the azide-labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[5]

Stage 2: this compound Conjugation via CuAAC

This protocol details the "click" reaction between the azide-modified protein and this compound.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer. The concentration will depend on the desired final molar excess.
  • Prepare the following stock solutions for the catalyst system immediately before use:
  • 50 mM Copper(II) Sulfate (CuSO₄) in water.[6]
  • 50 mM Sodium Ascorbate in water.[6]
  • 10 mM THPTA (or other copper ligand) in DMSO or water.[6]

2. CuAAC Reaction Setup:

  • In a microcentrifuge tube, combine the azide-modified protein and a 5- to 10-fold molar excess of this compound.
  • Add the catalyst components to the protein-alkyne mixture in the following order, with gentle mixing after each addition:[6]
  • Copper ligand (e.g., THPTA) to a final concentration of 0.1 mM.[6]
  • CuSO₄ to a final concentration of 1 mM.[6]
  • Sodium Ascorbate to a final concentration of 1 mM.[6]
  • Note: It is crucial to add the ligand to the CuSO₄ before adding the sodium ascorbate to prevent protein precipitation and degradation.[7]

3. Incubation:

  • Incubate the reaction mixture for 1-4 hours at room temperature.[6] The optimal reaction time may need to be determined empirically for each specific protein.

4. Purification of the PEGylated Protein:

  • Remove the excess reagents and copper catalyst by dialysis against PBS or by using a desalting column.[6] Careful removal of the copper catalyst is important as it can be toxic in cellular applications.[8]

5. Characterization of the Final Conjugate:

  • SDS-PAGE Analysis: Analyze the purified PEGylated protein by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band compared to the unmodified protein.[9]
  • Mass Spectrometry: For a precise characterization, determine the molecular weight of the conjugate using mass spectrometry to confirm the degree of PEGylation.[10][11]
  • HPLC Analysis: HPLC can be used for both purification and to assess the purity of the final conjugate.[12]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation protocol.

ParameterStage 1: Azide FunctionalizationStage 2: CuAAC Reaction
Protein Concentration 1-5 mg/mLDependent on Stage 1 recovery
Reagent Molar Excess 10-20x (Azido-PEG4-NHS Ester to Protein)5-10x (this compound to Protein)
Reaction Buffer PBS, pH 7.4 (amine-free)PBS or similar, pH ~7.4
Reaction Time 1 hour1-4 hours
Reaction Temperature Room TemperatureRoom Temperature
Catalyst Concentrations N/ACuSO₄: 1 mM, Sodium Ascorbate: 1 mM, Ligand: 0.1 mM

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_stage1 Stage 1: Azide Functionalization cluster_stage2 Stage 2: CuAAC Conjugation cluster_analysis Analysis protein Target Protein reaction1 Incubate 1 hr at Room Temp. protein->reaction1 azide_reagent Azido-PEG4-NHS Ester azide_reagent->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 azide_protein Azide-Modified Protein purification1->azide_protein reaction2 Incubate 1-4 hrs at Room Temp. azide_protein->reaction2 propargyl_peg This compound propargyl_peg->reaction2 catalyst CuSO4, NaAscorbate, THPTA catalyst->reaction2 purification2 Purification (Desalting/Dialysis) reaction2->purification2 final_product PEGylated Protein purification2->final_product sds_page SDS-PAGE final_product->sds_page mass_spec Mass Spectrometry final_product->mass_spec hplc HPLC final_product->hplc

Caption: Workflow for conjugating this compound to a protein.

signaling_pathway cluster_protein_modification Protein Modification cluster_click_chemistry Click Chemistry (CuAAC) protein_lysine Protein-Lysine (NH2) azide_modified_protein Protein-Azide (N3) protein_lysine->azide_modified_protein Amide Bond Formation azido_nhs Azido-PEG4-NHS Ester azido_nhs->azide_modified_protein pegylated_protein PEGylated Protein (Triazole Linkage) azide_modified_protein->pegylated_protein propargyl_peg This compound (Alkyne) propargyl_peg->pegylated_protein catalyst Cu(I) Catalyst catalyst->pegylated_protein

References

Application Notes and Protocols for the Use of Propargyl-PEG7-alcohol in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Propargyl-PEG7-alcohol as a bifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs). This document outlines the role of the polyethylene (B3416737) glycol (PEG) linker, detailed experimental protocols for conjugation and characterization, and representative data for ADCs synthesized using this methodology.

Introduction to this compound in ADC Synthesis

This compound is a heterobifunctional linker that plays a crucial role in modern ADC development. Its structure comprises three key components:

  • A propargyl group (a terminal alkyne) that enables covalent conjugation to an azide-modified molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][2]

  • A hydrophilic seven-unit polyethylene glycol (PEG7) chain that enhances the solubility and stability of the ADC, reduces aggregation, and can improve pharmacokinetic properties by providing a protective hydration shell.[3][4]

  • A primary alcohol (hydroxyl group) that can be activated for covalent attachment to a cytotoxic payload, either directly or through further chemical modification.

The use of this compound allows for a modular and precise approach to ADC construction, enabling the connection of a wide variety of payloads to antibodies.

Experimental Protocols

This section details the key experimental procedures for the synthesis and characterization of an ADC using this compound.

Activation of this compound and Conjugation to a Cytotoxic Payload

This protocol describes the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to a payload containing a carboxylic acid group. A common method for activating alcohols for reaction with carboxylic acids is through the formation of an active ester, such as a p-nitrophenyl (PNP) carbonate.

Materials:

  • This compound

  • Payload with a carboxylic acid group (e.g., a duocarmycin analogue)

  • p-Nitrophenyl chloroformate

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (1.2 equivalents) to the solution.

    • Slowly add p-nitrophenyl chloroformate (1.1 equivalents) dissolved in anhydrous DCM.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the activated Propargyl-PEG7-PNP carbonate.

  • Conjugation to the Cytotoxic Payload:

    • Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF.

    • Add the activated Propargyl-PEG7-PNP carbonate (1.2 equivalents) to the payload solution.

    • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the formation of the propargyl-PEG7-payload conjugate by LC-MS.

    • Upon completion, purify the conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final propargyl-PEG7-payload conjugate.

Antibody Modification and Click Chemistry Conjugation

This protocol outlines the introduction of an azide (B81097) group onto the antibody and the subsequent click chemistry reaction with the alkyne-functionalized payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Azido-NHS ester (e.g., Azido-PEG4-NHS ester) for lysine (B10760008) modification

  • Propargyl-PEG7-payload conjugate from section 2.1

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Desalting columns

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Azide Modification:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Prepare a stock solution of Azido-NHS ester in anhydrous DMSO.

    • Add a 5-10 fold molar excess of the Azido-NHS ester to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at 4°C with gentle mixing.

    • Remove the excess Azido-NHS ester using a desalting column equilibrated with PBS.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the azide-modified antibody solution, add the Propargyl-PEG7-payload conjugate (typically 1.5-2 equivalents per azide).

    • In a separate tube, prepare the catalyst solution by premixing CuSO4 and THPTA in a 1:5 molar ratio in water.

    • Add the CuSO4/THPTA solution to the antibody-payload mixture.

    • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted payload-linker and other small molecule reagents.

    • Concentrate the purified ADC and buffer exchange into a suitable formulation buffer.

    • Sterile filter the final ADC solution.

Characterization of the Antibody-Drug Conjugate

2.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined by several methods:

  • UV-Vis Spectroscopy: This is a simple method that can be used if the antibody and the payload have distinct absorbance maxima. The concentrations of the protein and the payload can be determined using their respective extinction coefficients, and the DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs can be resolved. The weighted average DAR can be calculated from the peak areas of the different species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the molecular weight of the intact ADC and its subunits (light and heavy chains after reduction). The number of conjugated drugs can be determined from the mass shift, allowing for a precise calculation of the DAR and the distribution of drug-loaded species.

2.3.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[5]

Procedure:

  • Seed cancer cells expressing the target antigen in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, the unconjugated antibody (negative control), and the free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

2.3.3. ADC Stability Assessment

The stability of the ADC in plasma is crucial for its in vivo efficacy and safety.

Procedure:

  • Incubate the ADC in human or mouse plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days).

  • At each time point, analyze the samples by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.

Data Presentation

The following tables provide representative quantitative data for an ADC synthesized using a short-chain PEG linker and a potent cytotoxic payload.

Table 1: Physicochemical Characterization of an ADC with a Propargyl-PEG7 Linker

ParameterRepresentative ValueMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)3.8HIC-HPLC, LC-MS
Monomer Purity>98%Size Exclusion Chromatography (SEC)
Aggregation<2%Size Exclusion Chromatography (SEC)

Table 2: In Vitro Cytotoxicity of a HER2-Targeting ADC with a Propargyl-PEG7-MMAE Conjugate

Cell LineHER2 ExpressionIC50 (nM)
SK-BR-3High0.45
BT-474High0.92
MDA-MB-231Low> 100

Table 3: Pharmacokinetic Profile of an ADC with a Short-Chain PEG Linker in Rats

ParameterRepresentative Value
Clearance (mL/day/kg)5.8
Half-life (t½, days)6.2
Area Under the Curve (AUC, µg*day/mL)520

Note: The clearance rates of ADCs with PEG linkers smaller than PEG8 have been observed to increase rapidly.[6]

Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for the synthesis of an ADC using this compound.

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis using this compound cluster_linker_payload Linker-Payload Synthesis cluster_antibody_mod Antibody Modification & Conjugation Propargyl_PEG7_OH This compound Activation Activation of Hydroxyl Group (e.g., with p-Nitrophenyl Chloroformate) Propargyl_PEG7_OH->Activation Activated_Linker Activated Propargyl-PEG7 Linker Activation->Activated_Linker Conjugation_LP Conjugation Activated_Linker->Conjugation_LP Payload Carboxylic Acid- Containing Payload Payload->Conjugation_LP Purified_LP Purified Propargyl-PEG7-Payload Conjugation_LP->Purified_LP Click_Reaction CuAAC Click Chemistry Purified_LP->Click_Reaction Antibody Monoclonal Antibody (mAb) Azide_Mod Azide Modification (e.g., with Azido-NHS ester) Antibody->Azide_Mod Azido_mAb Azide-Modified mAb Azide_Mod->Azido_mAb Azido_mAb->Click_Reaction Crude_ADC Crude ADC Click_Reaction->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Final Characterized ADC Purification->Final_ADC Duocarmycin_Pathway Mechanism of Action of a Duocarmycin-Based ADC cluster_cell Cancer Cell ADC ADC Targeting Tumor Antigen Receptor Tumor-Specific Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Duocarmycin Active Duocarmycin Payload Payload_Release->Duocarmycin Nucleus Nucleus Duocarmycin->Nucleus DNA_Binding Minor Groove Binding (AT-rich) Nucleus->DNA_Binding DNA_Alkylation DNA Alkylation (Adenine N3) DNA_Binding->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This bioorthogonal reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3][4]

Propargyl-PEG7-alcohol is a hydrophilic linker that incorporates a terminal alkyne for CuAAC reactions and a terminal hydroxyl group for further functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of conjugates in aqueous media, reduces aggregation, and can improve the pharmacokinetic properties of bioconjugates.[5][6] These application notes provide an overview of the use of this compound in CuAAC reactions and detailed protocols for its successful implementation.

Applications

The versatility of the CuAAC reaction with this compound lends itself to a multitude of applications in research and drug development:

  • Bioconjugation: The hydrophilic PEG linker makes this compound ideal for labeling and modifying sensitive biological molecules such as proteins, peptides, and nucleic acids.[7][8] The reaction's specificity ensures that the biomolecule's function is minimally perturbed.[4]

  • Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach cytotoxic drugs to antibodies. The PEG spacer can help to improve the solubility and pharmacokinetic profile of the resulting ADC.

  • PROTACs and Molecular Glues: As a bifunctional linker, it can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues to link a target protein ligand and an E3 ligase ligand.[9]

  • Surface Modification: The alkyne group can be used to functionalize surfaces of nanoparticles, quantum dots, and other materials, while the hydroxyl group remains available for subsequent chemical modifications.

  • Hydrogel Formation: The "click" reaction is a powerful tool for the creation of biocompatible hydrogels for applications in tissue engineering and drug delivery.

Key Reaction Parameters and Optimization

Successful CuAAC reactions with this compound depend on the careful control of several key parameters. The following table summarizes typical reaction conditions and provides guidance for optimization.

ParameterTypical RangeNotes and Optimization Considerations
Solvent Aqueous buffers (e.g., PBS), DMF, DMSO, t-BuOH/H₂OCo-solvents like DMSO or DMF can be used to solubilize hydrophobic substrates.[8] Ensure all solvents are degassed to prevent oxidation of the Cu(I) catalyst.
Catalyst (Copper Source) CuSO₄ (with a reducing agent) or a Cu(I) salt (e.g., CuBr, CuI)The most common method involves the in situ reduction of CuSO₄ with sodium ascorbate (B8700270).[7]
Reducing Agent Sodium AscorbateUse a freshly prepared solution. Typically used in excess (5-10 equivalents) relative to the copper sulfate.[10]
Copper(I) Stabilizing Ligand THPTA, TBTA, BTTAALigands accelerate the reaction and protect biomolecules from damage by reactive oxygen species.[4] THPTA is a water-soluble ligand ideal for bioconjugations.[11] A ligand-to-copper ratio of 2:1 to 5:1 is common.[7][11]
Reactant Concentrations 10 µM to 10 mMHigher concentrations generally lead to faster reaction rates. For bioconjugation, concentrations are often in the low micromolar range.
Stoichiometry Near equimolar or slight excess of one reactantA slight excess (e.g., 1.1 equivalents) of the PEG-alkyne can be used to drive the reaction to completion when conjugating to a valuable azide-containing molecule.[10]
Temperature Room temperature to 70°CMost reactions proceed efficiently at room temperature.[11] Gentle heating can be applied to accelerate slow reactions, though this may not be suitable for sensitive biomolecules.[12]
Reaction Time 30 minutes to 24 hoursReaction progress can be monitored by TLC, LC-MS, or HPLC.[10] Most reactions are complete within 1-4 hours.[11]

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation with this compound

This protocol describes a general method for conjugating this compound to an azide-functionalized biomolecule in an aqueous buffer.

Materials:

  • This compound

  • Azide-functionalized biomolecule (e.g., protein, peptide)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4, degassed

  • DMSO (if needed for solubility)

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized biomolecule in degassed PBS to the desired concentration (e.g., 1 mg/mL).

    • Dissolve this compound in degassed PBS (or a minimal amount of DMSO then diluted with PBS) to achieve a slight molar excess (e.g., 1.1 to 2 equivalents) relative to the azide.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[10] For example, mix 1 µL of 100 mM CuSO₄ with 2 µL of 200 mM THPTA. Let the mixture stand for a few minutes to allow for complex formation.

  • Reaction Setup:

    • In a new microcentrifuge tube, combine the solution of the azide-functionalized biomolecule and the this compound solution.

    • Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.[10]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light if using light-sensitive molecules. The reaction can be placed on a slow rotator for gentle agitation.[7]

  • Reaction Quenching and Purification:

    • To stop the reaction and remove the copper catalyst, a chelating agent such as EDTA can be added.

    • Purify the conjugate using a suitable method for your biomolecule, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted reagents and the copper catalyst.[10]

Protocol 2: Small Molecule Synthesis using CuAAC with this compound

This protocol is suitable for the synthesis of small molecule conjugates in an organic solvent.

Materials:

  • This compound

  • Azide-containing small molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H₂O)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound and the azide-containing small molecule in the chosen solvent.

    • Add CuSO₄·5H₂O (typically 1-5 mol%).

    • Add sodium ascorbate (typically 5-10 mol%).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

    • To remove residual copper, the organic layer can be washed with an aqueous solution of a chelating agent like EDTA.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization of Workflow and Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Cu-Acetylide Cu-Acetylide This compound->Cu-Acetylide forms Azide-Molecule Azide-Molecule Triazolide_Intermediate Triazolide_Intermediate Azide-Molecule->Triazolide_Intermediate Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Sodium_Ascorbate Sodium_Ascorbate Sodium_Ascorbate->Cu(II) Reduction Cu(I)->Cu-Acetylide Cu-Acetylide->Triazolide_Intermediate + Azide Triazolide_Intermediate->Cu(I) regenerates Product PEGylated Triazole Product Triazolide_Intermediate->Product Protonolysis

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Workflow Start Start Prepare_Reactants Prepare & Degas Reactant Solutions (Alkyne & Azide) Start->Prepare_Reactants Prepare_Catalyst Prepare Catalyst Premix (CuSO4 + Ligand) Start->Prepare_Catalyst Prepare_Reductant Prepare Fresh Sodium Ascorbate Solution Start->Prepare_Reductant Mix_Reactants Combine Reactant Solutions Prepare_Reactants->Mix_Reactants Add_Catalyst Add Catalyst Premix Prepare_Catalyst->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate to Initiate Prepare_Reductant->Initiate_Reaction Mix_Reactants->Add_Catalyst Add_Catalyst->Initiate_Reaction Incubate Incubate at RT (1-4 hours) Initiate_Reaction->Incubate Monitor_Progress Monitor Progress? Incubate->Monitor_Progress Monitor_Progress->Incubate Incomplete Purify Purify Conjugate (e.g., SEC, Dialysis) Monitor_Progress->Purify Complete Analyze Analyze Final Product Purify->Analyze End End Analyze->End

Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction Yield Oxidation of Cu(I) catalyst: Oxygen in the reaction mixture can oxidize the active Cu(I) to inactive Cu(II).Thoroughly degas all buffers and solutions before use.[10] Work under an inert atmosphere (e.g., nitrogen or argon) if possible.
Impure reagents: Impurities in the alkyne or azide can inhibit the catalyst.Ensure the purity of this compound and the azide-containing molecule using methods like NMR or mass spectrometry.
Suboptimal reagent concentrations: Incorrect ratios of catalyst, ligand, or reducing agent.Optimize the stoichiometry. Start with a 1.1 equivalent of the alkyne to the azide, 1-5 mol% Cu(II), and 5-10 mol% sodium ascorbate.[10]
Biomolecule interference: Some functional groups on biomolecules (e.g., thiols) can chelate copper and inhibit the reaction.Increase the concentration of the copper/ligand complex. The addition of a sacrificial metal like Zn(II) can sometimes help.[7]
Side Product Formation Degradation of biomolecules: Reactive oxygen species generated during the reaction can damage sensitive biomolecules.The use of a copper-stabilizing ligand like THPTA is crucial to minimize this.[4] Aminoguanidine can also be added to scavenge reactive byproducts.[3]
Difficulty in Purification Residual copper catalyst: Copper ions can be difficult to remove completely and may interfere with downstream applications.Add a chelating agent like EDTA to the reaction mixture before purification.[10] Utilize purification methods that efficiently separate small molecules from the desired conjugate, such as size-exclusion chromatography.
Precipitation of reactants: Hydrophobic reactants may precipitate in aqueous buffers.Add a co-solvent such as DMSO or DMF (up to 10-20%) to improve solubility.[8]

References

Application Notes and Protocols for Propargyl-PEG7-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-alcohol is a versatile heterobifunctional linker widely employed in bioconjugation and drug development. Its unique structure, featuring a terminal alkyne group for click chemistry, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol for further functionalization, makes it an invaluable tool for creating complex molecular architectures. The PEG spacer enhances solubility and reduces steric hindrance, while the terminal functional groups offer orthogonal reactivity for multi-step syntheses.

These application notes provide detailed protocols for the use of this compound in key research areas, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), functionalization of nanoparticles for drug delivery, and the preparation of fluorescent probes for imaging applications.

Core Applications and Methodologies

The primary application of this compound revolves around the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction enables the efficient and specific ligation of the propargyl group to an azide-functionalized molecule, forming a stable triazole linkage.

PROTAC Synthesis

This compound is a commonly used linker in the modular synthesis of PROTACs.[1] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

Experimental Workflow for PROTAC Synthesis:

The synthesis typically involves a two-step process:

  • Functionalization of the Alcohol Group: The terminal hydroxyl group of this compound is typically activated or modified to react with the first ligand (either the E3 ligase binder or the target protein binder).

  • Click Chemistry: The propargyl group is then reacted with the second, azide-modified ligand via CuAAC to complete the PROTAC synthesis.[1]

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Ligand 1 Conjugation cluster_step2 Step 2: Click Chemistry PPA This compound Activated_PPA Activated PPA Intermediate PPA->Activated_PPA Activation L1 Ligand 1 (e.g., E3 Ligase Binder) Intermediate_1 Propargyl-PEG7-Ligand 1 L1->Intermediate_1 Amide Coupling Activated_PPA->Intermediate_1 Amide Coupling PROTAC Final PROTAC Molecule Intermediate_1->PROTAC CuAAC L2_azide Ligand 2-Azide (e.g., Target Protein Binder) L2_azide->PROTAC CuAAC

PROTAC Synthesis Workflow
Nanoparticle Functionalization for Drug Delivery

The PEG component of this compound is particularly advantageous for modifying the surface of nanoparticles. PEGylation is a well-established strategy to improve the biocompatibility and circulation time of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system. The terminal propargyl and alcohol groups provide anchors for attaching targeting ligands or therapeutic payloads. While a direct protocol for this compound is not widely published, the following is an adapted method based on established procedures for functionalizing iron oxide nanoparticles.[2][3]

Nanoparticle_Functionalization IONP Iron Oxide Nanoparticle (IONP) Functionalized_IONP PPA-Functionalized IONP IONP->Functionalized_IONP Surface Coating PPA This compound PPA->Functionalized_IONP Targeted_IONP Targeted IONP Functionalized_IONP->Targeted_IONP Click Chemistry (CuAAC) Targeting_Ligand Azide-Targeting Ligand Targeting_Ligand->Targeted_IONP Fluorescent_Probe_Synthesis PPA This compound PEG_Dye Propargyl-PEG7-Fluorophore PPA->PEG_Dye Click Chemistry (CuAAC) Azide_Dye Azide-Fluorophore Azide_Dye->PEG_Dye Final_Probe Targeted Fluorescent Probe PEG_Dye->Final_Probe Conjugation Targeting_Moiety Targeting Moiety Targeting_Moiety->Final_Probe

References

Application Notes and Protocols for the Purification of Propargyl-PEG7-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-alcohol is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. The propargyl group allows for "click" chemistry reactions, while the terminal hydroxyl group can be further functionalized. Ensuring the high purity of this linker is critical for the success of subsequent conjugation reactions and the overall quality of the final product. This document provides detailed protocols for the purification of this compound, addressing common impurities and outlining effective analytical and preparative separation techniques.

Potential Impurities in this compound Synthesis

The synthesis of this compound, typically through a Williamson ether synthesis involving heptaethylene glycol and a propargyl halide (e.g., propargyl bromide), can result in several impurities.[1][2] Understanding these potential contaminants is crucial for developing an effective purification strategy.

Common Impurities:

  • Unreacted Heptaethylene Glycol (PEG7-alcohol): Incomplete reaction leads to the presence of the starting PEG material.

  • Unreacted Propargylating Agent: Residual propargyl bromide or other propargyl sources.

  • Bis-propargylated PEG7: The reaction occurring at both hydroxyl ends of the heptaethylene glycol.

  • Byproducts of Side Reactions: Elimination products or impurities from the starting materials, such as those arising from the synthesis of propargyl alcohol itself (e.g., formaldehyde (B43269) reaction products).[3]

Purification Strategies

A multi-step purification approach is often necessary to achieve high purity of this compound. This typically involves an initial purification by flash column chromatography followed by a final polishing step using High-Performance Liquid Chromatography (HPLC) for research-grade material. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction and the progress of purification.

Quantitative Data Summary

The following tables summarize the key specifications and expected outcomes of the purification process for this compound.

Table 1: Product Specifications of Commercial this compound

ParameterSpecificationReference
Purity Typically ≥95% to >98%[4](5--INVALID-LINK--,--INVALID-LINK--
Molecular Weight 364.43 g/mol [6](7)
Molecular Formula C₁₇H₃₂O₈[6](7)
Appearance Colorless to light yellow liquid or oil[4](8)
Solubility Water, DMSO, DCM, DMF[9](10)
Storage -20°C[9](10)

Table 2: Expected Purity and Yield from Purification Protocols

Purification StepStarting Purity (Crude)Expected Final PurityExpected Yield
Flash Chromatography 60-80%>90%50-70%
Preparative RP-HPLC >90%>98%>80%

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis

TLC is a quick and effective method to monitor the progress of the synthesis and to identify fractions containing the desired product during column chromatography.

  • TLC Plates: Silica (B1680970) gel 60 F254

  • Mobile Phase (Solvent System):

  • Visualization:

    • UV Light (254 nm): The propargyl group may allow for some visualization under UV light if the plate contains a fluorescent indicator.[11]

    • Iodine Staining: Place the dried TLC plate in a chamber containing iodine crystals. PEG-containing compounds typically appear as yellow-brown spots.[11]

    • Potassium Permanganate (KMnO₄) Stain: A solution of KMnO₄ will react with the alcohol and alkyne groups, appearing as yellow spots on a purple background.[12]

    • p-Anisaldehyde Stain: This stain is sensitive to alcohols and ethers, often producing colored spots upon heating.[13]

Procedure:

  • Dissolve a small amount of the crude reaction mixture and reference standards (starting materials) in a suitable solvent (e.g., DCM).

  • Spot the samples onto the TLC plate.

  • Develop the plate in a chamber saturated with the chosen mobile phase.

  • Dry the plate and visualize the spots using the methods described above. The product, being more non-polar than PEG7-alcohol but more polar than some byproducts, should have a distinct Rf value.

Purification by Flash Column Chromatography

This protocol is designed for the initial purification of the crude reaction mixture to remove the bulk of impurities.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) or ethyl acetate in hexane (e.g., 50% to 80% EtOAc in Hexane). The choice of solvent system should be guided by the TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the top of the column.

    • Elute the column with the gradient mobile phase, starting with the less polar solvent and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used as a final polishing step to achieve high purity, suitable for demanding applications.

  • Column: C18 column (e.g., 250 x 10 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A linear gradient from 20% B to 80% B over 30 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC runs.[4][14]

  • Flow Rate: 4-5 mL/min for a 10 mm ID column.

  • Detection: UV at 210-220 nm (for the propargyl group) or Evaporative Light Scattering Detector (ELSD) for better detection of PEG compounds.[15]

  • Procedure:

    • Dissolve the partially purified this compound from flash chromatography in a small amount of the initial mobile phase.

    • Inject the sample onto the equilibrated HPLC column.

    • Run the gradient elution and collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final product.

Visualizations

experimental_workflow synthesis Crude this compound (from synthesis) flash_chrom Flash Column Chromatography (Silica Gel) synthesis->flash_chrom Initial Purification hplc Preparative RP-HPLC (C18 Column) flash_chrom->hplc Purity >90% final_product High-Purity This compound (>98%) hplc->final_product Final Polishing

Caption: General workflow for the purification of this compound.

tlc_analysis crude_mixture Crude Reaction Mixture spotting Spot on Silica TLC Plate crude_mixture->spotting development Develop in Solvent Chamber (e.g., DCM/MeOH) spotting->development visualization Visualization development->visualization uv UV Light (254nm) visualization->uv iodine Iodine Vapor visualization->iodine permanganate KMnO4 Stain visualization->permanganate

Caption: Workflow for TLC analysis of this compound.

hplc_gradient_logic start Start Gradient (e.g., 20% Acetonitrile) ramp Linear Increase in Acetonitrile Concentration start->ramp end End Gradient (e.g., 80% Acetonitrile) ramp->end elution Elution of This compound ramp->elution

Caption: Logical flow of a reverse-phase HPLC gradient for purification.

References

Application Notes and Protocols for the Characterization of Propargyl-PEG7-alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-alcohol is a versatile bifunctional molecule widely employed in bioconjugation and drug delivery. Its structure features a terminal alkyne group, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol. The propargyl group allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling the covalent linkage of this PEG spacer to molecules of interest containing an azide (B81097) group.[1][2] The PEG chain enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugated molecule.[3][4] The terminal alcohol provides a further site for derivatization.

These application notes provide detailed protocols for the reaction of this compound via CuAAC and the subsequent characterization of the resulting 1,2,3-triazole product.

Typical Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common application of this compound is its participation in the CuAAC reaction to form a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-bearing molecule.[5] This reaction is known for its high efficiency, specificity, and mild reaction conditions.[5]

A general representation of this reaction is the cycloaddition of this compound with an azide-containing molecule (R-N₃) to yield a PEGylated triazole.

Experimental Protocols

Protocol 1: Synthesis of a 1,2,3-Triazole Derivative via CuAAC

This protocol details a general procedure for the copper(I)-catalyzed cycloaddition of this compound with an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, as a copper ligand)[6]

  • Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, or a mixture of tert-Butanol and water)[7]

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen reaction buffer.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO, DMF, or the reaction buffer).

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.[8]

    • If using a ligand, prepare a stock solution of TBTA or THPTA in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, combine the this compound solution and the azide-containing molecule solution. A typical molar ratio is 1:1.1 of alkyne to azide.[7]

    • If using a ligand, add it to the reaction mixture at this stage.

    • Add the CuSO₄ stock solution to the reaction mixture. A final concentration of 0.1 to 5 mol% is common.[9]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.[7]

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature with stirring for 1 to 24 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by exposing it to air.

    • If the product is organic-soluble, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[7]

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the formation of the triazole ring and the integrity of the PEG chain.

Protocol 3: Characterization by Mass Spectrometry (MS)

Procedure:

  • Prepare a dilute solution of the purified product in a solvent suitable for the chosen ionization technique (e.g., acetonitrile/water with 0.1% formic acid for ESI).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in full scan mode to determine the molecular weight of the product.

  • Perform tandem MS (MS/MS) to obtain fragmentation data for structural confirmation.[11]

Protocol 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Dissolve the purified product in the mobile phase.

  • Inject the sample onto an appropriate HPLC column (e.g., C18 reversed-phase).

  • Elute the sample using a suitable gradient of solvents (e.g., water and acetonitrile).

  • Detect the product using a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

  • Determine the purity of the product by integrating the peak area.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₂₈O₇[12]
Molecular Weight320.38 g/mol [12]
Purity>96%[12]
AppearanceLiquid
Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound and its Triazole Product
Functional GroupThis compound (in CDCl₃)1,4-disubstituted Triazole Product (in CDCl₃)
Alkyne-H~2.4 ppm (t)Absent
Propargyl-CH₂~4.2 ppm (d)~5.3 ppm (s)
PEG Chain (-OCH₂CH₂O-)3.6-3.7 ppm (m)3.6-3.8 ppm (m)
Terminal -CH₂OH~3.7 ppm (t)~3.7 ppm (t)
Triazole-HAbsent~7.5-8.0 ppm (s)

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the 'R' group on the azide.

Table 3: Expected Mass Spectrometry Fragmentation
CompoundIonization ModeExpected Molecular Ion [M+H]⁺ or [M+Na]⁺Key Fragment Ions
This compoundESI+m/z 321.18 or 343.16Loss of H₂O, cleavage of C-O and C-C bonds in the PEG chain.[13][14]
Triazole ProductESI+Dependent on the azide usedLoss of N₂, cleavage of the triazole ring, fragmentation of the PEG chain.[15]

Visualizations

G Figure 1: CuAAC Reaction Workflow cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Purification & Analysis reagents This compound + Azide Compound reaction Click Reaction (Room Temperature, 1-24h) reagents->reaction Add Catalyst catalyst CuSO4 + Sodium Ascorbate catalyst->reaction purification Extraction & Chromatography reaction->purification analysis NMR, MS, HPLC purification->analysis product Purified Triazole Product analysis->product

Caption: A generalized workflow for the synthesis and analysis of a triazole product.

G Figure 2: Analytical Characterization Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc HPLC Analysis start Purified Reaction Product nmr_h1 1H NMR start->nmr_h1 ms_full Full Scan MS start->ms_full hplc Purity Assessment start->hplc nmr_c13 13C NMR results Structural Confirmation & Purity Determination nmr_h1->results Structure Verification ms_msms Tandem MS (MS/MS) ms_full->ms_msms ms_msms->results Fragmentation Analysis hplc->results Purity Data

Caption: A workflow for the analytical characterization of the final product.

G Figure 3: Simplified Ras-Raf-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Degradation Protein Degradation ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Bioconjugate PEGylated Inhibitor (e.g., PROTAC) Bioconjugate->Raf Targets for Degradation

Caption: A simplified diagram of a signaling pathway targeted by a PEGylated therapeutic.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Propargyl-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles by reducing protein adsorption, preventing aggregation, and prolonging circulation times.[1][2][3] Propargyl-PEG7-alcohol is a short-chain, heterobifunctional PEG linker that provides a terminal alkyne group for covalent attachment to azide-functionalized nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4] The terminal alcohol group can be used for further conjugation or can contribute to the hydrophilic nature of the nanoparticle surface.

These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound.

Key Applications

  • Stealth Liposomes and Nanoparticles: The PEG linker shields the nanoparticle surface, reducing opsonization and clearance by the mononuclear phagocyte system, thereby extending systemic circulation time.[1][3]

  • Targeted Drug Delivery: The propargyl group allows for the stable conjugation of targeting ligands (e.g., peptides, antibodies, small molecules) that have been modified with an azide (B81097) group, enhancing specific delivery to target cells or tissues.

  • Bioconjugation Platform: Serves as a versatile platform for the attachment of a wide range of molecules, including fluorescent dyes for imaging or therapeutic agents.[2]

Data Presentation: Physicochemical Characterization of Modified Nanoparticles

The following tables summarize representative quantitative data obtained from the characterization of gold nanoparticles (AuNPs) before and after surface modification with this compound.

Table 1: Hydrodynamic Diameter and Polydispersity Index

Nanoparticle SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Unmodified AuNPs15.2 ± 0.80.15 ± 0.03
Azide-Functionalized AuNPs16.5 ± 1.10.18 ± 0.04
This compound Modified AuNPs22.8 ± 1.50.21 ± 0.05

Table 2: Zeta Potential

Nanoparticle SampleZeta Potential (mV)
Unmodified AuNPs-35.6 ± 2.1
Azide-Functionalized AuNPs-28.3 ± 1.9
This compound Modified AuNPs-15.7 ± 1.5

Table 3: Drug Loading and Encapsulation Efficiency

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)
Unmodified AuNPs (Doxorubicin)3.5 ± 0.465 ± 5
This compound Modified AuNPs (Doxorubicin)2.8 ± 0.358 ± 6

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Gold Nanoparticles (AuNP-N3)

This protocol describes the synthesis of citrate-stabilized gold nanoparticles followed by surface modification with an azide-terminated ligand.

Materials:

Procedure:

  • Synthesis of Gold Nanoparticles:

    • Bring 100 mL of a 0.01% (w/v) HAuCl₄·3H₂O solution to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add 2 mL of a 1% (w/v) trisodium citrate solution.

    • The solution color will change from yellow to deep red, indicating nanoparticle formation.

    • Continue boiling and stirring for 15 minutes.

    • Allow the solution to cool to room temperature.

  • Surface Functionalization with Azide Groups:

    • To the cooled gold nanoparticle solution, add (11-Azido-3,6,9-trioxaundecanyl)amine to a final concentration of 1 mM.

    • Stir the solution at room temperature for 24 hours to allow for ligand exchange.

    • Purify the azide-functionalized nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes) and resuspend the pellet in Milli-Q water. Repeat this washing step three times to remove excess unbound ligand.

    • Resuspend the final pellet in a known volume of Milli-Q water for further use.

Protocol 2: Surface Modification with this compound via Click Chemistry

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized gold nanoparticles (AuNP-N3) from Protocol 1

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Milli-Q water

Procedure:

  • Preparation of Reagent Stock Solutions:

    • This compound: 10 mM in Milli-Q water

    • CuSO₄: 20 mM in Milli-Q water

    • Sodium ascorbate: 100 mM in Milli-Q water (prepare fresh)

    • THPTA: 100 mM in Milli-Q water

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, mix 1 mL of the AuNP-N3 suspension with 100 µL of PBS (10x).

    • Add 50 µL of the 10 mM this compound stock solution.

    • In a separate tube, prepare the copper catalyst solution by mixing 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Let it stand for 2 minutes.

    • Add the 20 µL of the catalyst solution to the nanoparticle mixture.

    • Initiate the reaction by adding 20 µL of freshly prepared 100 mM sodium ascorbate.

    • Gently vortex the reaction mixture and incubate at room temperature for 2 hours with gentle shaking.

  • Purification of this compound Modified Nanoparticles:

    • Purify the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes).

    • Discard the supernatant and resuspend the pellet in Milli-Q water.

    • Repeat the washing step three times to remove the catalyst and excess reagents.

    • Resuspend the final pellet in a suitable buffer (e.g., PBS) for characterization and further applications.

Protocol 3: Characterization of Modified Nanoparticles

This protocol outlines the key characterization techniques to confirm successful surface modification.

1. UV-Vis Spectroscopy:

  • Purpose: To monitor the surface plasmon resonance (SPR) peak of the gold nanoparticles, which can indicate changes in the surface environment.

  • Procedure: Record the UV-Vis spectra of the nanoparticle suspensions at each stage of the modification process (unmodified, azide-functionalized, and PEGylated). A slight red-shift in the SPR peak is expected upon successful surface modification.

2. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

  • Procedure: Dilute the nanoparticle suspensions in an appropriate solvent (e.g., Milli-Q water) and measure the size distribution using a DLS instrument. An increase in the hydrodynamic diameter is expected after each functionalization step.

3. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles.

  • Procedure: Measure the zeta potential of the diluted nanoparticle suspensions. A change in zeta potential upon ligand attachment provides evidence of surface modification.

4. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the functional groups present on the nanoparticle surface.

  • Procedure: Lyophilize the purified nanoparticle samples. Record the FTIR spectra and look for characteristic peaks of the azide group (~2100 cm⁻¹) and the PEG linker (C-O-C stretching around 1100 cm⁻¹).

5. Quantification of Ligand Density:

  • Purpose: To determine the number of PEG chains attached per nanoparticle.

  • Procedure: This can be achieved through various methods, including thermogravimetric analysis (TGA) to measure the weight loss corresponding to the organic ligands, or by using quantitative analytical techniques like HPLC or NMR after displacing or dissolving the ligands from the nanoparticle surface.[5][6]

Visualizations

Experimental_Workflow_for_Nanoparticle_Surface_Modification cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_click_chemistry Click Chemistry Conjugation cluster_characterization Characterization start Gold(III) Chloride + Trisodium Citrate synthesis Reduction & Nucleation start->synthesis unmodified_np Unmodified Gold Nanoparticles synthesis->unmodified_np ligand_exchange Ligand Exchange unmodified_np->ligand_exchange azide_ligand Azide-terminated Ligand azide_ligand->ligand_exchange azide_np Azide-Functionalized Nanoparticles ligand_exchange->azide_np click_reaction CuAAC Reaction azide_np->click_reaction propargyl_peg This compound propargyl_peg->click_reaction catalyst Cu(I) Catalyst catalyst->click_reaction peg_np This compound Modified Nanoparticles click_reaction->peg_np characterization Physicochemical Analysis (DLS, Zeta, FTIR, etc.) peg_np->characterization

Caption: Experimental workflow for nanoparticle surface modification.

Click_Chemistry_Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide_np Azide-Functionalized Nanoparticle (NP-N3) peg_np PEGylated Nanoparticle (NP-Triazole-PEG7-alcohol) azide_np->peg_np CuAAC propargyl_peg This compound propargyl_peg->peg_np copper Copper(II) Sulfate catalyst Cu(I)-THPTA Complex copper->catalyst reducing_agent Sodium Ascorbate reducing_agent->catalyst ligand THPTA ligand->catalyst catalyst->peg_np

Caption: Click chemistry reaction scheme for nanoparticle PEGylation.

References

Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and other biomolecules. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, extended circulation half-life, enhanced solubility, and decreased immunogenicity.[1][2] Propargyl-PEG7-alcohol is a heterobifunctional linker that enables the covalent attachment of a seven-unit PEG chain to a biomolecule of interest. The propargyl group provides a terminal alkyne functionality, which is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] This reaction is highly efficient and specific, proceeding under mild, aqueous conditions, making it ideal for the modification of sensitive biological molecules like peptides.[3][5] The resulting 1,2,3-triazole linkage is highly stable, mimicking the planarity of an amide bond but being resistant to hydrolytic cleavage.[1][6][7][8][9]

These application notes provide a detailed protocol for the bioconjugation of an azide-modified peptide with this compound via CuAAC, followed by purification and characterization of the resulting PEGylated peptide.

Key Applications

The bioconjugation of peptides with this compound is a versatile tool with broad applications in research and drug development, including:

  • Improving Therapeutic Peptide Half-Life: Extending the in vivo circulation time of peptide-based drugs.

  • Enhancing Solubility: Increasing the aqueous solubility of hydrophobic peptides.

  • Reducing Immunogenicity: Masking potential epitopes on therapeutic peptides to minimize immune responses.

  • Drug Delivery Systems: Facilitating the attachment of peptides to drug carriers, nanoparticles, or other targeting moieties.

  • Diagnostic Tools: Linking peptides to imaging agents or probes for diagnostic applications.

Experimental Protocols

Preparation of Azide-Modified Peptide

To conjugate with the alkyne-containing this compound, the peptide of interest must first be functionalized with an azide (B81097) group. This can be achieved during solid-phase peptide synthesis (SPPS) by incorporating an azide-bearing amino acid (e.g., azidolysine) or post-synthetically by reacting a primary amine on the peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) with an azide-containing reagent (e.g., azidoacetic acid NHS ester). The choice of method will depend on the peptide sequence and desired site of PEGylation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general procedure for the CuAAC reaction to conjugate an azide-modified peptide with this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific peptides.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4, or sodium phosphate (B84403) buffer.

  • Degassing equipment (optional but recommended)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified peptide in the reaction buffer.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 200 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide and this compound in the reaction buffer. A slight molar excess of the PEG reagent (e.g., 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.

    • Add the THPTA ligand to the reaction mixture. A common molar ratio of ligand to copper is 2:1 to 5:1 to stabilize the Cu(I) catalyst and protect the peptide from oxidative damage.[10][11][12]

    • Add the CuSO₄ solution to the reaction mixture.

    • (Optional) Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the range of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a chelating agent such as EDTA to sequester the copper catalyst.

Purification of the PEGylated Peptide

Purification is critical to remove unreacted peptide, excess PEG reagent, and reaction byproducts. A combination of chromatographic techniques is often employed.

Recommended Purification Workflow:

  • Size-Exclusion Chromatography (SEC): This is an effective initial step to separate the higher molecular weight PEGylated peptide from the unreacted, smaller peptide and low molecular weight reagents.[12][]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used to separate the PEGylated peptide from unreacted PEG reagent and other impurities based on hydrophobicity.[][14][15] A C4 or C18 column is typically used with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).

  • Ion-Exchange Chromatography (IEX): IEX can be a powerful method for separating PEGylated products, especially if the PEGylation alters the overall charge of the peptide.[][14][15]

Characterization of the PEGylated Peptide

The final product should be thoroughly characterized to confirm successful conjugation, purity, and identity.

Common Characterization Techniques:

  • Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to determine the molecular weight of the PEGylated peptide, confirming the addition of the this compound moiety.[16][17][18][19]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the PEG chain and the formation of the triazole ring.[16]

Data Presentation

The following tables provide representative data for a typical bioconjugation experiment. Note that actual results will vary depending on the specific peptide and reaction conditions.

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation

ParameterValue
Azide-Peptide Concentration1 mM
This compound1.2 - 1.5 equivalents
CuSO₄ Concentration0.1 - 0.5 mM
Sodium Ascorbate Concentration1 - 5 mM
Ligand (THPTA) Concentration0.2 - 2.5 mM
Reaction BufferPBS, pH 7.4
TemperatureRoom Temperature
Reaction Time1 - 4 hours

Table 2: Expected Quantitative Outcomes

ParameterTypical ValueMethod of Analysis
Conjugation Yield >90%LC-MS
Purification Recovery (Overall) 60 - 80%UV Spectrophotometry
Final Purity >95%Analytical RP-HPLC

Visualizations

Bioconjugation_Workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. CuAAC Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Azide_Peptide Azide-Modified Peptide Reaction_Mix Reaction Mixture (Peptide, PEG, Buffer) Azide_Peptide->Reaction_Mix Propargyl_PEG This compound Propargyl_PEG->Reaction_Mix Catalyst_Addition Add Cu(I) Catalyst (CuSO4 + NaAsc + Ligand) Reaction_Mix->Catalyst_Addition 1. Incubation Incubate (RT, 1-4h) Catalyst_Addition->Incubation 2. SEC Size-Exclusion Chromatography (SEC) Incubation->SEC Crude Product RPHPLC Reverse-Phase HPLC (RP-HPLC) SEC->RPHPLC Partially Purified Analysis LC-MS, HPLC, MS RPHPLC->Analysis Purified Fractions Final_Product Pure PEGylated Peptide Analysis->Final_Product

Caption: Experimental workflow for peptide bioconjugation.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Azide_Peptide Azide-Peptide (R1-N3) Triazole_Product PEGylated Peptide (Triazole Linkage) Azide_Peptide->Triazole_Product Propargyl_PEG This compound (HC≡C-R2) Propargyl_PEG->Triazole_Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Na_Ascorbate Sodium Ascorbate (Reducing Agent) Cu_I->Triazole_Product Catalyzes Cycloaddition

Caption: Schematic of the CuAAC reaction.

References

Application Notes and Protocols: Propargyl-PEG7-Alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reaction of Propargyl-PEG7-alcohol with azide-modified molecules. This process, a cornerstone of "click chemistry," offers a robust and efficient method for bioconjugation, widely employed in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

The reaction between a terminal alkyne, such as the propargyl group on this compound, and an azide-functionalized molecule is most commonly achieved through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, forming a stable triazole linkage.[1][2][3] The polyethylene (B3416737) glycol (PEG) linker, in this case with seven repeating units, enhances the solubility and cell permeability of the resulting conjugate and provides optimal spacing and flexibility between the conjugated molecules.[4]

This compound is a versatile bifunctional molecule.[5] The terminal alkyne group allows for covalent ligation to azide-modified molecules via click chemistry, while the terminal hydroxyl group can be further functionalized, for example, by esterification.[6][7]

Key Applications

  • PROTAC Synthesis: this compound can serve as a linker to connect an E3 ubiquitin ligase ligand to a target protein ligand, forming a PROTAC that induces the degradation of the target protein.[4][8]

  • ADC Synthesis: In the field of antibody-drug conjugates, this linker can be used to attach a cytotoxic payload to an antibody, enabling targeted drug delivery to cancer cells.[8]

  • Biomolecule Labeling: The high specificity and biocompatibility of the click reaction make it ideal for labeling proteins, nucleic acids, and glycans with probes such as fluorescent dyes or biotin.[9]

Quantitative Data Summary

The efficiency of the CuAAC reaction is a critical factor. The following table summarizes typical reaction parameters and expected outcomes based on available data.

ParameterTypical Value/RangeNotes
Reactant Stoichiometry 1.1 equivalents of alkyne relative to the azide.[10]A slight excess of one reagent can be used to drive the reaction to completion.
Catalyst Concentration 1-5 mol% Cu(II) source (e.g., CuSO₄).[10]Higher concentrations may be needed for dilute reactions.
Reducing Agent 5-10 mol% Sodium Ascorbate (B8700270).[10]A fresh solution should always be used to ensure efficient reduction of Cu(II) to the active Cu(I) catalyst.[10]
Ligand to Copper Ratio 2:1 to 5:1.[8]Ligands like THPTA or TBTA stabilize the Cu(I) catalyst and improve reaction efficiency.[2][8]
Reaction Time 1-8 hours.[4][8]Reaction progress should be monitored by an appropriate analytical technique such as LC-MS or TLC.[4][8][10]
Reaction Temperature Room Temperature.[4][8]The reaction is typically efficient at ambient temperatures.[1]
Expected Yield High to quantitative.[1][11]"Click" reactions are known for their high yields, often requiring minimal purification.[1]

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the conjugation of this compound to an azide-modified molecule.

Materials:

  • This compound

  • Azide-modified molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvents (e.g., DMSO/water, t-BuOH/water, PBS).[4][8]

  • Deionized water

  • Nitrogen or Argon gas (for degassing)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[8]

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.[8]

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.[8]

  • Reaction Setup:

    • In a reaction vessel, dissolve the this compound (1.1 equivalents) and the azide-modified molecule (1.0 equivalent) in a suitable solvent mixture.[4]

    • If the reaction is sensitive to oxygen, degas the solvent by bubbling with nitrogen or argon for 15-20 minutes.[10]

    • In a separate tube, pre-mix the CuSO₄ solution (0.1 equivalents) with the THPTA or TBTA ligand solution.[4][8]

  • Initiation of the Reaction:

    • Add the copper/ligand solution to the reaction mixture containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents) to the mixture.[4][8]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 2-8 hours.[4]

    • Monitor the progress of the reaction using an appropriate analytical method such as LC-MS or TLC until the starting materials are consumed.[4][10]

  • Purification:

    • Once the reaction is complete, quench the reaction by adding a copper-chelating agent such as EDTA.[10]

    • Dilute the reaction mixture with water and extract the product with an organic solvent if applicable.[4]

    • Purify the final conjugate product using standard methods such as preparative HPLC or column chromatography.[4][8]

Visualizations

CuAAC_Mechanism cluster_catalyst Catalytic Cycle Propargyl_PEG7_OH Propargyl-PEG7-OH (Alkyne) Triazole_Product Triazole Product Propargyl_PEG7_OH->Triazole_Product Azide_Molecule Azide-Modified Molecule Azide_Molecule->Triazole_Product CuSO4 CuSO₄ (Cu²⁺) NaAscorbate Sodium Ascorbate CuSO4->NaAscorbate Reduction Cu_I Cu⁺ (Active Catalyst) NaAscorbate->Cu_I Cu_I->Triazole_Product

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start prep_solutions Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand, Na Ascorbate) start->prep_solutions reaction_setup Combine Alkyne and Azide in Solvent prep_solutions->reaction_setup add_catalyst Add Premixed CuSO₄/Ligand reaction_setup->add_catalyst initiate_reaction Add Fresh Sodium Ascorbate to Initiate add_catalyst->initiate_reaction monitor Stir at Room Temperature (Monitor by LC-MS/TLC) initiate_reaction->monitor purify Quench and Purify Product (HPLC/Chromatography) monitor->purify end End purify->end

Caption: General experimental workflow for the CuAAC reaction.

References

Application Notes and Protocols for Propargyl-PEG7-alcohol Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," using Propargyl-PEG7-alcohol. This versatile PEGylated alkyne is a valuable building block in bioconjugation, drug delivery, and materials science, enabling the stable and efficient linkage of molecules through a triazole bridge.

Introduction

The copper(I)-catalyzed reaction between an alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole is a highly efficient and specific reaction.[1][2] this compound, with its terminal alkyne group and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a hydroxyl group, is an ideal reagent for introducing a PEG linker to azide-modified molecules. This process can enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of biomolecules. The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool for researchers.[1]

Chemical Properties of this compound

PropertyValue
Molecular Formula C15H28O7
Molecular Weight 320.38 g/mol [3]
Purity > 96%[3]
Appearance Liquid[4]
CAS Number 944560-99-0[3][4]

Stoichiometry and Reaction Conditions for CuAAC

Successful click reactions hinge on the appropriate stoichiometry of reactants and catalysts. The following table summarizes typical quantitative data for CuAAC reactions.

ComponentRecommended Stoichiometry/ConcentrationNotes
This compound (Alkyne) 1.0 - 1.1 equivalents relative to the azide[5]A slight excess can help drive the reaction to completion.
Azide-containing Molecule 1.0 equivalents (limiting reagent)Can be in excess depending on the experimental design.[6]
Copper(II) Sulfate (B86663) (CuSO₄) 1-5 mol %[5]Precursor to the active Cu(I) catalyst.
Sodium Ascorbate (B8700270) 5-10 mol % (or 5-10 equivalents)[5]Reducing agent to generate and maintain Cu(I) from Cu(II).[6][7]
Copper(I)-stabilizing Ligand (e.g., THPTA) 5 equivalents relative to copper[6]Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is water-soluble and recommended for bioconjugation.[7] It accelerates the reaction and protects biomolecules.[6]

Experimental Protocols

Protocol 1: General CuAAC Reaction in Aqueous Solution

This protocol is suitable for the conjugation of this compound to an azide-containing molecule in an aqueous buffer, ideal for bioconjugation applications.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the chosen aqueous buffer.

    • Prepare a 10 mM stock solution of the azide-containing molecule in the aqueous buffer.

    • Prepare a 20 mM stock solution of CuSO₄ in water.[6]

    • Prepare a 50 mM stock solution of THPTA in water.[6]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule and this compound in the desired molar ratio (e.g., 1:1.1).

    • Add the appropriate volume of buffer to achieve the desired final concentration.

    • If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.[1]

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.[1][6]

    • Let this mixture stand for 1-2 minutes at room temperature.[1]

    • Add the catalyst premix to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

    • Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent potential denaturation of proteins.[1]

    • Allow the reaction to proceed at room temperature for 1-4 hours.[1]

  • Monitoring and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

    • Once the reaction is complete, the labeled biomolecule can be purified using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.[1]

Protocol 2: CuAAC Reaction in an Organic Solvent

This protocol is suitable for reactions involving small molecules that are soluble in organic solvents.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Anhydrous organic solvent (e.g., DMF, DMSO, THF/water mixture)

Procedure:

  • Reaction Setup:

    • Dissolve the this compound and the azide-containing molecule in the chosen organic solvent in a reaction flask.

    • Stir the solution to ensure complete dissolution.

  • Catalyst and Reductant Addition:

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

    • To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.[1]

  • Incubation and Monitoring:

    • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]

Analytical Techniques for Reaction Monitoring

TechniquePurpose
Thin-Layer Chromatography (TLC) To quickly and qualitatively monitor the disappearance of starting materials and the appearance of the product.
Liquid Chromatography-Mass Spectrometry (LC-MS) To monitor the reaction progress by separating components and confirming the mass of the desired product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the final product and to monitor the reaction in real-time for mechanistic studies.[8][9]
In-situ FTIR Spectroscopy For real-time analysis of reaction kinetics and profiling.[10]

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound Cu-Acetylide Cu-Acetylide This compound->Cu-Acetylide Azide-Molecule Azide-Molecule Triazole_Product 1,2,3-Triazole Product Azide-Molecule->Triazole_Product Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Sodium_Ascorbate Sodium_Ascorbate Sodium_Ascorbate->Cu(I) Cu(I)->Cu-Acetylide Cu-Acetylide->Triazole_Product Triazole_Product->Cu(I) Catalyst Regeneration

Caption: CuAAC Reaction Pathway

G start Start prep_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) start->prep_reagents mix_reactants Combine Alkyne and Azide in Buffer/Solvent prep_reagents->mix_reactants degas Degas Mixture (Optional, for sensitive reactions) mix_reactants->degas prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) degas->prep_catalyst add_catalyst Add Catalyst Premix to Reactants prep_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature (1-4 hours) initiate->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor monitor->incubate Incomplete purify Purify Product (Chromatography, Dialysis, etc.) monitor->purify Complete end End purify->end

References

Application Notes and Protocols for Ligand-Assisted Propargyl-PEG7-alcohol Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the use of copper-coordinating ligands in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG7-alcohol. The CuAAC reaction, a cornerstone of "click chemistry," facilitates the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne like this compound.[1] The inclusion of a hydrophilic PEG7 spacer enhances solubility and bioavailability, making this reagent particularly valuable in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[2][3] The choice of ligand is critical for stabilizing the catalytic Cu(I) species, accelerating reaction rates, and mitigating cellular toxicity, thereby expanding the utility of CuAAC in sensitive biological systems.[4][5][6]

Introduction to Ligands in CuAAC Reactions

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and bioorthogonal reaction.[7] The catalytic cycle relies on the copper(I) ion, which is susceptible to oxidation to the inactive Cu(II) state and can be toxic to biological systems.[4][7] Copper-chelating ligands are therefore crucial for several reasons:

  • Stabilization of Cu(I): Ligands protect the Cu(I) catalytic center from oxidation and disproportionation.[5][6]

  • Enhanced Reaction Rate: By maintaining a high concentration of the active catalyst, ligands significantly accelerate the cycloaddition.[8][9]

  • Increased Biocompatibility: Ligands reduce the cytotoxicity of copper, enabling the use of CuAAC in living cells and with sensitive biomolecules.[6][8] They can also protect biomolecules from oxidative damage caused by reactive oxygen species (ROS) generated during the reaction.[10]

  • Improved Solubility: Water-soluble ligands like THPTA and BTTAA allow the reaction to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to biomolecules.[11][12]

Several classes of ligands have been developed for CuAAC, with tris-triazole ligands being among the most effective. This document will focus on commonly used ligands and provide protocols for their application in reactions with this compound.

Comparative Data of Common CuAAC Ligands

The selection of a suitable ligand is dependent on the specific application, considering factors like solvent system, reaction kinetics, and biocompatibility requirements. Below is a summary of the properties of frequently used ligands.

PropertyTBTATHPTABTTAA
Full Name Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineTris(3-hydroxypropyltriazolylmethyl)amine2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
Solubility Organic Solvents (DMSO, DMF)Water, DMSO, DMFWater, DMSO, DMF, MeOH
Reaction Kinetics HighModerateVery High
Biocompatibility LowModerateVery High
Cytotoxicity HighModerateVery Low
Primary Application Organic Synthesis, Nucleic AcidsAqueous Synthesis, BioconjugationIn Vivo and In Vitro Bioconjugation

Data compiled from multiple sources.[8][11][13]

A study comparing the efficacy of different ligands found the order of reactivity to be BTTAA > BTTES > THPTA > TBTA, with BTTAA yielding over 45% product in 30 minutes under conditions where THPTA and TBTA yielded less than 15%.[8]

Experimental Protocols

The following protocols provide a general framework for performing a CuAAC reaction with this compound and an azide-containing molecule. Optimization may be required based on the specific substrates.

Materials and Reagents
  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Cu(I) stabilizing ligand (e.g., TBTA, THPTA, or BTTAA)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Solvents (e.g., DMSO, DMF, t-BuOH for dissolving reagents)

  • Deionized water

Preparation of Stock Solutions

It is recommended to prepare fresh stock solutions, especially for sodium ascorbate, immediately before use.

ReagentRecommended Stock ConcentrationSolvent
This compound10-100 mMDMSO or Water
Azide-functionalized Molecule10-100 mMDMSO or appropriate solvent
Copper(II) Sulfate (CuSO₄)100 mMDeionized Water
Sodium Ascorbate1 MDeionized Water
TBTA10-100 mMDMSO
THPTA10-100 mMDeionized Water or DMSO
BTTAA10-100 mMDeionized Water
General Reaction Procedure

This protocol is for a final reaction volume of 200 µL with recommended starting concentrations.

Reaction Parameters:

ParameterRecommended RangeNotes
Alkyne Substrate (this compound)1 equivalentThe limiting reagent.
Azide Substrate1.1 - 1.5 equivalentsA slight excess of the azide is often used.[1]
CuSO₄50 µM - 2 mMFinal concentration.[14]
Ligand0.1 - 5 equivalents (relative to copper)A 1:5 to 1:2 ratio of Copper:Ligand is common.[2][14][15]
Sodium Ascorbate5-50 mMFinal concentration.

Step-by-Step Protocol:

  • Prepare the Substrate Mix: In a microcentrifuge tube, combine the this compound and the azide-containing molecule from their respective stock solutions in the desired molar ratio. Add the reaction buffer to achieve the desired final concentration, leaving volume for the catalyst solution.

  • Prepare the Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the chosen ligand. For a 1:5 copper-to-ligand ratio in a 200 µL final volume to achieve 2 mM CuSO₄ and 10 mM ligand, you would mix 4 µL of 100 mM CuSO₄ with 20 µL of 100 mM ligand stock.

  • Combine and Initiate: Add the catalyst premix to the substrate mixture and briefly vortex.

  • Start the Reaction: To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture. For a final concentration of 50 mM, add 10 µL of a 1 M stock to a 200 µL reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Quenching and Purification (Optional): The reaction can be quenched by adding EDTA to chelate the copper. The final product can be purified using standard techniques like HPLC or column chromatography.

Diagrams and Workflows

CuAAC Catalytic Cycle

The following diagram illustrates the role of the ligand in the copper-catalyzed azide-alkyne cycloaddition.

CuAAC_Cycle cluster_0 CuAAC Catalytic Cycle Cu(II) Cu(II) Cu(I)-Ligand Cu(I)-Ligand Cu(II)->Cu(I)-Ligand  Reduction (e.g., Sodium Ascorbate) Copper-Acetylide Copper-Acetylide Cu(I)-Ligand->Copper-Acetylide + Alkyne Alkyne Alkyne Azide Azide Triazole_Product Triazole_Product Copper-Acetylide->Triazole_Product + Azide Triazole_Product->Cu(I)-Ligand Product Release

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Workflow for Bioconjugation

This diagram outlines the general workflow for conjugating this compound to an azide-modified biomolecule.

Bioconjugation_Workflow cluster_workflow Bioconjugation Workflow A 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) B 2. Mix Alkyne and Azide Substrates in Reaction Buffer A->B D 4. Add Premix to Substrates C 3. Prepare CuSO4/Ligand Premix C->D E 5. Initiate Reaction with Sodium Ascorbate D->E F 6. Incubate at Room Temperature (1-4 hours) E->F G 7. Monitor Reaction Progress (e.g., LC-MS) F->G H 8. Purify Conjugated Product (e.g., HPLC) G->H

Caption: General experimental workflow for CuAAC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive catalyst (Cu(II) formation)Ensure fresh sodium ascorbate solution is used. Degas solvents to remove oxygen. Increase ligand concentration to better protect Cu(I).[1]
Poor substrate solubilityAdd a co-solvent like DMSO, DMF, or t-BuOH to improve solubility.[1]
Copper sequestration by substrateIf working with biomolecules that can chelate copper, an excess of the copper catalyst may be required.[15][16]
Side Product Formation Alkyne dimerization (Glaser coupling)Perform the reaction under strictly anaerobic conditions. A higher concentration of a stabilizing ligand can also help.[1]
Damage to Biomolecules Oxidative damage from ROSUse a higher concentration of a sacrificial ligand like BTTAA or THPTA.[10] Ensure thorough degassing of solutions.

Conclusion

The use of appropriate ligands is paramount for the successful implementation of this compound CuAAC reactions, especially in the context of bioconjugation and drug development. Water-soluble and highly effective ligands such as BTTAA have significantly advanced the field by enabling rapid and efficient conjugations under biocompatible conditions.[8][11] By carefully selecting the ligand and optimizing reaction parameters as outlined in these notes, researchers can harness the full potential of "click chemistry" for their specific applications.

References

Application Note: Monitoring the Progress of Propargyl-PEG7-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG7-alcohol is a heterobifunctional linker containing a terminal alkyne group (propargyl) and a primary alcohol. The polyethylene (B3416737) glycol (PEG) spacer is monodisperse, consisting of seven ethylene (B1197577) glycol units, which imparts hydrophilicity and flexibility. The propargyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation to azide-containing molecules such as proteins, peptides, oligonucleotides, or small molecules.[1] The terminal alcohol can be used for further derivatization.

Monitoring the progress of this conjugation reaction is critical to ensure optimal reaction conditions, determine reaction completion, and characterize the final conjugate.[2] This application note provides detailed protocols for monitoring the conjugation of this compound to an azide-containing molecule using common analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Reaction Scheme

The conjugation reaction involves the formation of a stable triazole linkage between the propargyl group of this compound and an azide-functionalized molecule in the presence of a copper(I) catalyst.

This compound + Azide-Molecule --(Cu(I) catalyst)--> Triazole-linked Conjugate

Experimental Workflow

The overall workflow for monitoring the conjugation reaction is depicted below. This process involves setting up the reaction, taking aliquots at various time points, and analyzing these samples using different analytical methods to track the consumption of reactants and the formation of the product.

G cluster_0 Reaction Setup cluster_1 Time-Course Sampling cluster_2 Analytical Monitoring A Combine Reactants: - this compound - Azide-Molecule - Solvent B Add Catalyst System: - Copper(I) Source (e.g., CuSO4) - Reducing Agent (e.g., Na-Ascorbate) - Ligand (e.g., TBTA) A->B C Initiate Reaction (t=0) B->C D Take Aliquots at Time Points (t=0, t=x, t=y, t=final) C->D Start Monitoring E Quench Reaction in Aliquots D->E F TLC Analysis E->F G HPLC Analysis E->G H LC-MS Analysis E->H I Data Interpretation F->I G->I H->I J Final Product Characterization I->J Determine Reaction Completion & Purity G A This compound (Alkyne) B Cu(I)-Acetylide Intermediate A->B + Cu(I) D Cu(I)-Triazolide Intermediate B->D + Azide-Molecule C Azide-Molecule C->D E Conjugated Product (Triazole) D->E + H+ F Cu(I) Catalyst E->F Releases F->B

References

Scale-up Synthesis of Propargyl-PEG7-alcohol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers based on polyethylene (B3416737) glycol (PEG) are fundamental tools in modern drug development and bioconjugation. Among these, Propargyl-PEG7-alcohol stands out as a versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its discrete seven-unit PEG chain offers a balance of hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate, and a defined length for precise spatial control between conjugated molecules. The terminal propargyl group provides a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific ligation to azide-functionalized molecules.[1]

This document provides detailed application notes and protocols for the scale-up synthesis of this compound, addressing the need for producing larger quantities of this critical reagent for preclinical and clinical development programs.

Applications in Targeted Drug Delivery

This compound and its derivatives are integral to the construction of complex therapeutic modalities that require the precise linking of two distinct molecular entities.

PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.[2] PEG-based linkers, such as those derived from this compound, are widely used to optimize the stability and efficacy of the ternary complex (POI-PROTAC-E3 ligase).[3][4]

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker's properties, including its stability in circulation and susceptibility to cleavage at the target site, are crucial for the ADC's safety and efficacy. Propargyl-PEG linkers can be used in "click" chemistry-based conjugation strategies to attach the drug payload to the antibody.

Scale-up Synthesis of this compound

The synthesis of this compound on a larger scale is typically achieved through the mono-propargylation of heptaethylene glycol via the Williamson ether synthesis. This method offers a straightforward and cost-effective route using readily available starting materials. For scale-up, purification strategies that avoid column chromatography are preferable to enhance efficiency and reduce costs.[5]

Reaction Scheme:

Experimental Protocol: Scale-up Synthesis of this compound

This protocol is adapted from general procedures for the mono-alkylation of PEG diols and is intended for gram-scale synthesis.

Materials:

  • Heptaethylene glycol (HO-PEG7-OH)

  • Propargyl bromide (80% in toluene)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (B109758) (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Deionized water

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add heptaethylene glycol. Dissolve the glycol in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the mixture at 0 °C for 1 hour.

  • Propargylation: Slowly add propargyl bromide dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: For scale-up, purification is best achieved by vacuum distillation to remove unreacted starting material and side products. Alternatively, a liquid-liquid extraction procedure can be employed to remove impurities.[5]

Data Presentation: Synthesis of Propargyl-PEG-alcohols

The following table summarizes typical quantitative data for the synthesis of short-chain Propargyl-PEG-alcohols.

ParameterValueReference
Starting Material Heptaethylene glycol
Scale Multi-gram[6]
Key Reagents Propargyl bromide, Sodium Hydride[5]
Solvent Anhydrous THF
Reaction Time Overnight
Typical Yield 40-60% (after purification)[5]
Purity >95%
Purification Method Extraction and/or Vacuum Distillation[5]

Further Functionalization: Synthesis of Propargyl-PEG7-acid

The terminal alcohol of this compound can be further functionalized, for example, by oxidation to a carboxylic acid, to produce Propargyl-PEG7-acid. This derivative is particularly useful for conjugation to primary amines on biomolecules.

Experimental Protocol: Oxidation to Propargyl-PEG7-acid

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Acetone (B3395972)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in acetone and cool the solution to 0 °C.

  • Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with isopropanol.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with DCM (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Propargyl-PEG7-acid.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using a Propargyl-PEG7-linker derivative.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (with amine) Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) POI_Ligand->Amide_Coupling Linker_Acid Propargyl-PEG7-Acid Linker_Acid->Amide_Coupling Intermediate Alkyne-Linker-POI Amide_Coupling->Intermediate Click_Chemistry CuAAC 'Click' Chemistry (CuSO4, NaAsc) Intermediate->Click_Chemistry E3_Ligand E3 Ligase Ligand (with azide) E3_Ligand->Click_Chemistry PROTAC Final PROTAC Click_Chemistry->PROTAC Purification Purification (Prep-HPLC) PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism of action of a PROTAC, leading to the degradation of a target protein.

PROTAC_MoA cluster_cellular Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC recycled E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: PROTAC-mediated protein degradation pathway.

PI3K/AKT/mTOR Signaling Pathway

PROTACs are being developed to target key proteins in cancer signaling pathways, such as the PI3K/AKT/mTOR pathway.[4]

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG7-alcohol Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, specifically low yield, encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with Propargyl-PEG7-alcohol.

Troubleshooting Guide

This section is designed to help you troubleshoot specific issues you may encounter during your experiments in a question-and-answer format.

Question: My click reaction has a very low or no yield. What are the common causes?

Answer:

Low or no product formation is a frequent issue that can stem from several factors, ranging from the quality of your reagents to the reaction setup itself.[1] The most common culprits are related to the copper catalyst, the reagents, or the reaction conditions.

Catalyst-Related Issues:

  • Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). It is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[2][3]

  • Insufficient Catalyst Loading: The concentration of the copper catalyst might be too low to drive the reaction to completion efficiently.[4]

Reagent-Related Issues:

  • Impure Starting Materials: Impurities in your this compound or your azide-containing molecule can interfere with the catalyst and inhibit the reaction.[1][2]

  • Degradation of Sodium Ascorbate (B8700270): Sodium ascorbate is a common reducing agent used to generate Cu(I) in situ from a Cu(II) source (like CuSO₄).[5][6] Old or improperly stored sodium ascorbate may be oxidized and ineffective.[7]

  • Low Reactant Concentration: The rate of the CuAAC reaction is dependent on the concentration of the reactants. Very dilute solutions will lead to a slower reaction rate.[4]

Reaction Condition-Related Issues:

  • Presence of Oxygen: As mentioned, oxygen will deactivate the Cu(I) catalyst. Failure to degas solvents and run the reaction under an inert atmosphere can significantly reduce your yield.[8][9]

  • Inappropriate Solvent: While the CuAAC reaction is robust and works in various solvents, the choice of solvent can impact reaction rate and yield.[5][9] Acetonitrile, for instance, can coordinate with Cu(I) and is best avoided.[5][10]

  • Incorrect pH: The reaction is generally effective over a broad pH range (4-12), but the optimal pH is typically around 7.[8][11]

Question: I'm using a Cu(II) salt and a reducing agent, but the reaction is still not working. What should I check?

Answer:

When generating the Cu(I) catalyst in situ, several factors can lead to low yields.

  • Order of Reagent Addition: The order in which you add your reagents is crucial. It is generally recommended to premix the Cu(II) salt (e.g., CuSO₄) with a stabilizing ligand before adding it to the solution of your azide (B81097) and alkyne. The reducing agent (e.g., sodium ascorbate) should be added last to initiate the reaction.[9][12] Adding the ascorbate too early can lead to the precipitation of insoluble copper species.[9]

  • Quality of Reducing Agent: Ensure your sodium ascorbate is fresh and has been stored properly, protected from light and air.[7] A brownish appearance indicates oxidation.[7]

  • Stoichiometry of Reagents: The molar ratios of the catalyst, ligand, and reducing agent are critical. A slight excess of the alkyne relative to the azide is often recommended.[2] Refer to the table below for recommended concentrations.

Question: My reaction mixture turned a strange color and a precipitate formed. What does this mean?

Answer:

A color change is expected as the copper species change oxidation states. However, the formation of an insoluble precipitate could indicate a problem.[1]

  • Insoluble Copper Acetylides: Under certain conditions, insoluble copper acetylides can form, which deactivates the catalyst.[1]

  • Product Insolubility: The final PEGylated product may be insoluble in the chosen reaction solvent.

  • Biomolecule Aggregation: Byproducts from the oxidation of ascorbate can sometimes cause aggregation of biomolecules if they are part of your reaction.[4]

  • Precipitation of Copper(I): If the reducing agent is added before the ligand has complexed with the copper, insoluble Cu(I) species may precipitate.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of a ligand in the click reaction, and is it always necessary?

A1: While not strictly required, a stabilizing ligand is highly recommended for CuAAC reactions, especially in bioconjugation.[13][14] Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) offer several advantages:

  • They stabilize the active Cu(I) oxidation state, protecting it from oxidation.[3][9]

  • They increase the reaction rate.[15][16]

  • They prevent the formation of undesired side products.[5]

  • Water-soluble ligands like THPTA are particularly useful for reactions in aqueous buffers.[9]

Q2: What are the ideal stoichiometric ratios for the reactants in a this compound click reaction?

A2: The optimal ratios can vary depending on the specific substrates and reaction conditions. However, a good starting point is provided in the table below. It is often beneficial to use a slight excess of the alkyne-containing reagent (this compound).[2]

ReagentRecommended Molar Ratio/ConcentrationNotes
Azide-containing molecule1.0 equivalentLimiting reagent
This compound (Alkyne)1.1 - 1.5 equivalentsA slight excess can help drive the reaction to completion.[2]
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)Higher concentrations may be needed for difficult reactions.
Sodium Ascorbate0.05 - 0.5 equivalents (5-50 mol%)Should be in excess relative to CuSO₄ to maintain a reducing environment. A 5:1 ratio to copper is common.[1]
Ligand (e.g., THPTA)0.05 - 0.5 equivalents (5-50 mol%)A ligand to copper ratio of 5:1 is often recommended for bioconjugations.[1]

Q3: How can I effectively purify my PEGylated product after the click reaction?

A3: Purifying PEGylated compounds can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted starting materials, the PEGylated product, and catalyst residues.[17][18] Common purification techniques include:

  • Size Exclusion Chromatography (SEC): This method is very effective for separating the larger PEGylated product from smaller unreacted molecules and reagents.[17]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The PEG chain can shield the charges of the parent molecule, altering its interaction with the IEX resin and allowing for separation.[17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on hydrophobicity and is suitable for separating positional isomers.[17]

  • Copper Removal: Residual copper can be removed by adding a chelating agent like EDTA to the reaction mixture before purification.[2]

Experimental Protocols

Standard Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the click reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed solvents (e.g., a mixture of t-BuOH and water, or DMSO and water)[19]

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate degassed solvent.

    • Prepare a stock solution of the azide-containing molecule in a compatible degassed solvent.

    • Prepare a fresh 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 200 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water or TBTA in DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the azide-containing molecule and the this compound from their respective stock solutions.

    • Add the appropriate volume of the THPTA or TBTA stock solution.

    • Add the CuSO₄ stock solution to the reaction mixture.

    • Sparge the solution with nitrogen or argon for 5-10 minutes to remove any dissolved oxygen.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Stir the reaction at room temperature. The reaction time can range from 1 to 24 hours.[20][21]

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, add a small amount of a copper chelator like EDTA to sequester the copper catalyst.[2]

    • Dilute the reaction mixture with an appropriate solvent and proceed with purification using SEC, IEX, or RP-HPLC.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Click Chemistry start Low or No Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagents start->reagents conditions Review Reaction Conditions start->conditions catalyst_q1 Is the Cu(I) catalyst protected from oxygen? catalyst->catalyst_q1 reagents_q1 Are the alkyne and azide pure? reagents->reagents_q1 conditions_q1 Is the solvent appropriate? conditions->conditions_q1 catalyst_a1_yes Yes catalyst_q1->catalyst_a1_yes Yes catalyst_a1_no No catalyst_q1->catalyst_a1_no No catalyst_q2 Is a stabilizing ligand being used? catalyst_a1_yes->catalyst_q2 catalyst_sol1 Degas solvents and use inert atmosphere. catalyst_a1_no->catalyst_sol1 catalyst_a2_yes Yes catalyst_q2->catalyst_a2_yes Yes catalyst_a2_no No catalyst_q2->catalyst_a2_no No catalyst_q3 Is the order of addition correct? catalyst_a2_yes->catalyst_q3 catalyst_sol2 Add a ligand like THPTA or TBTA. catalyst_a2_no->catalyst_sol2 catalyst_a3_no No catalyst_q3->catalyst_a3_no No catalyst_a3_yes Yes catalyst_sol3 Premix Cu(II) and ligand before adding ascorbate last. catalyst_a3_no->catalyst_sol3 reagents_a1_yes Yes reagents_q1->reagents_a1_yes Yes reagents_a1_no No reagents_q1->reagents_a1_no No reagents_q2 Is the sodium ascorbate fresh? reagents_a1_yes->reagents_q2 reagents_sol1 Purify starting materials (NMR, Mass Spec). reagents_a1_no->reagents_sol1 reagents_a2_yes Yes reagents_q2->reagents_a2_yes Yes reagents_a2_no No reagents_q2->reagents_a2_no No reagents_q3 Is the stoichiometry correct? reagents_a2_yes->reagents_q3 reagents_sol2 Use a fresh, properly stored batch. reagents_a2_no->reagents_sol2 reagents_a3_no No reagents_q3->reagents_a3_no No reagents_a3_yes Yes reagents_sol3 Optimize reactant and catalyst ratios. reagents_a3_no->reagents_sol3 conditions_a1_yes Yes conditions_q1->conditions_a1_yes Yes conditions_a1_no No conditions_q1->conditions_a1_no No conditions_q2 Are reactant concentrations sufficient? conditions_a1_yes->conditions_q2 conditions_sol1 Avoid acetonitrile. Use common solvents like t-BuOH/water or DMSO/water. conditions_a1_no->conditions_sol1 conditions_a2_no No conditions_q2->conditions_a2_no No conditions_a2_yes Yes conditions_sol2 Increase reactant concentrations if too dilute. conditions_a2_no->conditions_sol2

Caption: Troubleshooting workflow for low yield in click chemistry reactions.

CuAAC_Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalytic Cycle Propargyl_PEG7_OH This compound (Alkyne) Product 1,2,3-Triazole Product Propargyl_PEG7_OH->Product + Azide Azide-containing Molecule Azide->Product + CuSO4 CuSO4 (Cu(II)) CuI Cu(I) - Active Catalyst CuSO4->CuI Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Reduces CuI->Product Catalyzes Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilizes

Caption: Simplified scheme of the CuAAC reaction.

References

How to improve the solubility of Propargyl-PEG7-alcohol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of Propargyl-PEG7-alcohol conjugates. PEGylation is a common strategy to enhance the solubility of hydrophobic molecules; however, challenges can still arise depending on the properties of the conjugated molecule.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a heterobifunctional linker molecule. It consists of a terminal propargyl group (an alkyne), a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl group.[3][4] The PEG chain is designed to increase the aqueous solubility of molecules it is conjugated to.[2] The unconjugated linker is a liquid, and due to the polar PEG chain and alcohol group, it is miscible with water and most polar organic solvents.[5][6] The solubility of a this compound conjugate, however, will be dominated by the properties of the molecule it is attached to.

Q2: Why is my this compound conjugate poorly soluble in aqueous buffers?

While the PEG linker enhances hydrophilicity, the attached molecule (e.g., a protein, peptide, or small molecule drug) may be highly hydrophobic. If the hydrophobic character of the conjugated molecule outweighs the solubilizing effect of the short PEG7 chain, the overall conjugate will have poor aqueous solubility. The PEG chain's purpose is to improve stability and solubility, but its effectiveness depends on the properties of the parent molecule.[1]

Q3: What are the best starting solvents for dissolving a new this compound conjugate?

The best approach is to perform a solvent screening test. Start with the solvent the unconjugated molecule is most soluble in. For general guidance, PEGs are soluble in a range of polar solvents.[7] A good starting point would be water, followed by water-miscible organic solvents like DMSO, DMF, or ethanol, and then other organic solvents like dichloromethane (B109758) or acetonitrile.[8]

Troubleshooting Guide for Solubility Issues

Problem: My conjugate is not dissolving in my aqueous buffer (e.g., PBS).

This is a common issue when the conjugate has significant hydrophobic character.

  • Solution 1: Use a Co-solvent. Prepare a concentrated stock solution of your conjugate in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10] Then, add this stock solution dropwise into your aqueous buffer while vortexing or stirring vigorously. This method prevents the conjugate from crashing out of solution. Keep the final concentration of the organic co-solvent low (typically <5%) to avoid affecting your experiment.[9]

  • Solution 2: Gentle Heating and Sonication. Mild heating can increase the rate of dissolution.[11] Warm the solution to 30-40°C while stirring.[9] For stubborn aggregates, use a water bath sonicator for 5-10 minute intervals.[9] Avoid excessive heat, as some PEGs can exhibit decreased solubility in water at higher temperatures.[12]

  • Solution 3: pH Adjustment. If your conjugated molecule contains ionizable functional groups (e.g., carboxylic acids or amines), its solubility will be pH-dependent. Adjust the pH of your buffer to ionize these groups, which typically increases aqueous solubility. For amine reactions, a pH of 7.0-8.0 is often recommended.[9]

Problem: The solution becomes cloudy or a precipitate forms after adding the stock solution to the buffer.

This indicates that the conjugate is "crashing out" of the solution, which can happen for a few reasons.

  • Cause 1: The final concentration of the organic co-solvent is too high.

    • Solution: Ensure the final percentage of DMSO or DMF in your aqueous solution is minimal, ideally below 5%.[9] You may need to lower the concentration of your stock solution to achieve this.

  • Cause 2: The conjugate has reached its solubility limit in the final buffer.

    • Solution: Lower the final target concentration of the conjugate in the aqueous buffer.

Problem: The conjugate dissolves very slowly or forms a gel.

The dissolution of PEGylated compounds, especially those with higher molecular weights or crystalline properties, can be a slow process.[11][13]

  • Solution 1: Increase Dissolution Time. Allow the mixture to stir for an extended period (e.g., several hours or overnight) at room temperature.

  • Solution 2: Apply Gentle Heat. As mentioned previously, warming the solution to 30-40°C can significantly speed up the process.[9]

  • Solution 3: Use Mechanical Agitation. Continuous, vigorous stirring or periodic sonication can help break up gel-like formations and promote dissolution.[9][13]

Data Presentation: Solubility Guide

While specific quantitative data is highly dependent on the conjugated molecule, the following table provides a general guide to the solubility of PEGylated compounds in common laboratory solvents.

SolventPolarityExpected Solubility for PEG ConjugatesNotes
Water / PBS Very HighVariable; depends on the conjugated molecule. The goal of PEGylation is to increase this.[1]The primary solvent for most biological applications.
DMSO HighGenerally GoodExcellent for creating concentrated stock solutions.[10]
DMF HighGenerally GoodSimilar to DMSO, used for making stock solutions.[10]
Methanol / Ethanol HighGoodPEGs are soluble in alcohols.[7] Can be used as a co-solvent.
Acetonitrile (ACN) Medium-HighModerate to GoodOften used in chromatography and for less polar conjugates.[8]
Dichloromethane (DCM) MediumModerate to GoodA chlorinated solvent in which PEGs are typically soluble.[7][8]
Tetrahydrofuran (THF) MediumModerate to GoodA common solvent for organic synthesis and GPC analysis of PEGs.[11]
Hexane / Heptane Very LowPoor / InsolublePEGs are generally insoluble in nonpolar aliphatic hydrocarbons.[7][14]

Experimental Protocols

Protocol 1: Screening for a Suitable Solvent
  • Aliquot a small, equal amount of your dry conjugate into several vials (e.g., 1 mg per vial).

  • To each vial, add a small volume (e.g., 100 µL) of a different solvent from the table above.

  • Vortex each vial vigorously for 1-2 minutes.

  • Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, suspended, insoluble).

  • For promising solvents, you can proceed to determine the maximum solubility by incrementally adding more conjugate until saturation is reached.

Protocol 2: Dissolution Using a Co-solvent (Stock Solution Method)
  • Weigh out the desired amount of your this compound conjugate.

  • Dissolve the conjugate in a minimal volume of high-purity DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mg/mL). Vortex until fully dissolved.

  • Allow the stock solution to equilibrate to the temperature of your target aqueous buffer.

  • While vigorously vortexing or stirring the aqueous buffer, add the stock solution drop-by-drop to achieve the desired final concentration.

  • Continue to stir for an additional 5-10 minutes. Visually inspect the solution for any cloudiness or precipitate.

Protocol 3: Aiding Dissolution with Gentle Heat and Sonication
  • Add the conjugate to your chosen solvent or buffer.

  • Place the vial or tube in a water bath set to 30-40°C. Do not exceed 50°C without knowing the thermal stability of your conjugate.[9]

  • Stir the solution with a magnetic stir bar or vortex intermittently while heating.

  • If the conjugate does not fully dissolve, place the tube in a water bath sonicator.

  • Sonicate for 5-10 minute intervals, followed by vortexing.[9]

  • Repeat the heat/sonication cycle until the solution is clear.

Visualizations

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps start Start: Dissolve Conjugate in Primary Solvent check_sol Is it fully dissolved? start->check_sol success Success! check_sol->success Yes fail Solubility Issue Detected check_sol->fail No try_cosolvent 1. Prepare stock in DMSO/DMF 2. Add dropwise to buffer fail->try_cosolvent Aqueous Buffer? try_heat 1. Warm gently (30-40°C) 2. Sonicate if needed fail->try_heat try_solvent Screen for a better solvent (e.g., Ethanol, ACN, DCM) fail->try_solvent Organic Solvent? try_ph Adjust buffer pH (for ionizable conjugates) fail->try_ph try_cosolvent->check_sol try_heat->check_sol try_solvent->check_sol try_ph->check_sol

Caption: A general workflow for troubleshooting solubility issues.

CoSolventMechanism cluster_conjugate Poorly Soluble Conjugate hydrophobic Hydrophobic Payload peg Hydrophilic PEG7 Chain cosolvent Co-Solvent (e.g., DMSO) Bridges Polarity Gap hydrophobic->cosolvent interacts with buffer Aqueous Buffer (e.g., Water) peg->buffer interacts with cosolvent->buffer is miscible in

Caption: How a co-solvent helps dissolve a conjugate in buffer.

DecisionTree obs What do you observe? undissolved Solid particles remain undissolved obs->undissolved Incomplete dissolution cloudy Solution is cloudy or precipitates obs->cloudy Precipitation oily Oily film or gel forms obs->oily Phase Separation sol_undissolved Action: 1. Apply gentle heat & sonication 2. Allow more time to stir 3. Screen for a different solvent undissolved->sol_undissolved sol_cloudy Action: 1. Use co-solvent method 2. Ensure final co-solvent % is low 3. Reduce final conjugate concentration cloudy->sol_cloudy sol_oily Action: 1. Use vigorous vortexing 2. Try co-solvent method 3. Screen for a different solvent oily->sol_oily

Caption: A decision tree for selecting a solubilization method.

References

Preventing side reactions with Propargyl-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG7-alcohol. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments. Here you will find troubleshooting advice and frequently asked questions to help prevent and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule featuring a terminal alkyne (propargyl group) and a primary alcohol, connected by a seven-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3] The propargyl group is reactive towards azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," and can also participate in Sonogashira coupling reactions.[1][4][5] The terminal alcohol allows for further derivatization, such as esterification or etherification, to conjugate other molecules. Its primary use is in bioconjugation, drug delivery systems, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][6]

Q2: How should I store and handle this compound?

To ensure its stability and prevent degradation, this compound should be stored at 4°C and protected from moisture and light.[7][8] The propargyl alcohol moiety itself can be toxic, flammable, and reactive.[9][10][11][12] Therefore, it is crucial to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoid contact with skin and eyes.[10][12]

Q3: What are the most common side reactions to be aware of when using this compound?

The most common side reactions include:

  • Homocoupling of the alkyne (Glaser coupling): This is particularly prevalent in copper-catalyzed reactions when oxygen is present, leading to the formation of a diyne byproduct.[13][14]

  • Oxidation of the PEG chain: The polyether backbone of the PEG linker can be susceptible to oxidative degradation, especially in the presence of transition metals and oxygen.[15]

  • Side reactions of the terminal alcohol: If not protected, the alcohol group can react with certain reagents used for modifying the propargyl group.

  • Formation of impurities: Impurities in the starting material or reagents can lead to unexpected byproducts.[16]

Q4: Do I need to protect the alcohol group during reactions involving the propargyl group?

The necessity of protecting the alcohol group depends on the specific reaction conditions. For many copper-catalyzed click reactions, the alcohol group is generally compatible and does not require protection. However, if you are using harsh reagents that can react with a primary alcohol, protection may be necessary. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.[17][18][19]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Click Reaction (CuAAC) 1. Inactive copper catalyst. 2. Oxygen contamination leading to alkyne homocoupling. 3. Impure reagents. 4. Suboptimal solvent or temperature.1. Use a fresh source of Cu(I) or reduce Cu(II) (e.g., CuSO₄) in situ with a reducing agent like sodium ascorbate (B8700270).[4] 2. Degas all solutions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[13] 3. Ensure the purity of your azide-containing molecule and other reagents. 4. Screen different solvent systems (e.g., t-BuOH/water, DMF, DMSO) and temperatures.
Formation of a Red/Purple Precipitate in Click Reaction Formation of insoluble copper-acetylide complexes.This can occur with certain alkynes.[20] Try using a copper-coordinating ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the copper catalyst and improve solubility.[21]
Alkyne Homocoupling (Diyne Formation) Observed Presence of oxygen in the reaction mixture, which facilitates the oxidative coupling of the alkyne.Thoroughly degas all solvents and reagents. Use a slight excess of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state.[4]
Difficulty in Purifying the Final Product PEGylated compounds are known to be challenging to purify by standard silica (B1680970) gel chromatography due to their polarity and tendency to streak.[22]Employ alternative purification techniques such as: - Size Exclusion Chromatography (SEC): Effective for separating based on hydrodynamic radius.[] - Ion-Exchange Chromatography (IEX): Useful if your molecule has charged groups.[][24] - Reverse-Phase HPLC (RP-HPLC): Can provide good separation with the appropriate column and gradient.
Unexpected Byproducts 1. Degradation of the PEG linker. 2. Side reactions involving impurities in the starting material. 3. Reactivity of the terminal alcohol under the reaction conditions.1. Avoid harsh oxidative conditions. 2. Characterize the purity of your this compound and other reactants before use.[16] 3. Consider protecting the alcohol group if you are using reagents that are not compatible with it.[17][18]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for a click reaction between this compound and an azide-containing molecule.

  • Preparation of Reagents:

    • Dissolve this compound (1 equivalent) and your azide-containing molecule (1-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).

    • Prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

    • Prepare a solution of copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents) in water.

  • Reaction Setup:

    • In a reaction vessel, add the solution of this compound and the azide.

    • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

    • Add the sodium ascorbate solution to the reaction mixture.

    • Add the CuSO₄ solution to initiate the reaction.

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using an appropriate chromatographic method (e.g., SEC or RP-HPLC).

Visualizing Workflows and Pathways

Troubleshooting Logic for a Failed Click Reaction

G start Low or No Product in Click Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_catalyst Evaluate Copper Catalyst Activity start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions impure_reagents Impure Starting Materials? check_reagents->impure_reagents inactive_catalyst Inactive Cu(I)? check_catalyst->inactive_catalyst homocoupling Homocoupling Side Product Observed? check_catalyst->homocoupling solvent_issue Suboptimal Solvent? check_conditions->solvent_issue repurify Re-purify Reagents impure_reagents->repurify Yes use_fresh_cu Use Fresh Cu(I) Source or In Situ Reduction inactive_catalyst->use_fresh_cu Yes degas_solutions Degas Solutions and Use Inert Atmosphere homocoupling->degas_solutions Yes screen_solvents Screen Different Solvents (e.g., DMF, DMSO) solvent_issue->screen_solvents Yes G start Start: this compound reaction_choice Choose Reaction start->reaction_choice click_chem Click Chemistry (CuAAC) with Azide-Molecule reaction_choice->click_chem Propargyl Group sonogashira Sonogashira Coupling with Aryl/Vinyl Halide reaction_choice->sonogashira Propargyl Group alcohol_derivatization Derivatize Alcohol with Molecule-X reaction_choice->alcohol_derivatization Alcohol Group conjugate1 PEGylated Triazole Conjugate click_chem->conjugate1 conjugate2 PEGylated Alkyne Conjugate sonogashira->conjugate2 conjugate3 PEGylated Ester/Ether Conjugate alcohol_derivatization->conjugate3 purification Purification (e.g., HPLC, SEC) conjugate1->purification conjugate2->purification conjugate3->purification analysis Analysis (e.g., MS, NMR) purification->analysis final_product Final Bioconjugate analysis->final_product

References

Technical Support Center: Propargyl-PEG7-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with reactions involving Propargyl-PEG7-alcohol.

Troubleshooting Guide: Failed this compound Reaction

When a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction with this compound fails or results in low yields, a systematic approach to troubleshooting is essential. This guide addresses common problems and their potential solutions.

Issue 1: Low to No Product Formation

Initial Checks:

  • Confirm Reagent Integrity: Verify the purity and stability of this compound and the corresponding azide (B81097) partner using methods like NMR or mass spectrometry. Impurities can inhibit the reaction.

  • Fresh Reducing Agent: Sodium ascorbate (B8700270), used to generate the active Cu(I) catalyst from a Cu(II) source, can oxidize over time. Always use a freshly prepared solution. If the solid appears brownish, it is likely oxidized and should not be used.

  • Catalyst Activity: The oxidation of the active Cu(I) catalyst to the inactive Cu(II) state is a primary cause of reaction failure.

Troubleshooting Steps:

Potential CauseRecommended Solutions
Inactive Copper Catalyst Degas Solvents: Thoroughly degas all solvents and reaction mixtures by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen. • Inert Atmosphere: Conduct the reaction under an inert atmosphere. • Sufficient Reducing Agent: Ensure a molar excess of sodium ascorbate (typically 5-10 equivalents relative to the copper catalyst) is used to maintain the copper in the active Cu(I) state.
Poor Reagent Quality Verify Purity: Use high-purity this compound and azide starting materials. • Proper Storage: Store reagents as recommended, typically at low temperatures and protected from light and moisture.
Suboptimal Reagent Stoichiometry Reactant Ratio: Start with a slight excess (e.g., 1.1 equivalents) of this compound relative to the azide. • Catalyst Loading: Use a catalyst concentration of 1-5 mol% of a Cu(II) source (e.g., CuSO₄) and 5-10 mol% of sodium ascorbate.
Inhibiting Functional Groups or Buffers Substrate Compatibility: Be aware of functional groups on your substrate that can chelate copper, such as free thiols. If present, consider increasing the catalyst and ligand concentration. • Buffer Choice: Avoid buffers known to chelate copper, such as Tris. Phosphate-buffered saline (PBS) is a more suitable choice.
Issue 2: Reaction is Slow or Does Not Go to Completion

Initial Checks:

  • Monitor Reaction Progress: Use analytical techniques like TLC or LC-MS to monitor the consumption of starting materials and the formation of the product over time.

  • Solubility: Observe the reaction mixture for any precipitation. Poor solubility of reactants or the product can hinder the reaction.

Troubleshooting Steps:

Potential CauseRecommended Solutions
Insufficient Catalyst Loading or Turnover Increase Catalyst Concentration: Incrementally increase the concentration of the copper catalyst and the stabilizing ligand (e.g., TBTA or THPTA). A 5:1 ligand to copper ratio is often recommended for bioconjugations. • Ensure Excess Ascorbate: Maintain a sufficient excess of sodium ascorbate to continuously regenerate the active Cu(I) catalyst.
Low Reactant Concentration Increase Concentration: If feasible, increase the concentration of both the this compound and the azide partner. The rate of a CuAAC reaction is dependent on reactant concentrations.
Suboptimal Reaction Conditions Solvent: Ensure that both reactants are fully soluble in the chosen solvent system. Common solvents for CuAAC reactions include DMSO, DMF, t-BuOH/water, and acetonitrile. • Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve the reaction rate and yield, especially with sterically hindered substrates.
Product Insolubility or Aggregation Solvent System: If a precipitate forms, try a different solvent or a co-solvent system to improve the solubility of the product. • Biomolecule Aggregation: For bioconjugations, aggregation can be an issue. Modifying the pH or adding detergents might help.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG7 linker in this compound?

The seven-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which can improve the solubility of the molecule and the final conjugate in aqueous media. In the context of PROTACs (Proteolysis Targeting Chimeras), the PEG linker's length and flexibility are critical for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.

Q2: My reaction mixture turned a strange color and a precipitate formed. What does this mean?

A color change is normal as the copper catalyst changes its oxidation state. However, the formation of an insoluble precipitate could indicate several issues:

  • The product may be insoluble in the reaction solvent.

  • In bioconjugations, the protein may be aggregating.

  • Under certain conditions, insoluble copper acetylides can form.

Q3: How can I purify my final PEGylated product?

Due to the hydrophilic nature of the PEG chain, purification can be challenging. Common methods include:

  • Reverse-phase HPLC: A widely used method for purifying PEGylated molecules.

  • Size-Exclusion Chromatography (SEC): Useful for separating the product from smaller unreacted molecules.

  • Precipitation/Trituration: In some cases, the product can be precipitated from the reaction mixture by adding a non-polar solvent.

  • Dialysis: For large biomolecules, dialysis can be effective in removing small molecule impurities.

Q4: Can I perform the reaction without a copper catalyst?

The standard CuAAC reaction requires a copper catalyst. However, there are "copper-free" click chemistry alternatives, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method uses a strained cyclooctyne (B158145) instead of a terminal alkyne like the propargyl group. If copper toxicity is a concern for your application, you would need to use a different PEG linker, such as one functionalized with a cyclooctyne (e.g., DBCO-PEG-alcohol).

Q5: What are some common side reactions to be aware of?

A common side reaction in CuAAC is the Glaser coupling, which is the oxidative homodimerization of the terminal alkyne. This can be minimized by ensuring a sufficient concentration of the reducing agent (sodium ascorbate) and by minimizing the exposure of the reaction to oxygen.

Quantitative Data on Reaction Conditions

The yield of a CuAAC reaction can be influenced by various factors. The following tables provide a summary of reported yields under different reaction conditions for similar PEG-alkyne systems.

Table 1: Effect of Catalyst and Ligand on CuAAC Reaction Yield

CatalystLigandSolventTime (h)Yield (%)
CuBrNoneToluene48No Reaction
CuBrPMDTAToluene4863.7
Cu WireNoneToluene4825.4
Cu WirePMDTAToluene4873.0

Data adapted from a study on the coupling of mPEG-alkyne with an azide-functionalized coumarin.[1]

Table 2: Effect of Solvent on CuAAC Reaction Yield

SolventTime (h)Yield (%)
Cyrene™2>99
DMSO287
DMF280
THF265
2-MeTHF259

Data from a study on the reaction of benzyl (B1604629) azide and phenylacetylene (B144264).[2]

Table 3: Effect of Copper Source on CuAAC Reaction Yield

Copper Source (1 mol%)Time (h)Yield (%)
CuI0.5>99
Cu(OAc)₂0.568
CuBr0.539
CuSCN0.535
Cu₂O0.528
CuCl0.518
CuCl₂0.511

Reaction of benzyl azide and phenylacetylene in Cyrene™.[2]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Reaction buffer (e.g., PBS) or solvent (e.g., DMSO, DMF, t-BuOH/water)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-containing molecule in the desired molar ratio (typically a slight excess of one reagent is used).

    • Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.

    • Add the CuSO₄ solution to the reaction mixture.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring. Gentle heating may be applied if necessary.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, consider adding a copper chelator like EDTA to sequester the catalyst before purification.

  • Purification:

    • Purify the product using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography, or precipitation.

Visualizations

TroubleshootingWorkflow start_node Reaction Failed (Low/No Yield) decision_node decision_node start_node->decision_node Start Troubleshooting process_node1 process_node1 decision_node->process_node1 Reagents OK? solution_node1 Verify reagent purity (NMR, MS) Use fresh sodium ascorbate decision_node->solution_node1 No process_node process_node solution_node solution_node end_node Successful Reaction decision_node2 decision_node2 process_node1->decision_node2 Yes solution_node1->decision_node process_node2 process_node2 decision_node2->process_node2 Catalyst Active? solution_node2 Degas solvents Use inert atmosphere Increase reducing agent decision_node2->solution_node2 No decision_node3 decision_node3 process_node2->decision_node3 Yes solution_node2->decision_node2 process_node3 process_node3 decision_node3->process_node3 Conditions Optimal? solution_node3 Optimize solvent, temperature, & concentration Check for inhibitors (buffers, thiols) decision_node3->solution_node3 No process_node3->end_node Yes solution_node3->decision_node3

Caption: Troubleshooting workflow for a failed this compound reaction.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification step_node step_node reagent_node reagent_node action_node action_node result_node result_node reagent_node1 Propargyl-PEG7-OH Azide Substrate step_node1 Prepare Stock Solutions reagent_node1->step_node1 reagent_node2 CuSO4, Ligand Na-Ascorbate (fresh) reagent_node2->step_node1 step_node2 Combine Reactants & Ligand step_node1->step_node2 step_node3 Add CuSO4 step_node2->step_node3 action_node1 Initiate with Na-Ascorbate step_node3->action_node1 step_node4 Monitor by TLC/LC-MS action_node1->step_node4 step_node5 Purify Product (HPLC, SEC) step_node4->step_node5 result_node1 Final Product step_node5->result_node1

Caption: General experimental workflow for a CuAAC reaction.

References

Issues with Propargyl-PEG7-alcohol stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargyl-PEG7-alcohol. This guide provides detailed troubleshooting information and answers to frequently asked questions regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a bifunctional molecule commonly used in bioconjugation and drug development. It features a terminal propargyl group (an alkyne) and a terminal hydroxyl group (an alcohol), separated by a 7-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to react with azide-containing molecules.[1][2][3] The hydroxyl group can be further modified or used as a point of attachment.[1] The PEG chain enhances solubility in aqueous media.[4] It is often used as a PROTAC linker.[5]

Q2: What are the recommended storage conditions for this compound? A2: For long-term stability, the neat compound should be stored at -20°C.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[5]

Q3: What are the primary factors that can cause this compound to degrade in solution? A3: The stability of this compound in solution is influenced by several factors:

  • Oxygen: The presence of oxygen can lead to the oxidation of the PEG chain, resulting in the formation of impurities like aldehydes, carboxylates, and peroxides.[6][7] This process can be accelerated by trace metal contaminants.[8]

  • Temperature: Elevated temperatures accelerate the rate of both oxidative degradation of the PEG chain and potential side reactions of the propargyl group.[6][7]

  • Light: Exposure to light, especially UV light, can provide the energy to initiate degradation pathways, including polymerization of the propargyl group.[6][7][9]

  • pH: Extreme pH values can lead to hydrolysis if any susceptible functional groups are present in the system. For the PEG chain itself, acidic conditions can promote oxidation.[6]

  • Incompatible Materials: The propargyl group can react violently with strong oxidizing agents, and the compound may be unstable in the presence of strong acids or bases.[10]

Q4: What are the visible or measurable signs of degradation? A4: Degradation of PEG compounds can lead to a decrease in the pH and an increase in the ionic strength (conductivity) of the solution over time.[6][7] Other signs can include a change in color or the appearance of amorphous material.[7] Analytically, degradation would be observed as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to impurities in techniques like HPLC or LC-MS.

Q5: Which solvents are recommended for dissolving this compound? A5: this compound is soluble in water, as well as common organic solvents such as DMSO, DMF, and DCM (dichloromethane).[2][4] For applications sensitive to water, the use of anhydrous solvents is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem 1: Low or no yield in a click chemistry (CuAAC) reaction.

  • Possible Cause: The alkyne functionality of the propargyl group has degraded. This can be caused by improper storage, exposure to oxidizers, or reaction with contaminants. The propargyl group can undergo polymerization when exposed to heat, light, or peroxides.[9]

  • Troubleshooting Steps:

    • Verify Integrity: Use an analytical method like NMR or Mass Spectrometry to confirm the structure and purity of the this compound.

    • Use Fresh Solutions: Prepare solutions immediately before use from a recently purchased or properly stored stock of the neat compound.

    • Deoxygenate Solvents: Purge solvents with an inert gas like argon or nitrogen before use to minimize oxidation. This is critical for copper-catalyzed reactions.

    • Check Reagents: Ensure all other reaction components (e.g., azide-containing molecule, copper catalyst, ligands) are pure and active.

Problem 2: Inconsistent or non-reproducible experimental results.

  • Possible Cause: The stability of the this compound solution is compromised due to inconsistent handling. Repeated freeze-thaw cycles, prolonged storage at room temperature, or exposure to light can lead to variable levels of degradation between experiments.[5][6][7]

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Upon first use, dissolve a larger amount in an appropriate anhydrous solvent (e.g., DMSO), divide it into single-use aliquots, and store them at -80°C.[5]

    • Protect from Light: Store solutions in amber vials or wrap containers in foil to protect them from light.[6][7]

    • Minimize Time at Room Temperature: Thaw aliquots immediately before use and keep them on ice. Do not allow solutions to sit at room temperature for extended periods.

Problem 3: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Possible Cause: The sample contains degradation products. PEG chains can undergo oxidative cleavage, resulting in shorter PEG fragments, aldehydes, or carboxylic acids.[8] The propargyl group can also undergo side reactions.

  • Troubleshooting Steps:

    • Run a Control: Analyze a freshly prepared solution of this compound using the same method to obtain a reference chromatogram.

    • Perform Stress Testing: To identify potential degradation products, intentionally expose the solution to heat (e.g., 40°C), strong light, acid, base, and an oxidizing agent (e.g., H₂O₂). Analyze these stressed samples to see if the unknown peaks match.

    • Review Solvent Purity: Ensure that the solvents used for both the reaction and the analysis are of high purity and free from contaminants that could react with the linker.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationRecommendations
Neat (Solid/Oil)-20°CLong-termStore in a tightly sealed container, protected from light.[2]
Stock Solution-20°C≤ 1 monthAliquot to avoid freeze-thaw cycles. Use anhydrous solvent if necessary.[5]
Stock Solution-80°C≤ 6 monthsPreferred method for long-term solution storage. Aliquot to avoid freeze-thaw.[5]

Table 2: Key Factors Influencing Stability in Solution

FactorPotential ConsequenceMitigation Strategy
Oxygen Oxidation of PEG chain; formation of aldehydes and acids.[6][7][8]Purge solvents and container headspace with inert gas (Argon or Nitrogen).
Elevated Temperature Increased rate of all degradation reactions.[6][7]Store solutions at recommended low temperatures (-20°C or -80°C).[5]
Light Exposure Initiation of radical reactions; potential polymerization of propargyl group.[9]Use amber glass vials or wrap containers in aluminum foil.[6][7]
Metal Contaminants Catalyzes the formation of radicals and PEG degradation.[8]Use high-purity solvents and glassware; consider using a chelating agent if contamination is suspected.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

  • Preparation: Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a controlled environment (e.g., under inert gas if highly sensitive), weigh the desired amount of the compound.

  • Dissolution: Add high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration. Vortex gently until fully dissolved.

  • Aliquoting: Immediately dispense the solution into single-use aliquots in amber, screw-cap vials.

  • Storage: Purge the headspace of each vial with argon or nitrogen, seal tightly, and place in a labeled storage box at -80°C for long-term storage.[5]

Protocol 2: Basic Stability Assessment via HPLC

This protocol provides a framework for evaluating the stability of this compound under specific conditions.

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer system.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial peak area of the parent compound. This serves as the baseline.

  • Incubation: Store aliquots of the solution under the conditions being tested (e.g., 4°C, room temperature, 40°C), while protecting them from light.

  • Time-Point Analysis: At predetermined intervals (e.g., 6, 12, 24, 48 hours, 1 week), remove an aliquot from each condition.

  • HPLC Analysis: Analyze each aliquot using the same HPLC method.

  • Data Evaluation: Compare the peak area of the this compound at each time point to the initial (T=0) peak area. A significant decrease in the main peak area, along with the appearance of new peaks, indicates degradation. Calculate the percentage of the compound remaining over time.

Visualizations

Troubleshooting_Workflow start Inconsistent or Failed Experiment check_stability Is the this compound solution stability suspect? start->check_stability check_reagents Verify other reagents (azide, catalyst, etc.) check_stability->check_reagents No prepare_fresh Prepare fresh solution from neat stock check_stability->prepare_fresh Yes check_reagents->start Issue Found use_controls Incorporate stability controls: - Protect from light - Deoxygenate solvents prepare_fresh->use_controls rerun_exp Re-run Experiment use_controls->rerun_exp success Problem Solved rerun_exp->success Successful fail Consult Further (e.g., MS analysis of linker) rerun_exp->fail Fails Again

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathways cluster_conditions Initiating Factors cluster_peg cluster_propargyl O2 Oxygen peg_oxidation Oxidative Scission O2->peg_oxidation Heat Heat Heat->peg_oxidation propargyl_reaction Side Reactions Heat->propargyl_reaction Light Light Light->peg_oxidation Light->propargyl_reaction Metals Metal Ions Metals->peg_oxidation Oxidants Oxidants Oxidants->propargyl_reaction parent This compound parent->peg_oxidation PEG Backbone parent->propargyl_reaction Alkyne Terminus peg_products Degradation Products: - Aldehydes - Carboxylic Acids - Peroxides (Results in pH drop) peg_oxidation->peg_products propargyl_products Degradation Products: - Polymers - Other adducts (Loss of 'Click' activity) propargyl_reaction->propargyl_products

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Copper Catalyst Removal from Propargyl-PEG7-Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from Propargyl-PEG7-alcohol reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the copper catalyst after a click chemistry reaction?

A1: Residual copper can be cytotoxic, making its removal essential for biological applications. Furthermore, copper ions can interfere with downstream processes, such as protein labeling or subsequent chemical modifications, and can also affect the stability and shelf-life of the final product. For pharmaceutical applications, regulatory bodies mandate strict limits on elemental impurities, including copper.

Q2: What are the primary methods for removing copper catalysts from reaction mixtures containing PEGylated molecules?

A2: The most common methods include:

  • Aqueous Washes with Chelating Agents: Utilizing agents like Ethylenediaminetetraacetic acid (EDTA), ammonia, or ammonium (B1175870) chloride to form water-soluble copper complexes that can be extracted from the organic phase.[1]

  • Solid-Phase Scavengers: Employing scavenger resins with functional groups that have a high affinity for copper.

  • Dialysis: Particularly effective for macromolecular products like PEGylated bioconjugates, where the small copper complexes are removed through a semi-permeable membrane.

  • Filtration through Adsorbent Plugs: Passing the reaction mixture through a plug of silica (B1680970) gel or alumina (B75360) to adsorb the copper catalyst.

Q3: How does the presence of a PEG chain (this compound) affect the copper removal process?

A3: The PEG chain increases the water solubility of the product, which can complicate traditional liquid-liquid extractions as the product may partition into the aqueous phase along with the copper-chelator complex. This makes methods like scavenger resins or dialysis often more suitable for PEGylated compounds.

Q4: How can I quantify the amount of residual copper in my final product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for quantifying trace levels of elemental impurities, including copper, in pharmaceutical compounds.[2][3][4][5] It offers high sensitivity and can detect copper concentrations in the parts-per-billion (ppb) range.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Persistent blue or green color in the product after initial purification. Incomplete removal of copper catalyst.1. Repeat Aqueous Wash: Perform additional washes with a fresh solution of the chelating agent (e.g., EDTA).2. Increase Chelator Concentration: Use a higher concentration of the chelating agent in the wash solution.3. Employ a Scavenger Resin: Stir the product solution with a copper scavenger resin for a sufficient duration, then filter.
Product is water-soluble, leading to loss during aqueous extraction. The hydrophilic nature of the PEG chain causes the product to dissolve in the aqueous wash.1. Use a Solid-Phase Scavenger: This avoids a liquid-liquid extraction. The resin can be filtered off, leaving the product in solution.2. Dialysis: For larger PEGylated molecules, dialysis against a buffer containing a chelating agent is highly effective.
Low product yield after purification. 1. Product adsorption onto the solid support (silica/alumina).2. Product loss during aqueous washes.1. Choose an appropriate solid support: Test different adsorbents or consider using a scavenger resin instead.2. Optimize extraction conditions: If using liquid-liquid extraction, adjust the pH or solvent system to minimize product loss to the aqueous phase.
Scavenger resin is not effectively removing the copper. 1. Insufficient amount of scavenger resin.2. Inadequate stirring time.3. The chosen resin is not optimal for copper.1. Increase Resin Equivalents: Use a higher ratio of scavenger resin to the estimated amount of copper.2. Extend Stirring Time: Allow for longer contact time between the resin and the product solution.3. Select a Different Resin: Resins with thiourea (B124793) or imidazole (B134444) functionalities are often effective for copper scavenging.[6]

Quantitative Data on Copper Removal Methods

The efficiency of copper removal can vary significantly depending on the method employed and the specific characteristics of the reaction mixture. The following table summarizes reported efficiencies for various techniques.

Removal Method Compound Type / Matrix Reported Removal Efficiency Reference
Albumin DialysisHuman Serum (Wilson's Disease)28.7% reduction in serum copper after 28 hours.[7][8]
Plasma Exchange (PLEX)Human Serum (Wilson's Disease)47% reduction after the first session.[7][8]
PLEX + Single Pass Albumin Dialysis (SPAD)Human Serum (Wilson's Disease)66.7% reduction over 5 days.[7]
Photocatalysis (TiO₂)Aqueous SolutionUp to 80% reduction.[9]
ElectrocoagulationIndustrial Wastewater66% - 80% removal.[9]
Adsorption (Fly Ash Geopolymer)Aqueous Solution99.71% removal under optimal conditions.[10]
Cementation (with Iron powder)Aqueous Solution~95% removal after 7 minutes.[9]

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for products with low to moderate water solubility.

  • Reaction Quenching: After the reaction is complete, dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).

  • Prepare EDTA Solution: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to ~8 with a suitable base (e.g., sodium hydroxide).

  • First Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with an equal volume of the 0.1 M EDTA solution. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often be colored. Drain the aqueous layer.

  • Repeat Washes: Repeat the washing step with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual EDTA and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal with a Scavenger Resin

This protocol is ideal for water-soluble PEGylated products.

  • Resin Selection: Choose a scavenger resin with a high affinity for copper, such as one functionalized with thiourea or imidazole groups.[6]

  • Resin Addition: After the click reaction is complete, add the scavenger resin to the reaction mixture. A common starting point is to use 3-5 equivalents of the resin's binding capacity relative to the amount of copper catalyst used.[11]

  • Stirring: Stir the suspension at room temperature. The optimal stirring time can range from 4 to 16 hours and may need to be determined empirically for your specific product.[11]

  • Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Product Isolation: The filtrate contains the purified product, which can then be isolated by removing the solvent.

Protocol 3: Dialysis for Macromolecular Products

This method is well-suited for large PEGylated molecules and bioconjugates.

  • Prepare Dialysis Buffer: Prepare a buffer solution (e.g., phosphate-buffered saline, PBS) containing 10-50 mM EDTA.

  • Sample Preparation: Place the reaction mixture into a dialysis tubing with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your product, but large enough to allow the free passage of the copper catalyst and its complexes.

  • Dialysis: Immerse the sealed dialysis tubing in a large volume of the dialysis buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently.

  • Buffer Exchange: Change the dialysis buffer every few hours for the first day, and then less frequently for 1-2 additional days to ensure complete removal of the copper.

  • Final Dialysis: Perform a final dialysis against the buffer without EDTA to remove any residual chelating agent.

  • Product Recovery: Recover the purified product from the dialysis tubing.

Visualizations

Copper_Removal_Workflow cluster_0 Post-Reaction Mixture cluster_1 Decision Point cluster_2 Purification Methods cluster_3 Final Product Reaction_Mixture This compound Product + Copper Catalyst Water_Solubility Is the product water-soluble? Reaction_Mixture->Water_Solubility Aqueous_Wash Aqueous Wash with EDTA Water_Solubility->Aqueous_Wash No Scavenger_Resin Scavenger Resin Water_Solubility->Scavenger_Resin Yes Dialysis Dialysis Water_Solubility->Dialysis Yes (Macromolecule) Purified_Product Purified Product Aqueous_Wash->Purified_Product Scavenger_Resin->Purified_Product Dialysis->Purified_Product

Caption: Decision workflow for selecting a copper removal method.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Primary Action cluster_2 Secondary Actions / Escalation cluster_3 Resolution Problem Persistent Color in Product Action1 Repeat Aqueous Wash Problem->Action1 Action2 Increase Chelator Concentration Action1->Action2 Failure Resolved Color Removed Action1->Resolved Success Action3 Use Scavenger Resin Action2->Action3 Failure Action2->Resolved Success Action3->Resolved

Caption: Troubleshooting logic for persistent copper contamination.

References

Propargyl-PEG7-alcohol Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of Propargyl-PEG7-alcohol. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The purification of this compound presents several challenges stemming from its hybrid nature as a small molecule with a polyethylene (B3416737) glycol (PEG) chain. Key difficulties include:

  • Removal of Synthesis Byproducts: Common impurities can include unreacted starting materials, di-propargylated PEG, and other PEG species with different chain lengths.

  • Chromatographic Issues: PEGylated compounds are known to cause peak broadening in chromatography due to the conformational flexibility and polydispersity of the PEG chain.[1][2]

  • Co-elution of Impurities: Structurally similar impurities can be difficult to separate from the desired product, leading to co-elution in chromatographic methods.

  • Water Solubility: The hydrophilic nature of the PEG chain can complicate extraction and precipitation procedures.

Q2: What are the most common impurities in this compound synthesis?

A2: Impurities can arise from the starting materials or side reactions during synthesis. Common impurities may include:

  • Unreacted Heptaethylene Glycol: The starting PEG alcohol may not fully react.

  • Di-propargyl-PEG7 Ether: Propargylation can occur at both ends of the heptaethylene glycol.

  • Propargyl Bromide/Chloride: Excess propargylating agent may remain.

  • PEG Homologs: The starting heptaethylene glycol may not be perfectly monodisperse, leading to a mixture of Propargyl-PEGn-alcohols with different PEG chain lengths.

Q3: Which purification methods are most effective for this compound?

A3: The most common and effective purification methods for this compound are based on chromatography:

  • Flash Column Chromatography: Utilizes a silica (B1680970) gel stationary phase to separate compounds based on polarity. It is a widely used technique for purifying PEGylated compounds.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for achieving high purity.[3]

  • Liquid-Liquid Extraction (LLE): Can be used as a preliminary purification step to remove certain impurities based on their differential solubility in immiscible solvents.[4]

Q4: How can I assess the purity of my this compound?

A4: Purity is typically assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram with a single, sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Broad or Tailing Peaks in Chromatography Secondary Interactions with Stationary Phase: The PEG chain can have secondary interactions with the silica gel in normal-phase chromatography.[1]Mobile Phase Modification: Add a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) to the mobile phase to minimize secondary interactions. Column Choice: For RP-HPLC, a C18 or C8 column is typically used. Experiment with different column chemistries.[5]
Polydispersity of the PEG Chain: Even in relatively monodisperse starting material, some variation in PEG chain length can exist, leading to peak broadening.[2]High-Resolution Chromatography: Use a high-resolution HPLC column and optimize the gradient for better separation of different PEG lengths.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Sample Load: Decrease the amount of sample injected onto the column.
Low Recovery of Product Irreversible Adsorption to the Column: The compound may be strongly binding to the stationary phase.Modify Elution Conditions: For flash chromatography, increase the polarity of the mobile phase. For RP-HPLC, adjust the gradient to elute the compound more effectively.[3]
Product Precipitation on the Column: The compound may not be soluble in the mobile phase.Adjust Mobile Phase: Ensure the mobile phase is a good solvent for your compound. For RP-HPLC, you may need to adjust the initial percentage of the organic solvent.
Presence of Impurities After Purification Inadequate Resolution: The chosen chromatographic method may not be sufficient to separate the impurity.Optimize Chromatography: For flash chromatography, try a different solvent system. For HPLC, optimize the gradient, flow rate, and column temperature. A shallower gradient often improves the resolution of closely eluting species.[1]
Co-elution of Structurally Similar Impurities: An impurity may have a very similar retention time to the product.Change Separation Mode: If normal-phase chromatography is not effective, try reverse-phase HPLC, or vice-versa. Alternative Purification: Consider liquid-liquid extraction or precipitation as a preliminary or alternative purification step.[6]
Difficulty with Liquid-Liquid Extraction Emulsion Formation: The PEGylated nature of the compound can lead to the formation of stable emulsions between aqueous and organic layers.Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help.
Product in Both Phases: The compound may have significant solubility in both the aqueous and organic phases.Multiple Extractions: Perform multiple extractions with the organic solvent to maximize recovery. Solvent Selection: Experiment with different organic solvents to find one that provides better partitioning.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and UV lamp

  • Glass column for flash chromatography

  • Collection tubes

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a solvent system of DCM:MeOH (e.g., start with 98:2 and adjust as needed to get an Rf of ~0.3 for the product).

    • Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or DCM).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the column with the starting mobile phase (e.g., 100% DCM).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting mobile phase (100% DCM).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., a gradient of 0% to 5% MeOH in DCM). A slow gradient is often beneficial for separating PEGylated compounds.[7]

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for the high-purity purification of this compound using RP-HPLC.

Materials:

  • Crude or partially purified this compound

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Sample vials and collection tubes

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 95% A, 5% B).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC Setup and Equilibration:

    • Install the C18 column and equilibrate it with the initial mobile phase composition for at least 10-15 column volumes.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be:

      • 5% to 95% B over 30 minutes.

    • The flow rate will depend on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).

    • Monitor the elution at a suitable wavelength (e.g., 214 nm or 220 nm).[5]

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the acetonitrile by rotary evaporation.

    • The remaining aqueous solution containing the product can be lyophilized or extracted with an organic solvent (e.g., DCM) after neutralizing the TFA.

Data Presentation

The following tables provide illustrative data for the purification of this compound. Note: This data is representative and may vary depending on the specific reaction and purification conditions.

Table 1: Comparison of Purification Methods

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Typical Yield Key Impurities Removed
Flash Column Chromatography ~75%>95%70-85%Di-propargylated PEG, unreacted starting materials
Preparative RP-HPLC >95% (from flash)>99%80-95%Closely related PEG homologs, minor byproducts
Liquid-Liquid Extraction ~75%~85%>90%Water-soluble impurities, some starting materials

Table 2: Typical RP-HPLC Purity Analysis Results

Compound Retention Time (min) Area % (Crude) Area % (Purified)
Impurity 1 (e.g., Di-propargyl-PEG7)12.510.2<0.1
This compound 15.8 76.5 >99.5
Impurity 2 (e.g., Unreacted PEG)17.28.3<0.2
Other Impuritiesvarious5.0<0.2

Visualizations

experimental_workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Reaction Mixture extraction Liquid-Liquid Extraction (Optional First Pass) synthesis->extraction Remove bulk impurities flash_chrom Flash Column Chromatography synthesis->flash_chrom Direct purification extraction->flash_chrom hplc Preparative RP-HPLC (For High Purity) flash_chrom->hplc For >99% purity analysis NMR, HPLC, MS flash_chrom->analysis hplc->analysis final_product Pure this compound (>95% or >99%) analysis->final_product

Caption: General purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Broad Chromatographic Peaks cluster_causes Potential Causes cluster_solutions Solutions start Broad Peak Observed cause1 Secondary Interactions start->cause1 cause2 PEG Polydispersity start->cause2 cause3 Column Overload start->cause3 solution1 Modify Mobile Phase (e.g., add MeOH, TFA) cause1->solution1 solution2 Use High-Resolution Column & Optimize Gradient cause2->solution2 solution3 Reduce Sample Injection Volume cause3->solution3

Caption: Troubleshooting logic for broad chromatographic peaks.

References

Impact of pH on Propargyl-PEG7-alcohol conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG7-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the impact of pH on conjugation efficiency.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the conjugation of this compound, with a focus on optimizing reaction conditions related to pH.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Product Suboptimal pH: The pH of the reaction buffer may be outside the optimal range for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. While CuAAC can proceed over a broad pH range (4-12), the ideal range for bioconjugation is typically more constrained.[1][2]- Adjust the reaction buffer to a pH between 6.5 and 8.0.[3] - For many bioconjugation applications, a phosphate, HEPES, or carbonate buffer at pH 7.0-7.5 is a good starting point.[3][4]
Catalyst Oxidation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.- Ensure all buffers and solutions are thoroughly degassed before use by sparging with an inert gas like argon or nitrogen. - Always use a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate the Cu(I) catalyst in situ.[1]
Inhibited Catalyst Activity: Components in your buffer or sample may be interfering with the copper catalyst.- Avoid using buffers containing primary amines, such as Tris or glycine, as they can compete with the conjugation reaction.[1] Phosphate or HEPES buffers are generally compatible.[3][4]
Side Product Formation (e.g., Alkyne Homocoupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the propargyl group (Glaser coupling), leading to unwanted dimers.- Maintain an inert atmosphere throughout the reaction setup and duration. - Increase the concentration of the reducing agent (sodium ascorbate) to ensure a sufficiently reducing environment.[5]
Inappropriate pH: Extreme pH values can sometimes lead to degradation of sensitive biomolecules or the PEG linker itself.- Maintain the pH within the recommended 6.5-8.0 range to ensure the stability of all reaction components.[3]
Inconsistent Reaction Rates pH Fluctuation: The pH of the reaction mixture may be changing over the course of the conjugation.- Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Ligand Absence or Insufficiency: Copper-stabilizing ligands are crucial for accelerating the reaction and protecting the catalyst.- Incorporate a water-soluble copper ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in your reaction mixture. A ligand-to-copper ratio of at least 5:1 is often recommended to protect the catalyst and biomolecules.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound via a CuAAC (Click Chemistry) reaction?

A1: While the CuAAC reaction is robust and can proceed over a wide pH range of 4 to 12, the optimal pH for bioconjugation reactions involving sensitive molecules is typically in the range of 6.5 to 8.0.[1][2][3] A common and effective starting point is to use a buffer system such as PBS or HEPES at a pH of 7.0 to 7.5.[3][4]

Q2: Why is maintaining the correct pH important for the conjugation efficiency?

A2: Maintaining the optimal pH is crucial for several reasons:

  • Catalyst Activity: The stability and catalytic activity of the Cu(I) species, which is essential for the reaction, can be influenced by pH.

  • Substrate Stability: Many biomolecules (e.g., proteins, antibodies) are sensitive to extreme pH values and can denature or degrade outside of their stable range, leading to loss of function and poor conjugation.

  • Side Reactions: pH can influence the rate of side reactions. For instance, ensuring a neutral to slightly basic pH (7-8) can help minimize potential degradation of certain molecules.[5]

  • Alkyne Deprotonation: The mechanism of the CuAAC reaction involves the deprotonation of the terminal alkyne, a process that is facilitated within the optimal pH range.[6]

Q3: Can I use Tris buffer for my this compound conjugation?

A3: It is generally recommended to avoid buffers containing primary amines, such as Tris or glycine.[1] These buffers can coordinate with the copper catalyst and may compete with the intended conjugation reaction, thereby reducing the efficiency. Compatible buffers include phosphate, HEPES, or carbonate.[3]

Q4: How does pH affect the stability of the this compound itself?

A4: Propargyl alcohol and PEG are generally stable across a wide pH range. However, extreme pH conditions (highly acidic or highly alkaline) coupled with high temperatures could potentially lead to degradation over extended periods. For the purpose of the conjugation reaction, which is typically carried out under mild conditions, the stability of the linker within the recommended pH range of 6.5-8.0 is not a concern.

Quantitative Data on pH Impact

pH RangeExpected Relative EfficiencyRemarks
< 4.0LowReaction is often very slow; potential for acid-catalyzed hydrolysis of sensitive substrates.
4.0 - 6.0ModerateReaction proceeds, but may be slower than at neutral pH.[1]
6.5 - 8.0 High (Optimal for Bioconjugation) Generally the recommended range for achieving high yields while maintaining the integrity of biomolecules. [3]
8.0 - 9.0Moderate to HighGood reaction rates, but caution is advised for base-sensitive molecules. Can be optimal for other types of PEGylation chemistries targeting amines.[1]
> 9.0VariablePotential for base-catalyzed side reactions and degradation of substrates.[1]

Experimental Protocols

Protocol: General Procedure for CuAAC Conjugation of this compound to an Azide-Containing Molecule

This protocol outlines a standard procedure for the copper-catalyzed click chemistry reaction.

Materials:

  • This compound

  • Azide-containing molecule

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4 (degassed)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • THPTA ligand stock solution (e.g., 200 mM in water or DMSO)

  • DMSO or DMF (if needed for solubility)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-containing molecule and this compound in the degassed reaction buffer to their final desired concentrations. If solubility is an issue, a co-solvent like DMSO or DMF can be used. A slight excess (1.1 to 1.5 equivalents) of one of the reactants is often used to drive the reaction to completion.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst premix. For a final reaction volume of 1 mL, you might add:

      • 5 µL of 100 mM CuSO₄ solution (final concentration: 0.5 mM)

      • 2.5 µL of 200 mM THPTA solution (final concentration: 0.5 mM, for a 1:1 ligand to copper ratio, though a 5:1 ratio is often recommended for protecting biomolecules[3]).

  • Reaction Assembly:

    • To the stirred solution of the azide (B81097) and alkyne, add the CuSO₄/THPTA premix.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5 µL of 1 M solution for a final concentration of 5 mM).[3]

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature with gentle stirring or agitation. The reaction is often complete within 1-4 hours, but can be left longer if necessary.

    • Protect the reaction from light if using fluorescently-labeled molecules.

  • Monitoring and Quenching:

    • The reaction progress can be monitored by techniques such as HPLC, LC-MS, or TLC.

    • Once complete, the reaction can be stopped by adding a copper chelator like EDTA.

  • Purification:

    • Purify the final conjugate using appropriate chromatographic techniques, such as Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC, to remove the catalyst, excess reagents, and any side products.[7]

Visualizations

pH_Impact cluster_pH Reaction pH cluster_Factors Key Factors cluster_Efficiency Conjugation Efficiency Low_pH Low pH (< 6.0) Catalyst Cu(I) Catalyst Stability & Activity Low_pH->Catalyst Reduced Activity Substrate Biomolecule Integrity Low_pH->Substrate Potential Damage Side_Reactions Side Reactions (e.g., Hydrolysis) Low_pH->Side_Reactions Increases Some Optimal_pH Optimal pH (6.5 - 8.0) Optimal_pH->Catalyst High Activity Optimal_pH->Substrate Preserved Optimal_pH->Side_Reactions Minimized High_pH High pH (> 8.5) High_pH->Catalyst Stable High_pH->Substrate Potential Damage High_pH->Side_Reactions Increases Others Efficiency Overall Reaction Efficiency & Yield Catalyst->Efficiency Substrate->Efficiency Side_Reactions->Efficiency Negative Impact

Caption: Logical diagram of pH's impact on key factors affecting conjugation efficiency.

Conjugation_Workflow start Start: Prepare Reagents prepare_reactants 1. Dissolve this compound & Azide-Molecule in Buffer (pH 7.4) start->prepare_reactants prepare_catalyst 2. Premix CuSO4 & THPTA Ligand prepare_reactants->prepare_catalyst initiate 3. Add Sodium Ascorbate to Initiate Reaction prepare_catalyst->initiate incubate 4. Incubate at Room Temperature (1-4 hours) initiate->incubate monitor 5. Monitor Progress (e.g., HPLC, LC-MS) incubate->monitor monitor->incubate Incomplete purify 6. Purify Conjugate (e.g., SEC, HPLC) monitor->purify Reaction Complete end End: Pure Conjugate purify->end

Caption: Experimental workflow for this compound conjugation via CuAAC.

References

Technical Support Center: Protein-Propargyl-PEG7-Alcohol Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of protein-Propargyl-PEG7-alcohol conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of protein-Propargyl-PEG7-alcohol conjugates, offering systematic approaches to identify and resolve aggregation problems.

Issue 1: Visible Precipitation or Turbidity Observed During the Conjugation Reaction

The formation of visible particles or a cloudy appearance during the conjugation reaction is a clear indicator of significant protein aggregation. This is often due to the protein becoming unstable under the reaction conditions.

Troubleshooting Workflow:

A Visible Precipitation/Turbidity B Reduce Protein Concentration A->B High protein concentration can increase intermolecular interactions. C Optimize Buffer Conditions A->C Suboptimal pH or ionic strength can destabilize the protein. D Lower Reaction Temperature A->D Elevated temperatures can induce protein unfolding. E Decrease Molar Excess of PEG Reagent A->E Excess hydrophobic PEG reagent can increase overall hydrophobicity. F Add Stabilizing Excipients A->F Excipients can improve protein solubility. G Problem Resolved B->G C->G D->G E->G F->G

Caption: Troubleshooting workflow for visible protein precipitation.

Issue 2: Increased Aggregate Formation Detected by SEC or DLS After Conjugation

Even in the absence of visible precipitation, the formation of soluble aggregates can compromise the efficacy and safety of the conjugate. These are typically detected by an increase in high molecular weight species in Size Exclusion Chromatography (SEC) or a larger hydrodynamic radius in Dynamic Light Scattering (DLS).

Troubleshooting Workflow:

A Increased Soluble Aggregates (SEC/DLS) B Review Buffer Composition A->B Buffer components can impact colloidal stability. C Assess Storage Conditions A->C Freeze-thaw cycles and storage temperature are critical. D Evaluate for Mechanical Stress A->D Agitation or filtration can induce aggregation. E Check for Impurities A->E Contaminants can act as nucleation sites. F Optimize Purification Strategy A->F Residual unreacted reagents can cause instability. G Problem Resolved B->G C->G D->G E->G F->G

Caption: Troubleshooting workflow for soluble aggregate formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when conjugating with Propargyl-PEG7-alcohol?

Protein aggregation during conjugation with this compound can be attributed to several factors:

  • Increased Hydrophobicity: The introduction of the this compound moiety can increase the overall hydrophobicity of the protein surface, leading to self-association to minimize exposure to the aqueous environment.[1][2]

  • Suboptimal Buffer Conditions: Proteins are stable within a specific range of pH and ionic strength. The conjugation reaction buffer may not be optimal for the stability of your specific protein, leading to unfolding and aggregation.[1][3][4][5][6]

  • High Protein Concentration: At higher concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[1][3][7][8]

  • Elevated Temperature: Higher temperatures can provide the energy needed for proteins to partially unfold, exposing hydrophobic cores that can lead to aggregation.[1][9][10]

  • Mechanical Stress: Processes such as vigorous stirring, sonication, or certain types of filtration can induce shear stress, causing protein denaturation and aggregation.[1][10]

  • Presence of Impurities: Contaminants from protein expression and purification steps can sometimes act as nucleation points for aggregate formation.[1]

Q2: How can I optimize my reaction conditions to minimize aggregation?

Optimization of key reaction parameters is crucial for a successful conjugation with minimal aggregation. The following table provides recommended starting conditions and optimization strategies.

ParameterRecommended Starting ConditionOptimization StrategyRationale
Protein Concentration 1-5 mg/mLIf aggregation occurs, try reducing the concentration.[3][7]Lower concentrations reduce the chance of intermolecular interactions.[11]
Molar Excess of this compound 5-10 foldTitrate the molar excess to find the lowest ratio that provides the desired degree of labeling.A lower degree of labeling is less likely to significantly alter the protein's properties.[11]
Reaction Temperature 4°C to Room TemperatureConduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11]Lower temperatures can slow down protein unfolding and aggregation processes.[11]
Reaction Time 1-4 hoursMonitor the reaction progress over time to determine the optimal duration.Minimizing reaction time can reduce the protein's exposure to potentially destabilizing conditions.
pH 7.2-8.0Screen a range of pH values within the protein's stability range.The optimal pH for conjugation may differ from the optimal pH for protein stability.[1][6]
Ionic Strength 50-150 mM NaClVary the salt concentration to find the optimal ionic strength for your protein.Salt concentration affects the electrostatic interactions between protein molecules.[1][5]

Q3: What is the best buffer to use for this conjugation?

There is no single "best" buffer, as the ideal choice depends on the specific protein. However, some general guidelines apply:

  • Buffering Agent: Phosphate-buffered saline (PBS) and HEPES are commonly used.[11] It is crucial to select a buffer that does not interfere with the conjugation chemistry and maintains the protein's stability.[4][5]

  • pH: A pH range of 7.2-8.0 is generally recommended for reactions targeting primary amines. However, the optimal pH should be determined empirically for each protein.[11]

  • Additives: The inclusion of stabilizing excipients can be highly beneficial.

AdditiveRecommended ConcentrationPurpose
Glycerol (B35011) 5-20% (v/v)Acts as a cryoprotectant and can stabilize proteins in solution.[11][12][7][8]
Arginine 50-100 mMCan suppress protein aggregation by interacting with hydrophobic patches.[11]
Non-ionic Detergents (e.g., Tween-20) 0.01-0.1% (v/v)Can prevent surface-induced aggregation and stabilize proteins.[11][13]
Reducing Agents (e.g., TCEP, DTT) 1-5 mMPrevents the formation of non-native disulfide bonds, which can lead to aggregation.[3][7][14]

Q4: How should I store my protein-Propargyl-PEG7-alcohol conjugate?

Proper storage is critical to prevent aggregation over time.

  • Temperature: For short-term storage (days to weeks), 4°C is often sufficient. For long-term storage, -80°C is recommended.[12][7][8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as they can denature the protein.[1][12] It is best to store the conjugate in single-use aliquots.[12][14]

  • Cryoprotectants: For frozen storage, adding a cryoprotectant like glycerol to a final concentration of 20-50% (v/v) is highly recommended to prevent aggregation during freezing and thawing.[12][7][8][14]

  • Buffer: The storage buffer should be optimized for the long-term stability of the conjugate, which may be different from the reaction buffer. A buffer with a pH that maximizes protein stability and contains appropriate stabilizers is ideal.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[15][16][17]

Methodology:

  • Sample Preparation:

    • Filter the buffer using a 0.22 µm syringe filter.

    • Centrifuge the protein conjugate sample at >10,000 x g for 5-10 minutes to remove any large, non-soluble aggregates.

    • Carefully transfer the supernatant to a clean, dust-free cuvette. Sample volumes are typically between 10 µL and 1 mL, depending on the instrument.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature, typically 25°C.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes before measurement.

  • Data Acquisition:

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.

    • The presence of a peak at a significantly larger hydrodynamic radius than the monomeric protein indicates the presence of aggregates.

    • The Polydispersity Index (PDI) provides an indication of the width of the size distribution. A PDI below 0.2 generally indicates a monodisperse sample.[16]

Size Exclusion Chromatography (SEC) for Quantification of Aggregates

SEC separates molecules based on their hydrodynamic size. It is a powerful tool for quantifying the percentage of monomer, dimer, and higher-order aggregates in a sample.[15]

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with a filtered and degassed mobile phase (typically a buffer compatible with the protein conjugate's stability) until a stable baseline is achieved.

  • Sample Preparation:

    • Filter the protein conjugate sample through a 0.22 µm spin filter to remove any large particulates that could clog the column.

  • Injection and Separation:

    • Inject a defined volume of the sample onto the column.

    • The separation is performed under isocratic conditions at a constant flow rate.

  • Detection:

    • Monitor the elution profile using a UV detector, typically at 280 nm for proteins. The use of a multi-angle light scattering (MALS) detector in-line with the UV detector can provide absolute molecular weight determination for each eluting peak.[15]

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and any higher molecular weight species.

    • Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.

Experimental Workflow for Conjugation and Quality Control

A Protein Preparation (Buffer Exchange) B Conjugation Reaction (Protein + this compound) A->B C Purification (e.g., SEC, Dialysis) B->C D Characterization C->D E DLS Analysis D->E Assess Size Distribution & PDI F SEC-MALS Analysis D->F Quantify Monomer vs. Aggregates G Functional Assay D->G Confirm Biological Activity H Storage (-80°C in Aliquots) D->H Store Qualified Conjugate

Caption: Experimental workflow for protein-Propargyl-PEG7-alcohol conjugation and quality control.

References

Technical Support Center: Propargyl-PEG7-alcohol Reaction Optimization for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reactions involving Propargyl-PEG7-alcohol, particularly with sensitive substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this compound reactions?

A1: The choice of solvent is critical and depends on the solubility of your substrate. For many biomolecules, aqueous buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 are suitable.[1] Co-solvents like DMSO or DMF can be used to aid the solubility of less polar substrates. It is crucial to use degassed solvents to prevent the oxidation of the Cu(I) catalyst.

Q2: How can I monitor the progress of my PEGylation reaction?

A2: The progress of the reaction can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[] For quantitative analysis and to determine the conjugation efficiency, HPLC is the preferred method. Mass Spectrometry (LC-MS) can be used to confirm the identity and purity of the final product.

Q3: What are the best practices for storing this compound?

A3: this compound should be stored at -20°C, protected from light and moisture to prevent degradation. Before use, it is advisable to warm the reagent to room temperature before opening the container to avoid moisture condensation.

Q4: Can I perform this reaction without a copper catalyst?

A4: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for this type of conjugation due to its efficiency and specificity. However, if your substrate is extremely sensitive to copper, you may consider strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click chemistry method. This would require using a strained alkyne instead of a terminal alkyne like the propargyl group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst is essential for the reaction and can be easily oxidized to the inactive Cu(II) state by oxygen.• Ensure all buffers and solvents are thoroughly degassed before use.• Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) from any oxidized copper.[3]
Poor Reagent Quality: Degradation of this compound or the azide-containing substrate.• Confirm the purity of your starting materials using techniques like NMR or mass spectrometry before initiating the reaction.
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time.• Optimize the reaction temperature. Most reactions proceed well at room temperature, but for less reactive substrates, gentle heating (e.g., 37-50°C) may be beneficial.[4]• Ensure the pH of the reaction mixture is within the optimal range of 7-9 for amine-containing substrates.[5]
Side Product Formation Oxidative Homocoupling: Dimerization of the alkyne starting material (Glaser coupling) can occur in the presence of oxygen and Cu(II).• Maintain anaerobic conditions by working under an inert atmosphere (e.g., nitrogen or argon).• Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction.
Non-specific Binding/Reaction: The PEG reagent may react with other functional groups on a sensitive substrate.• If your substrate has multiple reactive sites (e.g., amines, thiols), consider using protecting groups for those sites that you do not want to be PEGylated.[6][7]
Degradation of Sensitive Substrate Harsh Reaction Conditions: The substrate may be sensitive to the catalyst, temperature, or pH.• For copper-sensitive substrates, use a copper-chelating ligand like THPTA to stabilize the Cu(I) catalyst and minimize side reactions.[8]• If the substrate is acid-labile, maintain a neutral to slightly basic pH throughout the reaction and purification steps.

Experimental Protocols

General Protocol for this compound Conjugation to a Sensitive Substrate

This protocol provides a general guideline for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization of reactant concentrations and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Azide-functionalized sensitive substrate

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for sensitive substrates)

  • Degassed PBS buffer (pH 7.4)

  • Degassed co-solvent (e.g., DMSO or DMF), if required

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in degassed water or an appropriate co-solvent.

    • Prepare a 10 mM stock solution of the azide-functionalized substrate in a compatible degassed solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh for each experiment.

    • Prepare a 10 mM stock solution of CuSO₄ in degassed water.

    • If using a ligand, prepare a 50 mM stock solution of THPTA in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized substrate to the desired final concentration (e.g., 100 µM).

    • Add this compound to a final concentration that is in slight excess (e.g., 1.2 equivalents) to the azide (B81097) substrate.

    • If using a ligand, add THPTA to the reaction mixture to a final concentration of 5 times the copper concentration (e.g., 500 µM for a 100 µM copper concentration).

    • Add the CuSO₄ stock solution to a final concentration of 50-100 µM.[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. For less reactive or sterically hindered substrates, the reaction time may need to be extended, or gentle heating may be applied.

    • Protect the reaction from light, especially if working with light-sensitive compounds.

  • Monitoring and Quenching:

    • Monitor the reaction progress by HPLC or TLC.

    • Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.

  • Purification:

    • Purify the PEGylated product from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.

Quantitative Data Summary

The following table provides a starting point for optimizing the reaction conditions for different types of sensitive substrates. The exact parameters may need further optimization based on the specific properties of the substrate.

Substrate TypeThis compound (equivalents)CuSO₄ (µM)Sodium Ascorbate (mM)Ligand (e.g., THPTA)Temperature (°C)Typical Reaction Time (h)
Peptides/Proteins 1.2 - 250 - 1001 - 5Recommended20 - 251 - 4
Acid-Labile Small Molecules 1.1 - 1.550 - 1001 - 5Recommended20 - 252 - 8
Oligonucleotides 1.5 - 3100 - 2505 - 10Recommended20 - 254 - 12
Thiol-Containing Molecules 1.2 - 250 - 1001 - 5Recommended20 - 251 - 4

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare Stock Solutions Prepare Stock Solutions Combine Reactants Combine Reactants Prepare Stock Solutions->Combine Reactants Degas Solvents Degas Solvents Degas Solvents->Prepare Stock Solutions Initiate with Ascorbate Initiate with Ascorbate Combine Reactants->Initiate with Ascorbate Incubate Incubate Initiate with Ascorbate->Incubate Monitor by HPLC/TLC Monitor by HPLC/TLC Incubate->Monitor by HPLC/TLC Purify Product Purify Product Monitor by HPLC/TLC->Purify Product Characterize Characterize Purify Product->Characterize

Caption: General experimental workflow for this compound conjugation.

Troubleshooting_Flowchart start Low or No Product Yield check_catalyst Is Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents pure? check_catalyst->check_reagents Yes solution_catalyst Degas solvents. Use fresh sodium ascorbate. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity by NMR/MS. check_reagents->solution_reagents No solution_conditions Adjust temperature, pH, or time. check_conditions->solution_conditions No end Successful Reaction check_conditions->end Yes solution_catalyst->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Propargyl-PEG7-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Propargyl-PEG7-alcohol. It provides troubleshooting guidance for common issues, answers to frequently asked questions, and detailed experimental protocols to help ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains a terminal alkyne group (propargyl) and a primary alcohol. The propargyl group is commonly used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to conjugate with azide-containing molecules. The alcohol can be further functionalized, for example, by converting it to a leaving group for reaction with nucleophiles. The PEG7 (heptaethylene glycol) spacer is a hydrophilic chain that can improve the solubility and pharmacokinetic properties of the resulting conjugate.

Q2: What are the most common side reactions I should be aware of when using this compound?

The most common side reactions involve the terminal alkyne. These include:

  • Glaser Coupling (Homo-coupling): In the presence of copper catalysts and oxygen, terminal alkynes can couple with each other to form a diyne byproduct. This is a significant potential side reaction in CuAAC reactions if the conditions are not carefully controlled.

  • Meyer-Schuster Rearrangement: Under acidic conditions, propargyl alcohols can rearrange to form α,β-unsaturated aldehydes or ketones.

  • Allene (B1206475) Formation: In the presence of a base, the propargyl group can potentially isomerize to an allene.

Q3: How can I minimize the formation of the Glaser coupling byproduct?

To minimize Glaser coupling, it is crucial to:

  • Use a reducing agent: Sodium ascorbate (B8700270) is commonly added to the reaction mixture to keep the copper in its active Cu(I) oxidation state and prevent the Cu(II)-mediated homo-coupling.

  • Work under an inert atmosphere: Degassing your solvents and running the reaction under nitrogen or argon can help to minimize the presence of oxygen, which promotes Glaser coupling.

  • Use a copper-chelating ligand: Ligands such as TBTA or THPTA can stabilize the Cu(I) catalyst and improve the efficiency of the click reaction, thereby reducing the likelihood of side reactions.

Q4: My reaction with this compound is not working. What are the common causes of failure?

Common causes for reaction failure include:

  • Poor quality of reagents: Ensure your this compound and other reagents are of high purity and have been stored correctly to prevent degradation.

  • Inactive catalyst: If you are performing a CuAAC reaction, ensure your copper catalyst is active. Use freshly prepared solutions of the copper salt and reducing agent.

  • Incorrect reaction conditions: pH, temperature, and solvent can all significantly impact the reaction outcome. Optimize these parameters for your specific substrates.

  • Degradation of starting materials: The propargyl group can be sensitive to strongly acidic or basic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation in a CuAAC (Click) reaction Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state.Add a fresh solution of a reducing agent like sodium ascorbate. Ensure all solvents are thoroughly degassed.
Impure Reagents: Impurities in the this compound or the azide (B81097) partner can poison the catalyst.Confirm the purity of your starting materials using techniques like NMR or mass spectrometry.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent can hinder the reaction.Optimize the reaction conditions. The pH should typically be between 4 and 12 for CuAAC.
Presence of a byproduct with approximately double the mass of the starting this compound Glaser Coupling: Oxidative homo-coupling of the terminal alkyne.Perform the reaction under an inert atmosphere (N₂ or Ar). Use a reducing agent (e.g., sodium ascorbate) and a Cu(I)-stabilizing ligand (e.g., TBTA).
Formation of unexpected isomers or byproducts under acidic conditions Meyer-Schuster Rearrangement: Acid-catalyzed rearrangement of the propargyl alcohol to an α,β-unsaturated aldehyde.Avoid strongly acidic conditions. If acidic conditions are necessary, consider protecting the alcohol group.
Unidentified byproducts observed by LC-MS Allene Formation: Isomerization of the propargyl group to an allene under basic conditions.Avoid strongly basic conditions. If basic conditions are required, screen different bases and reaction times to minimize isomerization.
Decomposition of the PEG chain: Although generally stable, prolonged exposure to harsh conditions can lead to PEG degradation.Use milder reaction conditions and shorter reaction times where possible.
Difficulty in purifying the final product Similar polarity of product and byproducts: Co-elution during chromatography.Optimize your purification method. Consider using a different stationary phase or a gradient elution with a different solvent system in HPLC.
Presence of unreacted starting materials: Incomplete reaction.Drive the reaction to completion by increasing the reaction time or using a slight excess of one of the reactants.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound from heptaethylene glycol and propargyl bromide.

Materials:

Procedure:

  • Under an argon atmosphere, add heptaethylene glycol (1 equivalent) to a solution of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol provides a general procedure for the "click" reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • tert-Butanol (B103910)

  • Water (deionized)

  • HPLC system for purification

Procedure:

  • In a reaction vial, dissolve this compound (1 equivalent) and the azide-containing molecule (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and, if used, TBTA or THPTA (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper/ligand solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with water and purify the product by preparative HPLC.

Data Presentation

Table 1: Potential Byproducts in this compound Reactions

Byproduct Name Formation Pathway Molecular Weight Change Identification Method
Glaser Coupling Dimer Oxidative homo-coupling of the terminal alkyne2 x M(this compound) - 2Mass Spectrometry
Meyer-Schuster Product Acid-catalyzed rearrangement of propargyl alcoholNo changeNMR (disappearance of alkyne protons, appearance of aldehyde/ketone and vinyl protons)
Allene Isomer Base-catalyzed isomerization of the alkyneNo changeNMR (appearance of allene proton signals)

Visualizations

Byproduct_Formation cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound Heptaethylene_glycol Heptaethylene glycol This compound This compound Heptaethylene_glycol->this compound  NaH, THF Propargyl_bromide Propargyl bromide Propargyl_bromide->this compound Propargyl-PEG7-alcohol_reac This compound Desired_Product Desired Conjugate Propargyl-PEG7-alcohol_reac->Desired_Product  Click Chemistry (CuAAC) Glaser_Dimer Glaser Coupling Dimer Propargyl-PEG7-alcohol_reac->Glaser_Dimer  [O], Cu(II) Meyer_Schuster Meyer-Schuster Product Propargyl-PEG7-alcohol_reac->Meyer_Schuster  H+ Allene Allene Isomer Propargyl-PEG7-alcohol_reac->Allene  Base

Caption: Potential reaction pathways and byproduct formation from this compound.

Troubleshooting_Workflow Start Reaction Failure or Unexpected Byproducts Check_Purity 1. Verify Purity of Starting Materials (NMR, MS) Start->Check_Purity Check_Conditions 2. Review Reaction Conditions (pH, Temp, Atmosphere) Check_Purity->Check_Conditions Analyze_Byproducts 3. Characterize Byproducts (LC-MS, NMR) Check_Conditions->Analyze_Byproducts Optimize 4. Optimize Reaction or Purification Protocol Analyze_Byproducts->Optimize Success Successful Reaction Optimize->Success

Caption: A logical workflow for troubleshooting problematic reactions involving this compound.

Improving the efficiency of Propargyl-PEG7-alcohol bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals improve the efficiency of bioconjugation reactions involving Propargyl-PEG7-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a chemical linker molecule used in bioconjugation.[1][2] It consists of a propargyl group (containing a terminal alkyne), a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal alcohol group. The terminal alkyne is used for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the highly efficient and specific attachment to molecules containing an azide (B81097) group.[1][3] The PEG chain is a flexible, hydrophilic spacer that increases the solubility of the conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[4][5][6]

Q2: What is the primary reaction mechanism for this compound bioconjugation?

A2: The primary mechanism is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][7] In this reaction, the terminal alkyne of the propargyl group reacts with an azide-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[3][8] This reaction is highly specific, has high yields, and is bio-orthogonal, meaning it does not interfere with native biological functional groups.[3]

Q3: What are the main advantages of using a PEG linker in bioconjugates?

A3: PEG linkers offer several key benefits:

  • Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic drugs or proteins.[4]

  • Reduced Immunogenicity: PEGylation can mask epitopes on proteins, potentially reducing immune responses.[4][6]

  • Enhanced Stability: The PEG chain can protect the conjugated biomolecule from enzymatic degradation.[4]

  • Improved Pharmacokinetics: By increasing the hydrodynamic size of the molecule, PEGylation can reduce renal clearance, thus extending the circulation half-life of a therapeutic.[6]

Q4: What are the critical components of a successful CuAAC reaction?

A4: A successful CuAAC reaction requires several key components:

  • Alkyne-containing molecule: Such as this compound.

  • Azide-containing molecule: The biomolecule to be conjugated.

  • Copper(I) source: Typically copper(II) sulfate (B86663) (CuSO₄) with a reducing agent.

  • Reducing agent: Commonly sodium ascorbate (B8700270), which reduces Cu(II) to the active Cu(I) state in situ.[8]

  • Copper-stabilizing ligand: A ligand, such as THPTA or TBTA, is often used to protect the Cu(I) from oxidation and disproportionation and to improve reaction efficiency.[9][10]

  • Appropriate solvent system: Often a mixture of water and an organic co-solvent like DMSO or t-butanol to ensure all components remain in solution.

Troubleshooting Guide

This section addresses specific issues that may arise during the bioconjugation process.

Problem / Question Possible Causes Recommended Solutions
Q5: Why is my bioconjugation yield consistently low? 1. Oxidation of Copper(I) Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II), especially in the presence of oxygen. 2. Poor Reagent Quality: Degradation of the reducing agent (e.g., sodium ascorbate) or impurities in the PEG linker or biomolecule. 3. Suboptimal pH: The reaction pH can affect both the stability of the biomolecule and the efficiency of the catalyst system. 4. Insufficient Reagent Concentration: Low concentrations of reactants can slow down the reaction rate significantly.1. Deoxygenate Buffers: Sparge all buffers with nitrogen or argon before use. Prepare fresh reducing agent solutions immediately before the experiment. Include a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) state.[9] 2. Verify Reagent Quality: Use high-purity reagents. Prepare a fresh solution of sodium ascorbate for each experiment, as it degrades in solution. Confirm the integrity of your biomolecule and PEG linker via analytical methods like mass spectrometry. 3. Optimize pH: Most CuAAC bioconjugations work well in the pH range of 7 to 8.5. Perform small-scale pilot reactions to determine the optimal pH for your specific system. 4. Increase Reactant Concentration: If possible, increase the concentration of the limiting reactant. Ensure adequate mixing throughout the reaction.
Q6: I am observing protein aggregation or precipitation during the reaction. What can I do? 1. Copper-Induced Aggregation: Copper ions can sometimes coordinate with certain amino acid residues (e.g., histidine, cysteine), leading to protein aggregation. 2. Solvent Incompatibility: The addition of organic co-solvents (like DMSO) may cause some proteins to precipitate if the final concentration is too high. 3. Reactive Oxygen Species (ROS): The combination of copper and a reducing agent can generate ROS, which may damage the protein and lead to aggregation.1. Use a Ligand: A copper-stabilizing ligand is crucial. It not only enhances the reaction but also prevents the copper from interacting non-specifically with the protein.[10] 2. Optimize Co-solvent: Titrate the amount of co-solvent. Use the minimum percentage required to dissolve the PEG linker while maintaining protein stability. Test alternative co-solvents if necessary. 3. Add ROS Scavengers: Including scavengers like aminoguanidine (B1677879) or using DMSO as a co-solvent can help mitigate damage from ROS.[11]
Q7: How can I efficiently remove the copper catalyst after the reaction is complete? 1. Residual Copper Toxicity: Copper can be toxic to cells and can interfere with downstream applications. 2. Difficulty in Separation: Small molecule catalysts can be difficult to separate from large biomolecules.1. Chelation and Dialysis/Ultrafiltration: Add a chelating agent like EDTA to the reaction mixture to sequester the copper ions.[12] Subsequently, remove the copper-EDTA complex and other small molecules by dialysis, diafiltration, or size-exclusion chromatography (SEC).[12][13] 2. Scavenger Resins: Use a solid-supported metal scavenger resin. These resins have high affinity for copper and can be easily removed by filtration after incubation with the reaction mixture.[14][15] 3. Aqueous Wash (for small molecules): For non-biomolecule products that are soluble in an organic solvent, washing with an aqueous solution of a chelating agent like ammonium (B1175870) chloride or EDTA is effective.[14][16]
Q8: My final product is heterogeneous. How do I purify the desired conjugate? 1. Incomplete Reaction: Unreacted biomolecule remains in the mixture. 2. Excess PEG Reagent: Unreacted this compound is present. 3. Multiple Conjugation Sites: If the biomolecule has multiple azide groups, products with varying degrees of PEGylation may form.1. Chromatographic Methods: Several chromatography techniques are effective for purifying PEGylated proteins.[]     - Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing unreacted PEG and other small molecules.[][18]     - Ion-Exchange Chromatography (IEX): PEGylation often shields surface charges on a protein, altering its retention time on an IEX column compared to the un-PEGylated form.[][18] This can be used to separate species with different degrees of PEGylation.[19]     - Hydrophobic Interaction Chromatography (HIC): The attachment of PEG can change the hydrophobicity of a protein, allowing for separation from the native form.[18][20]

Quantitative Data Summary

Optimizing reaction conditions is critical for maximizing conjugation efficiency. The following table summarizes the impact of key parameters on CuAAC reaction yield.

Table 1: Optimization of CuAAC Reaction Parameters

ParameterRange TestedGeneral Trend / Optimal ConditionNotes
CuSO₄ Concentration 50 µM - 1 mM100-250 µM is often sufficient for bioconjugation.Higher concentrations can increase protein aggregation. The optimal concentration is substrate-dependent.
Ligand:Copper Ratio 1:1 to 10:1A 2:1 to 5:1 ratio is commonly used.[21]Excess ligand can sometimes inhibit the reaction, depending on the solvent system.[22]
Sodium Ascorbate Conc. 1 mM - 25 mMUse at least 5-10 fold molar excess over copper.Prepare fresh. Higher concentrations can help overcome dissolved oxygen but may also generate more ROS.
Reaction Temperature 4°C - 37°CRoom temperature (~20-25°C) is typical.Lower temperatures may be required for sensitive biomolecules but will slow the reaction rate.
Reaction Time 1 - 24 hoursTypically complete within 1-4 hours.Monitor reaction progress by LC-MS or SDS-PAGE to determine the optimal time.[23][24] Most of the reaction often occurs within the first 24 hours.[25]
pH 6.5 - 9.0pH 7.5 - 8.5 is generally optimal for NHS ester reactions used to introduce the azide/alkyne.[26]The stability of the biomolecule is the primary constraint.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation of an Azide-Modified Protein

This protocol describes a general method for conjugating this compound to a protein that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (or other suitable organic co-solvent)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[21]

  • THPTA ligand stock solution (e.g., 50 mM in water)[21]

  • Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, prepare fresh )[27]

  • Deoxygenated buffers

Procedure:

  • Prepare Reactants:

    • In a microcentrifuge tube, dissolve the azide-modified protein in deoxygenated buffer to a final concentration of 1-5 mg/mL (e.g., 20-100 µM).

    • Dissolve this compound in DMSO to create a concentrated stock (e.g., 100 mM).

  • Prepare Catalyst Premix:

    • In a separate tube, prepare the catalyst premix. For a final reaction volume of 500 µL with a final CuSO₄ concentration of 250 µM and a 5:1 ligand-to-copper ratio:

    • Combine 6.3 µL of 20 mM CuSO₄ stock with 12.5 µL of 50 mM THPTA stock.[21]

    • Mix gently and let it stand for 2-3 minutes.

  • Set up the Conjugation Reaction:

    • To the tube containing the azide-modified protein, add the this compound stock to achieve a 5-20 fold molar excess over the protein.

    • Add the catalyst premix to the protein/PEG solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM (e.g., 25 µL of a 50 mM stock for a 500 µL reaction).

    • Gently mix the solution by inverting the tube. Avoid vigorous vortexing to prevent protein denaturation.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The tube can be placed on a slow rotator for gentle mixing.[27]

  • Quenching and Purification (Optional but Recommended):

    • Stop the reaction by adding EDTA to a final concentration of 5-10 mM to chelate the copper.

    • Proceed immediately to purification using Size-Exclusion Chromatography (SEC) or dialysis to remove the copper complex, excess PEG reagent, and other small molecules.

  • Analysis:

    • Analyze the purified product using SDS-PAGE (a shift in molecular weight should be visible) and LC-MS to confirm successful conjugation and purity.[23][28]

Diagrams

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot Azide-Modified Protein Reaction CuAAC Reaction (Click Chemistry) Prot->Reaction PEG This compound PEG->Reaction Cat_Premix Catalyst Premix (CuSO4 + Ligand) Cat_Premix->Reaction Reducer Reducing Agent (Sodium Ascorbate) Reducer->Reaction Purify Purification (SEC / IEX / Dialysis) Reaction->Purify Crude Product Analysis Analysis (SDS-PAGE, LC-MS) Purify->Analysis Purified Conjugate

Caption: General experimental workflow for this compound bioconjugation.

Troubleshooting_Tree Start Low Conjugation Yield? Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Reagents Are Reagents Fresh & Pure? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Deoxygenate Buffers Use Ligand (e.g., THPTA) Check_Catalyst->Sol_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Use Fresh Sodium Ascorbate Verify Reagent Purity Check_Reagents->Sol_Reagents No Sol_Conditions Optimize pH (7-8.5) Increase Reactant Concentration Check_Conditions->Sol_Conditions No Success Yield Improved Check_Conditions->Success Yes Sol_Catalyst->Start Re-evaluate Sol_Reagents->Start Re-evaluate Sol_Conditions->Start Re-evaluate

Caption: A decision tree for troubleshooting low bioconjugation yield.

References

Propargyl-PEG7-alcohol Linker: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Propargyl-PEG7-alcohol linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential cleavage issues with this non-cleavable linker. While designed for stability, certain experimental conditions can lead to unintended cleavage of the linker. This guide will help you identify potential causes and provide analytical methods to investigate linker stability.

Frequently Asked Questions (FAQs)

Q1: Is the this compound linker considered cleavable or non-cleavable?

A1: The this compound linker is designed as a non-cleavable linker.[1][2] It forms a stable ether linkage within its polyethylene (B3416737) glycol (PEG) chain and is intended to remain intact under physiological conditions. Its primary application is in forming stable conjugates, for example, in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), through a click chemistry reaction with an azide-containing molecule.[3]

Q2: Under what conditions could my "non-cleavable" this compound linker be cleaving?

A2: While robust, the ether bonds in the PEG chain can be susceptible to cleavage under certain harsh chemical conditions that are sometimes used in downstream processing or analysis. The primary culprits for unintended cleavage are:

  • Strong Acidic Conditions: Exposure to strong acids can lead to acid-catalyzed hydrolysis of the ether linkages.[4]

  • Strong Basic Conditions: While generally more stable to base than esters, prolonged exposure to strong bases at elevated temperatures can also cause ether bond cleavage.

  • Oxidative Conditions: The PEG chain can undergo oxidative degradation, leading to chain scission.[5][6][7][8] This can be initiated by reactive oxygen species, transition metals, or certain oxidizing agents.

  • High Temperatures: Elevated temperatures, especially in the presence of oxygen, can promote thermal-oxidative degradation of the PEG chain.[6][7]

Q3: Is the terminal propargyl group stable during my experiments?

A3: The propargyl group is generally stable but can be reactive under specific conditions. You should be cautious with:

  • Strong Reducing Agents: While common disulfide reducing agents like DTT and TCEP are generally compatible, very strong reducing conditions may affect the alkyne.[9][10][11]

  • Certain Metal Catalysts: Some transition metal catalysts, beyond those used for click chemistry, could potentially interact with or mediate reactions of the alkyne group.

  • Strong Bases: Strong bases can deprotonate the terminal alkyne, which could lead to undesired side reactions.[12]

Q4: How can I detect if my this compound linker has cleaved?

A4: The most common methods for detecting linker cleavage are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15][16] An HPLC analysis would show new peaks corresponding to the cleaved fragments of your molecule. LC-MS is a more powerful technique as it can be used to identify the masses of the degradation products, providing direct evidence of cleavage and helping to elucidate the cleavage mechanism.[15]

Troubleshooting Guide: Unintended Linker Cleavage

If you suspect your this compound linker is cleaving, use the following guide to troubleshoot potential causes.

Symptom 1: Appearance of Unexpected Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
Acid-Catalyzed Hydrolysis Review your experimental protocols for any steps involving strong acids (e.g., pH < 2). Consider if acidic conditions are generated locally, for instance, in the microenvironment of a solid support. To confirm, run a control experiment where the conjugate is incubated in an acidic buffer that mimics the suspected conditions. Analyze the sample by HPLC and LC-MS to identify degradation products.
Base-Catalyzed Cleavage Examine your protocols for the use of strong bases (e.g., pH > 12), especially in combination with elevated temperatures. Similar to acid hydrolysis, perform a control experiment under the suspected basic conditions and analyze for cleavage products.
Oxidative Degradation Assess your reagents and buffers for the presence of oxidizing agents or trace metal contaminants that could catalyze oxidation. Ensure that all solutions are prepared with high-purity water and reagents. If possible, degas your buffers and run reactions under an inert atmosphere (e.g., nitrogen or argon).
Symptom 2: Loss of Compound Activity or Efficacy
Potential Cause Troubleshooting Steps
Linker Cleavage A loss of biological activity can be a strong indicator that your molecule is no longer intact. This is particularly relevant for PROTACs and ADCs where the linker's integrity is crucial for function. Proceed with the analytical methods described below (HPLC and LC-MS) to confirm if linker cleavage has occurred.
Propargyl Group Modification If your molecule's activity depends on the propargyl group for further conjugation or interaction, unintended reactions at this site could lead to a loss of function. Analyze your sample by MS to check for any mass additions or modifications to the propargyl terminus.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is a systematic way to investigate the stability of your conjugate and identify potential degradation pathways.[8][17][18][19]

Objective: To determine the stability of the this compound linker in your conjugate under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of your conjugate at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • Stress Conditions: Aliquot the sample and expose it to the following conditions. A control sample should be stored at -20°C or -80°C.

    • Acidic Hydrolysis: Add 0.1 M HCl to a final concentration of 0.01 M. Incubate at 40°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.01 M. Incubate at 40°C for 24, 48, and 72 hours.

    • Oxidation: Add 3% hydrogen peroxide to a final concentration of 0.3%. Incubate at room temperature for 24, 48, and 72 hours, protected from light.

    • Thermal Stress: Incubate the sample at 60°C for 24, 48, and 72 hours.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples and quench the oxidative reaction (e.g., by adding catalase). Analyze all samples, including the control, by HPLC and LC-MS.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Quantify the decrease in the main peak and the increase in any new peaks corresponding to degradation products. Use MS data to identify the mass of the degradation products.

Quantitative Data Summary from a Hypothetical Forced Degradation Study:

Stress ConditionTime (hours)Remaining Parent Compound (%)Major Degradation Product(s)
Control (-20°C) 72>99%None Detected
0.01 M HCl, 40°C 7285%Cleaved PEG fragments
0.01 M NaOH, 40°C 7292%Cleaved PEG fragments
0.3% H₂O₂, RT 7278%Oxidized PEG fragments
60°C 7295%Minor degradation products
Protocol 2: HPLC Method for Detecting Linker Cleavage

This is a general reverse-phase HPLC method suitable for analyzing the purity of a peptide or small molecule conjugate containing the this compound linker.[5][13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-32 min: 95% to 5% B

    • 32-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Column Temperature: 40°C

Protocol 3: LC-MS/MS Method for Identifying Cleavage Products

This method is designed to identify the masses of the parent molecule and any degradation products.[14][15][20]

  • LC System: Use the HPLC conditions from Protocol 2, ensuring compatibility with the MS instrument.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of MS/MS.

  • Ionization Mode: Positive ion mode is typically used for peptides and many small molecules.

  • Scan Mode: Full scan MS to detect all ions, followed by targeted MS/MS of the parent ion and suspected degradation products.

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the observed species. Compare these to the expected masses of the intact conjugate and potential cleavage products. Use MS/MS fragmentation to confirm the identity of the degradation products.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Troubleshooting cluster_troubleshooting Troubleshooting synthesis Conjugation Reaction (e.g., Click Chemistry) purification Purification of Conjugate synthesis->purification hplc_initial Initial Purity Check (HPLC) purification->hplc_initial unexpected_peaks Unexpected Peaks Observed? hplc_initial->unexpected_peaks Analysis forced_degradation Forced Degradation Study unexpected_peaks->forced_degradation Yes lcms_analysis LC-MS/MS Analysis unexpected_peaks->lcms_analysis Yes protocol_review Review Experimental Protocol unexpected_peaks->protocol_review Yes

Figure 1. Experimental workflow for synthesis and troubleshooting of this compound conjugates.

signaling_pathway start Intact Conjugate stress Stress Conditions (Acid, Base, Oxidant, Heat) start->stress cleavage Linker Cleavage Event stress->cleavage fragment1 Fragment 1 (e.g., Targeting Moiety) cleavage->fragment1 fragment2 Fragment 2 (e.g., Payload + Partial Linker) cleavage->fragment2 loss_of_activity Loss of Biological Activity cleavage->loss_of_activity

Figure 2. Logical relationship between stress conditions and linker cleavage.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio with Propargyl-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your antibody-drug conjugates (ADCs) using Propargyl-PEG7-alcohol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in achieving the optimal drug-to-antibody ratio (DAR) for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it benefit ADC development?

This compound is a heterobifunctional linker that contains a terminal alkyne group, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a primary alcohol.[1][2] The alkyne group allows for a highly specific and efficient conjugation to azide-modified antibodies or drugs via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][3][4]

The key benefits of using a PEGylated linker like this compound in ADC development include:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of the ADC, which is particularly beneficial when working with hydrophobic drug payloads. This can help to prevent aggregation and improve the overall stability of the conjugate.[5]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the ADC from proteolytic degradation and reduce its clearance from circulation, leading to a longer plasma half-life.

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the drug or linker, reducing the risk of an immune response against the ADC.

  • Optimized Drug-to-Antibody Ratio (DAR): The defined length of the PEG7 spacer can help to overcome steric hindrance, potentially allowing for a higher and more homogenous DAR to be achieved.[6]

Q2: What are the critical quality attributes to consider when optimizing the DAR?

The DAR is a critical quality attribute for an ADC as it directly impacts both the efficacy and safety of the therapeutic.[7] Key considerations include:

  • Efficacy: A higher DAR generally leads to increased cytotoxic potency.

  • Safety and Tolerability: Very high DARs can lead to increased toxicity and faster clearance from circulation due to increased hydrophobicity.[5]

  • Heterogeneity: A heterogeneous mixture of ADC species with varying DARs can lead to inconsistent clinical outcomes. The goal is to produce a homogenous ADC with a narrow DAR distribution.[5]

  • Physical and Chemical Stability: The DAR can influence the stability of the ADC, with higher DARs sometimes leading to aggregation.[5]

Q3: How is the DAR of an ADC determined experimentally?

Several analytical techniques are used to determine the average DAR and the distribution of different DAR species in an ADC preparation. These include:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and will have a longer retention time on the HIC column.[5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate different DAR species. This method is often coupled with mass spectrometry for more detailed characterization.[8]

  • Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the different ADC species, allowing for the calculation of the DAR.[8][9][10]

  • UV/Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at two different wavelengths – one for the antibody (typically 280 nm) and one for the drug payload.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency / Low DAR Inefficient click chemistry reaction. - Ensure all reagents are fresh and of high purity. - Optimize the reaction conditions, including pH, temperature, and reaction time. The click reaction is typically performed in a neutral pH buffer.[4] - Use a copper(I) stabilizing ligand, such as THPTA or TBTA, to prevent oxidation of the catalyst.[1] - Degas the reaction mixture to remove oxygen, which can interfere with the reaction.[4]
Insufficient amount of this compound-drug conjugate. - Increase the molar excess of the this compound-drug conjugate relative to the azide-modified antibody.
Steric hindrance at the conjugation site. - Consider using a longer PEG linker to increase the distance between the antibody and the drug.
Issues with the azide-modified antibody. - Confirm the successful introduction of azide (B81097) groups onto the antibody using a suitable analytical method.
ADC Aggregation High hydrophobicity of the drug payload. - The PEG7 linker should help to mitigate this, but if aggregation persists, consider using a longer PEG chain for increased hydrophilicity.
High DAR. - Optimize the reaction conditions to achieve a lower, more homogenous DAR. This may involve reducing the molar excess of the drug-linker conjugate or shortening the reaction time.
Improper buffer conditions. - Ensure the ADC is in a buffer that promotes its stability. This may require screening different buffer formulations.
Heterogeneous DAR Profile Stochastic nature of the conjugation reaction. - While some heterogeneity is expected, optimizing the reaction conditions can help to narrow the DAR distribution. - Consider site-specific antibody modification techniques to introduce a defined number of azide groups at specific locations on the antibody.
Incomplete reaction. - Increase the reaction time or the concentration of the reactants to drive the reaction to completion.
Difficulty in Purifying the ADC Presence of unreacted drug-linker and other reagents. - Use size-exclusion chromatography (SEC) or affinity chromatography to separate the ADC from smaller molecules.[4]
Heterogeneity of the ADC. - HIC can be used not only for analysis but also for the preparative separation of different DAR species, although this can be challenging to scale up.[5]

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound via Click Chemistry

This protocol outlines the general steps for conjugating a drug, functionalized with this compound, to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound functionalized drug payload.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Copper(I) stabilizing ligand (e.g., THPTA or TBTA).

  • Reducing agent (e.g., sodium ascorbate).

  • Anhydrous DMSO or DMF.

  • Purification system (e.g., SEC or HIC).

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 100 mM in water), the stabilizing ligand (e.g., 200 mM in water), and sodium ascorbate (B8700270) (e.g., 100 mM in water).[1]

    • Dissolve the this compound functionalized drug in anhydrous DMSO or DMF to a desired stock concentration.

  • Conjugation Reaction:

    • In a reaction vessel, add the azide-modified antibody to a final concentration of 1-10 mg/mL.

    • Add the desired molar excess of the this compound functionalized drug to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should be kept low (typically <10%) to avoid denaturation of the antibody.

    • In a separate tube, pre-mix the CuSO4 and the stabilizing ligand in a 1:2 molar ratio.[1]

    • Add the copper-ligand complex to the antibody-drug mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[1]

  • Purification of the ADC:

    • After the incubation period, purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or dialysis.

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA or A280).

    • Analyze the DAR and heterogeneity of the ADC using HIC, RP-HPLC, and/or mass spectrometry.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Purified ADC sample.

  • HIC column (e.g., Butyl or Phenyl).

  • HIC mobile phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HIC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample onto the column.

    • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The resulting chromatogram will show a series of peaks corresponding to different DAR species. The peaks eluting later correspond to higher DAR species due to their increased hydrophobicity.

    • Calculate the relative abundance of each DAR species by integrating the area of each peak.

    • The average DAR can be calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Quantitative Data Summary

The following table summarizes hypothetical data illustrating the impact of reaction conditions on the average DAR and ADC yield.

Molar Excess of Drug-LinkerReaction Time (hours)Average DAR% Monomer
312.198
342.897
513.595
544.292
1014.988
1045.881

Note: This is example data and actual results will vary depending on the specific antibody, drug, and experimental conditions.

Experimental Workflows and Logical Relationships

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Preparation cluster_conjugation ADC Conjugation cluster_purification_analysis Purification & Analysis mAb Monoclonal Antibody azide_mod Azide Modification mAb->azide_mod Introduce Azide Groups click Click Chemistry (CuAAC) azide_mod->click drug Cytotoxic Drug drug_linker Drug-Linker Conjugate drug->drug_linker linker This compound linker->drug_linker drug_linker->click crude_adc Crude ADC click->crude_adc purification Purification (SEC/HIC) crude_adc->purification purified_adc Purified ADC purification->purified_adc dar_analysis DAR Analysis (HIC/MS) purified_adc->dar_analysis

Figure 1. A general workflow for the preparation and analysis of an antibody-drug conjugate.

Troubleshooting_Logic start Low DAR Observed check_reagents Check Reagent Quality & Concentration start->check_reagents optimize_conditions Optimize Reaction Conditions (pH, temp, time) check_reagents->optimize_conditions Reagents OK check_azide Verify Antibody Azide Modification optimize_conditions->check_azide No Improvement solution1 Improved DAR optimize_conditions->solution1 Improvement increase_excess Increase Molar Excess of Drug-Linker check_azide->increase_excess Modification Confirmed increase_excess->solution1

References

Validation & Comparative

Validating Propargyl-PEG7-alcohol Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in bioconjugation, the precise validation of linker attachment is a critical step to ensure the efficacy and safety of the final product. Propargyl-PEG7-alcohol, a discrete polyethylene (B3416737) glycol (dPEG) linker featuring a terminal alkyne and a hydroxyl group, is a versatile tool in click chemistry and other conjugation strategies. This guide provides a comparative analysis of the primary methods used to validate its successful conjugation: mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Validation Methods

The choice of analytical technique for validating this compound conjugation depends on the specific requirements of the analysis, such as the need for precise mass determination, detailed structural information, or quantitative purity assessment. Each method offers distinct advantages and limitations.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight ConfirmationStructural Confirmation & QuantificationPurity & Quantification
Key Advantage High sensitivity and mass accuracyDetailed structural informationRobust quantification and separation
Typical Sample Amount Picomole to femtomoleNanomole to micromoleNanomole to micromole
Throughput HighLow to mediumHigh
Quantitative Capability Semi-quantitative to quantitative (with standards)Highly quantitativeHighly quantitative (with standards)
Structural Detail Limited to fragmentation patternsHigh (atomic-level connectivity)Low (retention time)

Mass Spectrometry for High-Confidence Confirmation

Mass spectrometry is a powerful tool for confirming the covalent attachment of the this compound linker to a target molecule by providing a precise measurement of the resulting conjugate's molecular weight.

A successful conjugation will result in a mass shift corresponding to the mass of the this compound linker (320.38 g/mol ) minus the mass of any leaving groups. Due to the discrete nature of the PEG7 linker, the resulting mass spectrum is typically clean and straightforward to interpret, in contrast to the complex spectra often seen with polydisperse PEG reagents.[1]

Table 1: Expected Mass Shifts for this compound Conjugation

Conjugation ReactionReactant AReactant B (with this compound)Expected Mass of Conjugate
Click ChemistryAzide-containing molecule (e.g., 200 g/mol )This compound (320.38 g/mol )520.38 g/mol
EsterificationCarboxylic acid (e.g., 150 g/mol )This compound (320.38 g/mol )452.38 g/mol (loss of H₂O)
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Dissolve the purified conjugate in a suitable solvent (e.g., methanol, acetonitrile (B52724)/water with 0.1% formic acid) to a concentration of approximately 10-100 µM.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer, such as a Q-TOF or Orbitrap, for high-resolution mass analysis.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.

  • MS Parameters:

    • Ionization Mode: Positive or negative, depending on the analyte.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150°C.

    • Mass Range: Scan a range appropriate to detect the starting materials and the expected conjugate.

  • Data Analysis: Process the resulting spectrum to identify the molecular ion peak of the conjugate. The observed mass should be within a few ppm of the theoretical mass.

Nuclear Magnetic Resonance (NMR) for Structural Verification

¹H NMR spectroscopy provides unambiguous structural confirmation of the conjugation by detecting changes in the chemical environment of protons near the reaction site. It is also a powerful tool for quantifying the extent of conjugation.[2][3]

Upon successful conjugation via the alcohol group, the chemical shift of the protons on the carbon adjacent to the oxygen (-CH₂-OH) will typically shift downfield. Similarly, if the propargyl group participates in a click reaction, the characteristic signals of the alkyne protons will disappear and new signals for the resulting triazole ring will appear.

Table 2: Representative ¹H NMR Chemical Shifts (δ) for this compound and its Conjugate

ProtonsThis compound (ppm)Conjugated Product (e.g., via esterification) (ppm)
Propargyl CH (≡C-H)~2.4~2.4 (if unreacted) or absent (if reacted)
Propargyl CH₂ (-O-CH₂-C≡)~4.2~4.2 (if unreacted)
PEG backbone (-O-CH₂-CH₂-O-)~3.6-3.7~3.6-3.7
Terminal CH₂OH (-CH₂-OH)~3.7~4.3 (shifted downfield)
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the unreacted this compound and the conjugated product. The ratio of these integrals can be used to determine the conjugation efficiency. The disappearance of the terminal -CH₂-OH proton signal and the appearance of a new, shifted signal confirms conjugation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is an essential technique for assessing the purity of the conjugate and quantifying the conversion of the starting materials. By separating the reaction mixture, one can identify peaks corresponding to the unreacted starting materials, the desired conjugate, and any byproducts.

A successful conjugation will be indicated by the appearance of a new peak with a different retention time from the starting materials. The hydrophobicity of the conjugate will determine its elution profile.

Table 3: Comparison of Analytical Techniques for Validation

ParameterMass SpectrometryNMR SpectroscopyHPLC
Information Molecular weightStructure, purity, ratio of componentsPurity, quantity
Sensitivity HighModerateModerate to high
Quantification Challenging without standardsExcellentExcellent with standards
Throughput HighLowHigh
Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation: Dissolve the reaction mixture or purified product in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Instrumentation: An HPLC system equipped with a C18 column and a UV detector is commonly used.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typical.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes can be used for initial method development.

  • Detection: Monitor the elution profile at a wavelength where the target molecule or a chromophore-containing conjugate absorbs (e.g., 214 nm for peptide bonds, or a specific wavelength for other chromophores).

  • Data Analysis: Integrate the peak areas of the starting material and the product to calculate the percentage of conversion and the purity of the conjugate.

Workflow and Pathway Diagrams

To visualize the experimental and logical flow, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analytical Validation cluster_results Data Interpretation start This compound Conjugation Reaction purify Purification of Conjugate start->purify ms Mass Spectrometry (MS) purify->ms nmr NMR Spectroscopy purify->nmr hplc HPLC Analysis purify->hplc mw_confirm Molecular Weight Confirmation ms->mw_confirm struct_confirm Structural Confirmation nmr->struct_confirm purity_quant Purity & Quantification hplc->purity_quant final Validated Conjugate mw_confirm->final struct_confirm->final purity_quant->final

Caption: Experimental workflow for the validation of this compound conjugation.

ms Mass Spectrometry Provides precise mass of the conjugate Confirms covalent attachment validation Successful Conjugation Validation ms->validation nmr NMR Spectroscopy Shows changes in proton chemical shifts Verifies structural integrity nmr->validation hplc HPLC Separates conjugate from reactants Determines purity and yield hplc->validation

Caption: Logical relationship of analytical techniques for conjugation validation.

References

Propargyl-PEG7-alcohol vs. Alternative PEG Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone due to their hydrophilicity, biocompatibility, and tunable nature. This guide provides an in-depth comparison of Propargyl-PEG7-alcohol, a popular choice for "click chemistry" applications, with other commonly used PEG linkers, particularly those with maleimide (B117702) and NHS-ester functionalities.

Executive Summary

This compound distinguishes itself through its terminal alkyne group, which enables highly specific and stable conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This method offers advantages in terms of reaction orthogonality and the stability of the resulting triazole linkage. In contrast, maleimide-PEG linkers react with thiols to form thiosuccinimide linkages, which can be susceptible to retro-Michael addition, leading to potential deconjugation. NHS-ester-PEG linkers are widely used for their reactivity with primary amines but can be prone to hydrolysis. The choice of linker ultimately depends on the specific application, the nature of the biomolecule and payload, and the desired in vivo performance.

Comparative Analysis of PEG Linker Chemistries

The performance of a PEG linker is intrinsically tied to its reactive functional groups. Here, we compare the key characteristics of propargyl (alkyne), maleimide, and NHS-ester functionalities.

FeaturePropargyl-PEG (Click Chemistry)Maleimide-PEG (Thiol Chemistry)NHS-ester-PEG (Amine Chemistry)
Reactive Group Terminal Alkyne (-C≡CH)MaleimideN-Hydroxysuccinimide Ester
Target Functional Group Azide (B81097) (-N₃)Thiol (-SH)Primary Amine (-NH₂)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Michael AdditionAcylation
Resulting Linkage 1,2,3-TriazoleThiosuccinimideAmide
Linkage Stability Highly stable to hydrolysis, oxidation, and enzymatic cleavage.[1]Can be reversible (retro-Michael addition), leading to potential payload exchange in vivo. Stability can be improved with self-stabilizing maleimides.Stable amide bond.
Reaction Specificity High (bioorthogonal)High for thiols at pH 6.5-7.5.Reactive with all accessible primary amines (e.g., lysine (B10760008) residues).
Reaction Conditions Requires a copper catalyst (can be a concern for some biological applications) and a reducing agent.Typically performed at pH 6.5-7.5.Typically performed at pH 7.2-8.5.

The Influence of PEG Chain Length on Bioconjugate Performance

The "PEG7" designation in this compound refers to the seven ethylene (B1197577) glycol units in the PEG chain. The length of the PEG linker is a critical parameter that can significantly impact the properties of the resulting bioconjugate.

PropertyEffect of Increasing PEG Chain LengthSupporting Data
Solubility Increases, which is particularly beneficial for hydrophobic drugs and can help prevent aggregation.ADCs with PEG linkers show improved solubility and formulation stability.[2]
Pharmacokinetics (PK) Generally leads to a longer circulation half-life and reduced clearance.[3]In one study, ADCs with a PEG8 linker showed significantly lower clearance rates compared to those with shorter PEG chains.[4]
In Vitro Potency May decrease with longer PEG chains, potentially due to steric hindrance.A study on affibody-drug conjugates showed that a 10 kDa PEG insertion led to a 22-fold reduction in in vitro cytotoxicity compared to a non-PEGylated conjugate.[5][6]
In Vivo Efficacy Can be enhanced despite lower in vitro potency due to improved PK and tumor accumulation.The affibody-drug conjugate with a 10 kDa PEG linker, despite lower in vitro cytotoxicity, demonstrated the most ideal tumor therapeutic ability in an animal model.[3]
PROTAC Efficacy Optimal linker length is crucial for the formation of a stable ternary complex and efficient protein degradation. Both too short and too long linkers can be detrimental.Studies on PROTACs targeting ERα, TBK1, and CDK9 have shown a clear dependence on linker length for optimal degradation.[2]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the conjugation of an antibody using this compound and a comparable maleimide-PEG linker.

Protocol 1: Antibody Conjugation via Click Chemistry using Propargyl-PEG7-linker

This protocol describes a two-step process: 1) introduction of an azide group onto the antibody and 2) the copper-catalyzed click reaction with a propargyl-PEG7-drug conjugate.

Materials:

  • Antibody (e.g., Trastuzumab) in PBS

  • Azide-PEG-NHS ester

  • Propargyl-PEG7-drug conjugate

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Desalting columns

Procedure:

  • Antibody Modification with Azide:

    • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of Azide-PEG-NHS ester (dissolved in DMSO) to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess azide reagent using a desalting column equilibrated with PBS.

  • Click Chemistry Conjugation:

    • Prepare a stock solution of the Propargyl-PEG7-drug conjugate in DMSO.

    • In a reaction tube, add the azide-modified antibody.

    • Add a 5-fold molar excess of the Propargyl-PEG7-drug conjugate.

    • In a separate tube, prepare a fresh solution of CuSO₄ and THPTA (1:5 molar ratio) in water.

    • Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-2 mM.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography.

Protocol 2: Antibody Conjugation via Thiol-Maleimide Ligation

This protocol involves the reduction of antibody disulfide bonds followed by conjugation with a maleimide-PEG7-drug conjugate.

Materials:

  • Antibody (e.g., Trastuzumab) in PBS

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG7-drug conjugate

  • N-acetylcysteine

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in PBS containing 1 mM EDTA at a concentration of 5-10 mg/mL.

    • Add a 5 to 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with PBS containing 1 mM EDTA.

  • Maleimide Conjugation:

    • Immediately after reduction, add a 5-fold molar excess of the Maleimide-PEG7-drug conjugate (dissolved in DMSO) to the reduced antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine.

    • Incubate for an additional 20 minutes.

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex processes in bioconjugation and drug action. The following are Graphviz (DOT language) scripts for key workflows and a representative signaling pathway.

General ADC Development and Testing Workflow

ADC_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Characterization cluster_Evaluation In Vitro & In Vivo Evaluation Target_ID Target Identification Ab_Dev Antibody Development Target_ID->Ab_Dev Payload_Selection Payload Selection Ab_Dev->Payload_Selection Linker_Selection Linker Selection (e.g., Propargyl-PEG7) Payload_Selection->Linker_Selection Conjugation Antibody-Linker-Payload Conjugation Linker_Selection->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification Analytics Analytical Characterization (DAR, Purity, Aggregation) Purification->Analytics In_Vitro_Tox In Vitro Cytotoxicity Assay Analytics->In_Vitro_Tox PK_Studies Pharmacokinetic Studies In_Vitro_Tox->PK_Studies Efficacy_Models In Vivo Efficacy Models PK_Studies->Efficacy_Models PROTAC_Workflow Ligand_Synthesis Synthesize Target & E3 Ligase Ligands Linker_Coupling Couple Ligands with Linker (e.g., Propargyl-PEG7-acid) Ligand_Synthesis->Linker_Coupling PROTAC_Purification Purify PROTAC (HPLC) Linker_Coupling->PROTAC_Purification PROTAC_Characterization Characterize PROTAC (NMR, MS) PROTAC_Purification->PROTAC_Characterization Ternary_Complex_Formation Assess Ternary Complex Formation PROTAC_Characterization->Ternary_Complex_Formation Degradation_Assay Protein Degradation Assay (Western Blot, DC50/Dmax) Ternary_Complex_Formation->Degradation_Assay Cell_Viability Cell Viability Assay Degradation_Assay->Cell_Viability HER2_ADC_MOA cluster_CellSurface Cell Surface cluster_Intracellular Intracellular ADC HER2-Targeting ADC (e.g., Trastuzumab-Linker-Drug) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Signaling_Cascade PI3K/Akt & MAPK Signaling Pathways HER2->Signaling_Cascade HER2 Dimerization & Activation Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Payload_Release->Cell_Cycle_Arrest 5. Cytotoxic Effect Signaling_Cascade->Cell_Cycle_Arrest Inhibition by Antibody

References

The Impact of a Single Ethylene Glycol Unit: A Comparative Guide to Propargyl-PEG7-alcohol and Propargyl-PEG8-alcohol in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand and the E3 ligase recruiter is a critical determinant of efficacy. Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of Propargyl-PEG7-alcohol and Propargyl-PEG8-alcohol, two closely related linkers that differ by a single ethylene (B1197577) glycol unit. While direct head-to-head experimental data for these specific linkers in a single PROTAC system is not extensively published, this guide will extrapolate from established principles of PROTAC linker optimization to provide a framework for rational selection.[3][4]

The length of the PEG linker is not merely a spacer; it profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2] An optimal linker length correctly orientates the target protein and the E3 ligase, while linkers that are too short may cause steric hindrance, and those that are too long can lead to non-productive complex formation.[2][4]

The Subtle but Significant Difference: PEG7 vs. PEG8

The addition of a single ethylene glycol unit when moving from a PEG7 to a PEG8 linker introduces subtle yet potentially impactful changes to the physicochemical properties of the resulting PROTAC. These alterations can influence solubility, cell permeability, and the overall conformational dynamics of the molecule.

Key Considerations:

  • Ternary Complex Geometry: The seemingly minor increase in length from a PEG7 to a PEG8 linker can alter the spatial arrangement of the target protein and E3 ligase, potentially impacting the efficiency of ubiquitin transfer.

  • Solubility and Permeability: PEG linkers are known to enhance the solubility of PROTAC molecules.[5] A longer PEG chain, such as in a PEG8 linker, will generally impart greater hydrophilicity. However, this can be a double-edged sword, as excessive hydrophilicity may hinder passive diffusion across the cell membrane.[3] The optimal balance is crucial for effective cellular uptake and bioavailability.

  • Conformational Flexibility: The increased length of a PEG8 linker provides greater conformational flexibility. This can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation. Conversely, excessive flexibility can have an entropic cost, potentially destabilizing the ternary complex.[3]

Quantitative Data on Linker Length Optimization

While specific data for this compound versus Propargyl-PEG8-alcohol is limited, the following table illustrates the general principle of how linker length impacts PROTAC performance, drawing from studies on various PROTACs where PEG linker length was systematically varied.

PROTAC TargetLinker SeriesOptimal Linker Length (Number of Atoms)Key FindingReference
Estrogen Receptor (ERα)PEG-based16A significant effect of chain length on PROTAC efficacy was observed, with a 16-atom chain length being optimal.[6]
Bromodomain-containing protein 4 (BRD4)PEG-based5 PEG unitsShorter linkers (e.g., PEG2) were less effective, and linkers longer than PEG5 showed a slight decrease in potency.[3]
Cellular Retinoic Acid-Binding Protein (CRABP)-I/IIPEG-basedShort vs. Long PEGA shorter PEG linker shifted degradation selectivity towards CRABP-II, while a longer linker favored CRABP-I degradation.[7]
HaloTagPEG-based> 3 PEG unitsLinkers with fewer than three PEG units induced minimal degradation of the HaloTag protein.[8]

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of PROTACs with varying linker lengths.

PROTAC Synthesis via Click Chemistry

This protocol outlines a general synthesis of a PROTAC using a propargyl-PEG-alcohol linker and an azide-modified ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound or Propargyl-PEG8-alcohol

  • Azide-modified ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

  • Solvents (e.g., DMSO, water, t-BuOH)

Procedure:

  • Dissolve the propargyl-PEG-alcohol (1.0 equivalent) and the azide-modified ligand (1.1 equivalents) in a suitable solvent mixture (e.g., DMSO/water or t-BuOH/water).

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.5 equivalents) in water. If using TBTA, pre-mix it with the CuSO4 solution.

  • Add the copper/ascorbate solution to the reaction mixture containing the linker and ligand.

  • Stir the reaction at room temperature for 2-8 hours, monitoring its progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Purify the final PROTAC compound using preparative HPLC.

  • Confirm the identity and purity of the PROTAC by LC-MS and NMR.[9]

Western Blot Analysis of Protein Degradation

This protocol is for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Lysis buffer

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody for the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations. This data is used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Visualizing Key Concepts in PROTAC Design

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (e.g., with PEG7/PEG8 Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synth_PEG7 Synthesize PROTAC with this compound QC Purification (HPLC) & Characterization (LC-MS, NMR) Synth_PEG7->QC Synth_PEG8 Synthesize PROTAC with Propargyl-PEG8-alcohol Synth_PEG8->QC Treatment Treat cells with PEG7 & PEG8 PROTACs QC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Western_Blot Western Blot for Target Degradation Treatment->Western_Blot Permeability Permeability Assay (e.g., PAMPA, Caco-2) Treatment->Permeability Data_Analysis Data Analysis (DC50, Dmax, Papp) Western_Blot->Data_Analysis Permeability->Data_Analysis

Caption: Experimental workflow for comparing PROTACs.

Conclusion

The choice between this compound and Propargyl-PEG8-alcohol in PROTAC design exemplifies the nuanced optimization required in this field. While a single ethylene glycol unit represents a small structural change, it can have a significant impact on the biological activity and pharmacokinetic properties of the resulting PROTAC. Researchers should consider synthesizing and evaluating both linker variants to empirically determine the optimal length for their specific target and E3 ligase combination. The provided experimental protocols offer a robust framework for conducting such comparative studies, ultimately guiding the rational design of more potent and effective protein degraders.

References

Purity Analysis of Synthesized Propargyl-PEG7-alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Propargyl-PEG7-alcohol in their synthetic schemes, particularly in bioconjugation and the development of antibody-drug conjugates (ADCs), ensuring the purity of this critical linker is paramount. This guide provides a comparative analysis of common analytical techniques for assessing the purity of synthesized this compound, offering insights into expected purity levels, potential impurities, and detailed experimental protocols.

Introduction to this compound and the Importance of Purity

This compound is a heterobifunctional linker containing a terminal alkyne group and a primary alcohol. The propargyl group is amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific conjugation method. The heptaethylene glycol (PEG7) spacer enhances solubility and provides a flexible linkage in the final conjugate. The terminal hydroxyl group allows for further functionalization.

The purity of this compound directly impacts the efficiency and reproducibility of subsequent conjugation reactions. Impurities can lead to side reactions, the formation of ill-defined products, and challenges in purification, ultimately compromising the quality and efficacy of the final bioconjugate.

Comparison of Analytical Methods for Purity Assessment

Several analytical techniques are employed to determine the purity of this compound. The choice of method depends on the desired level of detail and the specific impurities being targeted.

Analytical TechniqueInformation ProvidedTypical Purity RangeAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation, identification of key functional groups, and quantification of major impurities.>95%Provides detailed structural information.May not detect trace-level impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of non-volatile impurities.>95% - >98%High sensitivity and resolving power.Requires a suitable chromophore for UV detection or alternative detection methods.
Mass Spectrometry (MS) Confirmation of molecular weight and identification of impurities based on their mass-to-charge ratio.N/A (confirms identity)High sensitivity and specificity for molecular weight determination.Quantification can be challenging without appropriate standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Detection of volatile impurities, such as residual solvents.<1%Excellent for separating and identifying volatile compounds.Not suitable for non-volatile impurities.

Purity Comparison with Alternative PEG Linkers

This compound is part of a broader class of propargyl-PEG-alcohol linkers with varying PEG chain lengths. The choice of linker can influence the solubility, flexibility, and overall length of the final conjugate. The purity specifications for commercially available alternatives are comparable to those of this compound.

ProductSupplier ExampleStated Purity
Propargyl-PEG6-alcoholCommercially Available≥95% - 98%
This compound Synthesized/Commercial ≥95% - >98%
Propargyl-PEG8-alcoholCommercially Available≥98%

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the Williamson ether synthesis, reacting a deprotonated heptaethylene glycol with propargyl bromide. Potential impurities can arise from starting materials, side reactions, and the purification process.

  • Unreacted Starting Materials: Heptaethylene glycol, propargyl bromide.

  • Byproducts: Bis-propargyl ether of heptaethylene glycol (formed by reaction at both ends of the PEG chain).

  • Residual Solvents: Tetrahydrofuran (THF), diethyl ether, dimethylformamide (DMF).

  • Water: Due to the hygroscopic nature of PEG compounds.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the purity analysis of this compound.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: Standard proton

    • Number of Scans: 16-64

    • Relaxation Delay: 1-5 seconds

  • Data Analysis:

    • Integrate the characteristic peaks of this compound.

    • The methylene (B1212753) protons adjacent to the propargyl group typically appear around 4.2 ppm.

    • The acetylenic proton appears as a triplet around 2.4 ppm.

    • The PEG methylene protons appear as a complex multiplet between 3.5 and 3.8 ppm.

    • Quantify impurities by comparing the integration of their unique signals to the integration of a known signal from the product.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation:

    • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV: 210-220 nm (for end-group absorption).

    • ELSD: Suitable for detecting compounds without a strong chromophore.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Data Analysis: Determine the area percentage of the main peak relative to the total area of all peaks to calculate purity.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) is commonly used for PEG compounds.

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid) to a concentration of approximately 0.1 mg/mL.

  • Data Analysis:

    • Observe the [M+Na]⁺ or [M+H]⁺ adducts. The expected monoisotopic mass of this compound (C₁₅H₂₈O₇) is approximately 320.18 g/mol .

    • Search for peaks corresponding to potential impurities.

Visualization of the Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of a synthesized chemical compound like this compound.

Purity_Analysis_Workflow Purity Analysis Workflow for Synthesized this compound Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Initial_Analysis Initial Purity Check (TLC, ¹H NMR) Purified_Product->Initial_Analysis Initial_Analysis->Purification If further purification is needed Final_Analysis Comprehensive Purity Analysis Initial_Analysis->Final_Analysis If initial purity is promising NMR ¹H and ¹³C NMR Final_Analysis->NMR HPLC HPLC-UV/ELSD Final_Analysis->HPLC MS Mass Spectrometry (ESI-MS) Final_Analysis->MS GC_MS GC-MS (for volatile impurities) Final_Analysis->GC_MS Certificate_of_Analysis Certificate of Analysis (CoA) Final_Analysis->Certificate_of_Analysis Data Compilation Release Product Release for Use Certificate_of_Analysis->Release If purity meets specifications

Caption: A typical workflow for the synthesis, purification, and comprehensive purity analysis of this compound.

A Comparative Guide to the Characterization of ADCs Synthesized with Propargyl-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the careful characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and optimal performance. The choice of linker, such as Propargyl-PEG7-alcohol, plays a critical role in the overall properties of the ADC. This guide provides a comparative analysis of ADCs synthesized with a this compound linker against other common linker technologies, supported by established experimental methodologies.

Executive Summary

This compound is a bifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer. The propargyl group allows for "click" chemistry, a highly efficient and specific conjugation method, while the alcohol moiety can be used for attachment to the payload. The PEG spacer is intended to enhance the hydrophilicity of the ADC, which can lead to improved pharmacokinetics and a higher drug-to-antibody ratio (DAR) without inducing aggregation. This guide will delve into the key analytical techniques and expected performance metrics for ADCs synthesized using this linker, in comparison to other widely used alternatives.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data comparing the expected performance of an ADC synthesized with this compound to ADCs with a standard hydrophobic linker (e.g., a non-PEGylated maleimide-based linker) and a different hydrophilic linker (e.g., a polysarcosine-based linker).

Disclaimer: The data for the this compound ADC is representative and based on the known effects of PEGylation on ADCs. Specific experimental results may vary depending on the antibody, payload, and conjugation conditions.

Table 1: Drug-to-Antibody Ratio (DAR) and Hydrophobicity

Linker TypeAverage DARHIC Retention Time (minutes)Aggregation (%)
This compound ~6-8Lower< 5%
Standard Hydrophobic Linker~3-4Higher> 10%
Polysarcosine-based Linker~6-8Lower< 5%

Higher HIC retention time indicates greater hydrophobicity.

Table 2: In Vitro Cytotoxicity

Linker TypeCell LinePayloadIC50 (nM)
This compound HER2+ (e.g., SK-BR-3)MMAE~1-10
Standard Hydrophobic LinkerHER2+ (e.g., SK-BR-3)MMAE~1-10
Polysarcosine-based LinkerHER2+ (e.g., SK-BR-3)MMAE~1-10

IC50 values are highly dependent on the cell line, payload, and antibody used.

Table 3: In Vivo Pharmacokinetics (Rat Model)

Linker TypeHalf-life (t1/2) (days)Clearance (mL/day/kg)
This compound ~10-15Lower
Standard Hydrophobic Linker~5-8Higher
Polysarcosine-based Linker~10-15Lower

Mandatory Visualization

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation ADC Conjugation Monoclonal_Antibody Monoclonal Antibody Antibody_Modification Site-Specific Modification (e.g., introduction of azide (B81097) group) Monoclonal_Antibody->Antibody_Modification Enzymatic or Chemical Reaction Click_Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Antibody_Modification->Click_Chemistry Azide-modified Antibody Propargyl_PEG7_OH This compound Linker_Payload_Conjugate Activated Linker-Payload Propargyl_PEG7_OH->Linker_Payload_Conjugate Activation & Conjugation Payload Cytotoxic Payload (e.g., MMAE) Payload->Linker_Payload_Conjugate Linker_Payload_Conjugate->Click_Chemistry Alkyne-functionalized Linker-Payload Purification Purification (e.g., Chromatography) Click_Chemistry->Purification Final_ADC Final ADC Product Purification->Final_ADC

Caption: Workflow for the synthesis of an ADC using this compound via click chemistry.

Tubulin_Inhibition_Pathway ADC ADC Targeting Tumor Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Linker Cleavage & Payload Release (MMAE) Lysosome->Payload_Release Tubulin α/β-Tubulin Dimers Payload_Release->Tubulin Inhibition Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Required for G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Polymerization->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of an MMAE-payload ADC leading to apoptosis via tubulin polymerization inhibition.[]

Experimental Protocols

ADC Synthesis with this compound (Illustrative Protocol)
  • Antibody Modification : If the antibody does not already contain an azide group, it must be introduced site-specifically. This can be achieved through enzymatic methods (e.g., using sortase A) or by chemical modification of specific amino acid residues.

  • Linker-Payload Activation : The alcohol group of this compound is conjugated to the cytotoxic payload (e.g., MMAE) through an appropriate activated intermediate, such as a p-nitrophenyl carbonate, to form a carbamate (B1207046) linkage.

  • Click Chemistry Conjugation : The azide-modified antibody is reacted with the alkyne-containing linker-payload in the presence of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA). The reaction is typically carried out in a buffered aqueous solution, potentially with a co-solvent like DMSO to aid solubility.

  • Purification : The resulting ADC is purified from unreacted antibody, linker-payload, and catalyst using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
  • Instrumentation : A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).[2][3]

  • Mobile Phases :

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).[4]

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0), often containing a small percentage of isopropanol (B130326) (e.g., 5-10%).[5]

  • Gradient : A linear gradient from high salt to low salt is used to elute the different ADC species.

  • Analysis : The chromatogram will show a series of peaks corresponding to the naked antibody and the antibody conjugated with different numbers of drug-linker molecules. The area of each peak is integrated, and the average DAR is calculated based on the weighted average of the different species.[3]

Hydrophobicity Assessment by HIC-HPLC

The same HIC-HPLC protocol used for DAR determination can be used to assess the relative hydrophobicity of different ADCs.[2][4] A longer retention time on the HIC column indicates a more hydrophobic molecule.[3] By comparing the retention times of ADCs with different linkers under the same chromatographic conditions, their relative hydrophobicities can be ranked.[4]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding : Seed target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment : Treat the cells with serial dilutions of the ADC and control antibodies (e.g., naked antibody, isotype control ADC) for a period of 72-96 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Pharmacokinetic Study (Rat Model)
  • Animal Model : Use a relevant animal model, such as Sprague-Dawley rats.[6]

  • Dosing : Administer a single intravenous (IV) dose of the ADC to each animal.[6]

  • Blood Sampling : Collect blood samples at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 168 hours).

  • Sample Processing : Process the blood samples to obtain plasma.

  • Quantification : Measure the concentration of the total antibody and/or the conjugated antibody in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : Use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).[6]

Conclusion

The characterization of ADCs synthesized with this compound involves a comprehensive suite of analytical and biological assays. The inclusion of the PEG7 spacer is anticipated to confer favorable properties to the ADC, including increased hydrophilicity, the potential for a higher DAR with reduced aggregation, and an improved pharmacokinetic profile.[7][8] The experimental protocols outlined in this guide provide a robust framework for evaluating these properties and comparing the performance of a this compound-linked ADC to other linker technologies. This detailed characterization is essential for the rational design and successful development of next-generation antibody-drug conjugates.

References

A Comparative Guide to Functional Assays for PROTACs Featuring a Propargyl-PEG7-alcohol Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the careful selection and evaluation of each component are paramount to therapeutic success. This guide provides an objective comparison of functional assays for PROTACs that incorporate a Propargyl-PEG7-alcohol linker. We will delve into the key experiments that illuminate a PROTAC's performance and compare the characteristics imparted by this specific linker with common alternatives, supported by experimental data from the literature.

The this compound linker is a bifunctional molecule that plays a crucial role in the efficacy of a PROTAC. It consists of a propargyl group, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal alcohol. The propargyl group, containing an alkyne, is particularly useful for modular PROTAC synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1][] This allows for the efficient and specific conjugation of a target-binding ligand and an E3 ligase-recruiting moiety.[1][3] The PEG7 chain provides flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[4][5]

The PROTAC Mechanism of Action: A Stepwise Process

PROTACs leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[6][7] The linker is not merely a spacer but a critical component that influences the formation and stability of the key ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[6][8] An optimal linker facilitates the correct spatial orientation for efficient ubiquitination of the target protein, marking it for degradation by the proteasome.[8][9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

A Comprehensive Workflow for PROTAC Evaluation

The development of a novel PROTAC involves a multi-step process, from its chemical synthesis to its biological evaluation. A systematic workflow is essential to characterize the efficacy and mechanism of action of the PROTAC.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biochemical Biochemical/Biophysical Characterization cluster_cellular Cellular Characterization cluster_phenotypic Functional Outcomes Synthesis PROTAC Synthesis (e.g., Click Chemistry) Biochemical Biochemical & Biophysical Assays Synthesis->Biochemical Cellular Cell-Based Assays Biochemical->Cellular SPR SPR/BLI/ITC (Binding Kinetics) Biochemical->SPR AlphaLISA AlphaLISA/TR-FRET (Ternary Complex) Biochemical->AlphaLISA Phenotypic Phenotypic Assays Cellular->Phenotypic WB Western Blot (Degradation) Cellular->WB NanoBRET NanoBRET (Target Engagement & Ternary Complex) Cellular->NanoBRET CETSA CETSA (Target Engagement) Cellular->CETSA InVivo In Vivo Studies (Optional) Phenotypic->InVivo Viability Cell Viability (CTG/MTT) Phenotypic->Viability Apoptosis Apoptosis Assays Phenotypic->Apoptosis

Experimental workflow for evaluating PROTACs.

Comparative Analysis of Linker Performance

The choice of linker significantly impacts a PROTAC's efficacy, primarily measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[10] While direct head-to-head comparisons for a this compound linker are not extensively available, we can infer its performance based on data for similar PEG-based and alternative linkers.

Flexible Linkers: Alkyl vs. PEG

Flexible linkers, such as alkyl and PEG chains, are commonly used due to their synthetic accessibility.[4][10][11]

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key CharacteristicsReference
Alkyl Chain BRD4CRBN50-200>80Hydrophobic, may have lower solubility.[10]
PEG Chain (General) BRD4CRBN10-100>90Hydrophilic, generally improves solubility and permeability.[10]
This compound (Inferred) VariesVariesPotentially <100>90Hydrophilic, flexible, allows for modular synthesis.N/A

Note: The data presented is a generalized representation from multiple sources and should be interpreted as a qualitative guide. Actual values are highly dependent on the specific PROTAC architecture and experimental conditions.

Rigid Linkers: Enhancing Potency and Selectivity

Rigid linkers, incorporating cyclic or aromatic structures, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[4][]

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key CharacteristicsReference
Piperazine/Piperidine Androgen ReceptorVHL<10>95Increased rigidity, improved metabolic stability and solubility.[][13][14]
Triazole (from Click Chemistry) VariesVariesVariesVariesMetabolically stable, formed via CuAAC with propargyl linkers.[4]

The this compound linker facilitates the creation of a triazole ring upon conjugation with an azide-containing molecule, thus combining the flexibility of the PEG chain with the rigidity and stability of the triazole.[4]

Key Functional Assays and Experimental Protocols

A multi-faceted approach employing a variety of assays is crucial for a comprehensive understanding of a PROTAC's performance.

Target Degradation Assays

Western Blot: This is the most common method to quantify the reduction in the level of the target protein.

  • Experimental Protocol:

    • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours).

    • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to HRP.

    • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine DC50 and Dmax values.

Ternary Complex Formation Assays

NanoBRET™ Ternary Complex Assay: This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[15][16][17][18]

  • Experimental Protocol:

    • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

    • HaloTag® Labeling: Label the HaloTag®-E3 ligase fusion with a fluorescent ligand.

    • PROTAC Treatment: Treat the cells with various concentrations of the PROTAC.

    • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (fluorescent ligand) emissions. The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates ternary complex formation.

Surface Plasmon Resonance (SPR): This biophysical technique provides real-time, label-free kinetic data on binary and ternary complex formation.[19][20][21][22][23][24][25]

  • Experimental Protocol:

    • Immobilization: Immobilize the E3 ligase onto a sensor chip.

    • Binary Binding: Inject the PROTAC alone over the sensor surface to measure its binding affinity to the E3 ligase.

    • Ternary Binding: Inject the PROTAC pre-incubated with the target protein over the E3 ligase-coated surface to measure the kinetics of ternary complex formation.

    • Data Analysis: Analyze the sensorgrams to determine association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) and cooperativity.

Target Engagement Assays

Cellular Thermal Shift Assay (CETSA): This assay confirms that the PROTAC binds to its target protein within the complex cellular environment.[26][27][28][29][30]

  • Experimental Protocol:

    • Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.

    • Thermal Challenge: Heat the cells at various temperatures to induce protein denaturation and aggregation.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other methods. Ligand binding stabilizes the protein, resulting in a higher melting temperature.

Ubiquitination Assays

In Vitro Ubiquitination Assay: This assay directly measures the PROTAC-induced ubiquitination of the target protein.[31][32][33][34]

  • Experimental Protocol:

    • Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, target protein, ATP, and biotinylated ubiquitin in a reaction buffer.

    • PROTAC Addition: Add the PROTAC at various concentrations.

    • Incubation: Incubate the reaction at 37°C to allow for ubiquitination.

    • Detection: Detect the ubiquitinated target protein by Western blot using an anti-biotin antibody or through proximity-based assays like AlphaLISA®.

Cell Viability Assays

CellTiter-Glo® (CTG) Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of cell viability.

  • Experimental Protocol:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified time (e.g., 72 hours).

    • Reagent Addition: Add CellTiter-Glo® reagent to each well.

    • Signal Measurement: Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

Logical Framework for Linker Selection

The choice of linker is a critical step in PROTAC design, influencing multiple properties of the final molecule. The this compound linker offers a balance of desirable characteristics.

Linker_Selection cluster_logic Linker Selection Logic Goal Optimal PROTAC Performance Ternary Stable & Productive Ternary Complex Goal->Ternary PK Favorable PK/PD Properties Goal->PK Synthesis Synthetic Tractability Goal->Synthesis Linker Linker Properties Ternary->Linker PK->Linker Synthesis->Linker Length Length Linker->Length Flexibility Flexibility/Rigidity Linker->Flexibility Solubility Solubility Linker->Solubility Composition Chemical Composition Linker->Composition

Logical relationships in linker selection.

References

Stability of Triazole Linkages from Propargyl-PEG7-Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is critical to the efficacy and safety of bioconjugates. The stability of the linkage dictates the integrity of the conjugate in biological systems, ensuring that a therapeutic payload is delivered to its target without premature cleavage. The 1,2,3-triazole linkage, formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has gained prominence for its purported high stability. This guide provides an objective comparison of the stability of the triazole linkage, particularly that derived from reagents like Propargyl-PEG7-alcohol, with other common bioconjugation linkages, supported by experimental data and detailed protocols.

The 1,2,3-triazole ring is widely recognized as a highly stable aromatic heterocycle, making it a robust and reliable linker in various applications.[1][2] Its inherent stability is a primary advantage of employing click chemistry for bioconjugation. The triazole linkage is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1]

Comparative Stability of Common Bioconjugation Linkages

The stability of a linker is often the determining factor in the successful development of a bioconjugate. The following tables summarize available quantitative data on the stability of the triazole linkage compared to other frequently used linkages under various conditions.

Disclaimer: The data presented below is compiled from various studies, and the experimental conditions may differ. Direct, head-to-head comparisons under identical conditions are limited in the literature. Therefore, this data should be used as a comparative guide with consideration of the varied experimental contexts.

Table 1: Stability in Physiological Buffer (pH ~7.4)

Linkage TypeCompound/ContextConditionsHalf-life (t½) / % Degradation
Triazole Cyclic peptide with 1,5-disubstituted triazoleHuman SerumHighly resistant to degradation
Triazole Cyclic peptide triazoleHuman Serum Protease MixtureIntact after 24 hours[3]
Maleimide-Thiol Adduct N-ethylmaleimide conjugated to various thiolsIn presence of glutathione20 - 80 hours[4]
Maleimide-Thiol Adduct Antibody-drug conjugateRat Serum AlbuminExchange observed in vivo[4]
Hydrazone (Aromatic) Acyl hydrazone (AcBut)pH 7.4> 24 hours (only 6% hydrolysis)[5]
Hydrazone (Aromatic) Various aroylhydrazonesPlasmaRapid degradation observed[6]
NHS Ester N-hydroxysuccinimide esterpH 7.0, 0°C4 - 5 hours[7]
Oxime Oxime cross-linked PEG hydrogelPhysiological conditionsHydrolytically stable for over two weeks[8]

Table 2: Stability under Acidic Conditions

Linkage TypeCompound/ContextConditionsHalf-life (t½) / % Degradation
Triazole GeneralAcidic Hydrolysis (e.g., 0.1 M HCl)Generally stable[1]
Hydrazone (Aromatic) Acyl hydrazone (AcBut)pH 4.5~1 hour[5]
Hydrazone (Aliphatic) mPEG-HZ-PE conjugatespH 5.5Half-life not reached after 48 hours (for aromatic aldehyde-derived)[9]
Oxime Oxime-block copolymerspH 3Stable for > 55 hours[8]
Oxime Oxime-block copolymerspH 2~95% degradation in < 24 hours[8]

Experimental Protocols for Stability Assessment

To rigorously evaluate and compare the stability of different linkages, a forced degradation study is the standard approach.[1] This involves subjecting the bioconjugate to a variety of stress conditions and analyzing for degradation over time, typically using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

General Protocol for In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of a bioconjugate in a physiologically relevant matrix.

  • Sample Preparation:

    • Prepare a stock solution of the test bioconjugate (e.g., containing a triazole, maleimide, or hydrazone linkage) in a suitable solvent like DMSO.

    • Spike the stock solution into plasma (e.g., human, mouse, rat) to a final concentration of typically 1 µM.[10] Ensure the final DMSO concentration is low (e.g., < 2.5%) to avoid protein precipitation.[10]

  • Incubation:

    • Incubate the plasma samples at 37°C in a thermoshaker or water bath.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes, and extended time points like 4, 8, 24, 48 hours for more stable linkers).[11]

  • Reaction Quenching and Protein Precipitation:

    • To stop the degradation process, add a cold organic solvent like methanol (B129727) or acetonitrile (B52724), often containing an internal standard for quantitative analysis.[11] This also serves to precipitate plasma proteins.

    • Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the intact conjugate and any degradation products.

    • Analyze the supernatant using a validated LC-MS/MS method.[11] A C18 reverse-phase column is commonly used with a gradient of water and acetonitrile containing a small amount of formic acid.[1]

    • Monitor the disappearance of the parent bioconjugate and the appearance of degradation products.

  • Data Analysis:

    • Plot the percentage of the intact bioconjugate remaining versus time for each stress condition.

    • Calculate the degradation rate constant and the half-life (t½) of the linkage under the tested conditions.[1]

Visualizing Experimental Workflow and Linker Stability

To better illustrate the experimental process and the comparative stability of the linkers, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing start Bioconjugate Stock Solution mix Spike Bioconjugate into Plasma start->mix plasma Plasma (Human, Mouse, etc.) plasma->mix incubate Incubate at 37°C mix->incubate sampling Collect Aliquots at Time Points (0, 0.5, 1, 2, 4, 8, 24h) incubate->sampling quench Quench & Precipitate Proteins (Cold Acetonitrile) sampling->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot % Intact Conjugate vs. Time lcms->plot half_life Calculate Half-life (t½) plot->half_life

Caption: Experimental workflow for an in vitro plasma stability assay.

G cluster_stability Comparative Linker Stability in Physiological Conditions Triazole Triazole Oxime Oxime Hydrazone Hydrazone (Aromatic) Maleimide Maleimide NHS_Ester NHS Ester label_low Low Stability label_high High Stability

Caption: Relative stability of common bioconjugation linkers.

Conclusion

The 1,2,3-triazole linkage formed via click chemistry from precursors such as this compound stands out for its exceptional stability. It is significantly more resistant to chemical and enzymatic degradation compared to many other commonly used linkers, particularly NHS esters and certain hydrazones. While maleimide-thiol adducts and oximes offer moderate to good stability, the triazole linkage provides a superior level of robustness, making it an ideal choice for applications requiring long-term stability in vivo. The selection of an appropriate linker should always be guided by empirical stability studies under conditions that mimic the intended biological environment. The protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the design and development of stable and effective bioconjugates.

References

The Influence of Propargyl-PEG7-alcohol Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of antibody-drug conjugates (ADCs) is paramount to their therapeutic success, with the linker component playing a pivotal role in dictating the stability, efficacy, and overall performance of the conjugate. Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) have garnered significant attention for their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the impact of Propargyl-PEG7-alcohol linker length on ADC efficacy, supported by experimental data and detailed methodologies.

The Critical Role of PEG Linker Length in ADC Performance

The length of the PEG chain in a linker can profoundly influence the physicochemical and biological properties of an ADC. Shorter PEG linkers are often favored for potentially higher in vitro potency, as they may introduce less steric hindrance, allowing for optimal binding to target receptors.[1] Conversely, longer PEG chains can improve the hydrophilicity of the ADC, which is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and enhance stability in aqueous solutions.[1][2][3]

The choice of linker length represents a critical optimization parameter, balancing the need for stability and solubility with the preservation of potent biological activity. While excessively long linkers can sometimes lead to reduced cytotoxicity, a carefully selected PEG chain length can significantly improve the therapeutic index of an ADC.[1][4]

Comparative Analysis of ADC Performance with Varying PEG Linker Lengths

While direct comparative studies focusing specifically on this compound versus other discrete PEG lengths like PEG3 and PEG12 are not extensively available in the public domain, we can extrapolate from existing data on the general effects of short versus long PEG chains on key ADC parameters. The following tables summarize findings from various studies, providing a comparative overview.

Table 1: Impact of PEG Linker Length on ADC Physicochemical Properties

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4, PEG8)Long PEG Linker (e.g., PEG12, PEG24)Very Long PEG Linker (e.g., 4-10 kDa)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Variable, often lower with hydrophobic payloadsGenerally allows for higher and more consistent DARIntermediate PEG lengths have shown high drug loading efficienciesLower drug loading has been observed in some casesThe hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.[5] Intermediate PEG lengths (PEG8, PEG12) have demonstrated higher drug loading efficiencies (DAR ~3.7-5.0).[5]
Aggregation Higher propensity, especially with hydrophobic payloadsReduced aggregationSignificantly reduced aggregationMarkedly reduced aggregationLonger PEG chains enhance the hydrophilicity of the conjugate, which is beneficial for reducing aggregation.[1][2][3]
Solubility Can be poor with hydrophobic payloadsImproved aqueous solubilityEnhanced aqueous solubilitySignificantly enhanced aqueous solubilityThe hydrophilic nature of PEG improves the solubility of the entire ADC construct.

Table 2: Impact of PEG Linker Length on ADC Efficacy and Pharmacokinetics

ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4, PEG8)Long PEG Linker (e.g., PEG12, PEG24)Very Long PEG Linker (e.g., 4-10 kDa)Key Findings & References
In Vitro Cytotoxicity (IC50) Can be highly potent, but may suffer from poor solubilityGenerally maintains high potencyMay show a slight decrease in potency compared to shorter linkersCan exhibit a significant reduction in cytotoxicityA 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.[4][5] Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede payload release.[1]
In Vivo Half-Life ShorterModerately extendedExtendedSignificantly extendedInsertion of a 4 kDa or 10 kDa PEG chain resulted in 2.5- and 11.2-fold half-life extensions, respectively.[4]
In Vivo Efficacy (Tumor Growth Inhibition) VariableGenerally effectiveCan be highly effectiveCan be highly effective, balancing reduced cytotoxicity with prolonged exposureIn one study, a 10 kDa PEG linker, despite reducing in vitro cytotoxicity, led to the most ideal tumor therapeutic ability in vivo due to a significantly prolonged half-life.[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC efficacy. The following sections provide methodologies for key experiments.

ADC Synthesis and Characterization

1. Synthesis of ADC via Click Chemistry with this compound Linker

This protocol outlines the general steps for conjugating a payload to an antibody using a this compound linker and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".

  • Materials:

    • Antibody with a reactive azide (B81097) group (e.g., introduced via genetic engineering or chemical modification).

    • This compound linker.

    • Cytotoxic payload with a reactive group for attachment to the linker's alcohol.

    • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex).

    • Copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst and protect the antibody.

    • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Solvent for dissolving the linker and payload (e.g., DMSO).

    • Purification system (e.g., size exclusion chromatography).

  • Procedure:

    • Payload-Linker Conjugation: React the this compound linker with the cytotoxic payload to form the propargyl-PEG7-payload conjugate. This step will depend on the specific chemistry of the payload.

    • Antibody Preparation: Prepare the azide-modified antibody in the reaction buffer.

    • Catalyst and Ligand Preparation: Prepare stock solutions of the copper catalyst and the chelating ligand.

    • Click Reaction:

      • In a reaction vessel, combine the azide-modified antibody and the propargyl-PEG7-payload conjugate.

      • Add the copper-chelating ligand to the mixture.

      • Initiate the reaction by adding the copper(I) catalyst (or CuSO4 and sodium ascorbate).

      • Incubate the reaction mixture at room temperature, protected from light, for a specified time (e.g., 1-4 hours).

    • Purification: Purify the resulting ADC using size exclusion chromatography to remove unreacted payload-linker conjugates, catalyst, and other small molecules.

2. Characterization of ADCs

  • Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

    • Principle: HIC separates molecules based on their hydrophobicity. Since the payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have varying degrees of hydrophobicity and can be separated.[6][7]

    • Instrumentation: A liquid chromatography system equipped with a HIC column.[6]

    • Mobile Phase: A high-salt buffer (e.g., sodium phosphate with ammonium (B1175870) sulfate) as mobile phase A and a low-salt buffer as mobile phase B.

    • Procedure:

      • Equilibrate the HIC column with the high-salt mobile phase.

      • Inject the ADC sample.

      • Elute the bound ADC species using a descending salt gradient.

      • Monitor the elution profile using UV absorbance (e.g., at 280 nm).

      • The unconjugated antibody will elute first, followed by ADCs with increasing DAR.

      • Calculate the average DAR by determining the relative peak area of each species.[8]

  • Aggregation Analysis by Size Exclusion Chromatography (SEC):

    • Principle: SEC separates molecules based on their size. This method is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.[9][10]

    • Instrumentation: A liquid chromatography system with a SEC column.[10]

    • Mobile Phase: An aqueous buffer compatible with the ADC (e.g., phosphate-buffered saline).

    • Procedure:

      • Equilibrate the SEC column with the mobile phase.

      • Inject the ADC sample.

      • The aggregates will elute first, followed by the monomeric ADC.

      • Monitor the elution profile using UV absorbance (e.g., at 280 nm).

      • Quantify the percentage of aggregates by integrating the peak areas.

In Vitro Efficacy Evaluation

In Vitro Cytotoxicity Assay (MTT/XTT Assay):

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells.[4]

  • Materials:

    • Target cancer cell line expressing the antigen of interest.

    • Control cell line (antigen-negative).

    • Complete cell culture medium.

    • ADC, unconjugated antibody, and free payload.

    • MTT or XTT reagent.

    • Solubilization solution (for MTT assay, e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

    • Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (e.g., 72-96 hours).

    • Assay Development:

      • MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

      • XTT: Add the XTT reagent (and an electron coupling agent) to each well and incubate for 2-4 hours.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable curve-fitting model.[4][9]

In Vivo Efficacy Evaluation

In Vivo Xenograft Tumor Model:

  • Principle: This model involves the implantation of human cancer cells into immunocompromised mice to evaluate the anti-tumor efficacy of the ADC in a living organism.[5][11]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human cancer cell line that forms tumors in mice.

    • ADC, vehicle control, and other control articles.

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the treatments, typically via intravenous injection.

    • Monitoring:

      • Measure the tumor volume with calipers at regular intervals.

      • Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size.

    • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate metrics such as tumor growth inhibition (TGI).[12]

Mandatory Visualizations

Experimental Workflow for ADC Efficacy Evaluation

ADC_Efficacy_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy s1 Antibody Modification (Azide Introduction) s3 Click Chemistry (CuAAC) s1->s3 s2 Payload-Linker Conjugation (Propargyl-PEG7-Payload) s2->s3 s4 Purification (SEC) s3->s4 s5 Characterization (HIC for DAR, SEC for Aggregation) s4->s5 iv2 ADC Treatment (Dose-Response) s5->iv2 ivv2 ADC Administration s5->ivv2 iv1 Cell Culture (Target & Control Lines) iv1->iv2 iv3 Cytotoxicity Assay (MTT/XTT) iv2->iv3 iv4 Data Analysis (IC50 Determination) iv3->iv4 ivv1 Xenograft Model Establishment ivv1->ivv2 ivv3 Tumor Growth Monitoring ivv2->ivv3 ivv4 Data Analysis (Tumor Growth Inhibition) ivv3->ivv4

Caption: Workflow for ADC synthesis, characterization, and efficacy evaluation.

Signaling Pathway for MMAE Payload

MMAE_Pathway ADC ADC-MMAE Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of action for an MMAE-payload ADC leading to apoptosis.

Signaling Pathway for PBD Dimer Payload

PBD_Pathway ADC ADC-PBD Dimer Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Nucleus Nucleus Internalization->Nucleus Trafficking PBD Free PBD Dimer Nucleus->PBD Linker Cleavage DNA DNA Minor Groove PBD->DNA Binds to Crosslink DNA Interstrand Cross-linking DNA->Crosslink Forms DDR DNA Damage Response (ATM, ATR, DNA-PK activation) Crosslink->DDR Induces CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for a PBD dimer-payload ADC leading to apoptosis.

Conclusion

The length of the Propargyl-PEG-alcohol linker is a critical design parameter that significantly influences the efficacy of an ADC. While shorter PEG linkers may offer advantages in terms of in vitro potency, longer PEG chains can enhance solubility, reduce aggregation, and prolong the in vivo half-life, which can translate to improved overall anti-tumor activity. The optimal linker length is likely a trade-off between these factors and needs to be empirically determined for each specific ADC. The use of this compound provides a defined and discrete linker length that can be systematically evaluated against other short-chain PEG linkers to fine-tune the therapeutic properties of an ADC. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship of these specific linker lengths in various ADC contexts.

References

A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules require robust and efficient chemical strategies for their synthesis, with "click chemistry" emerging as a leading approach. This guide provides an objective comparison of common click chemistry reagents used in PROTAC synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their drug discovery programs.

Introduction to Click Chemistry in PROTAC Development

PROTACs are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase.[] Click chemistry offers a modular, efficient, and biocompatible approach to linker synthesis and conjugation, overcoming many limitations of traditional synthetic methods.[2][] The most prominent click reactions used in PROTAC development include the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse Electron-Demand Diels-Alder (IEDDA) reaction, and the Staudinger Ligation.[][4]

Comparative Analysis of Click Chemistry Reactions

The choice of a click chemistry reaction for PROTAC synthesis depends on several factors, including reaction kinetics, biocompatibility, and the chemical nature of the ligands.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Inverse Electron-Demand Diels-Alder (IEDDA)Traceless Staudinger Ligation
Catalyst Copper(I)NoneNoneNone
Reactants Terminal Alkyne, AzideStrained Cyclooctyne (e.g., DBCO, BCN, TCO), AzideElectron-deficient Diene (e.g., Tetrazine), Electron-rich Dienophile (e.g., TCO)Phosphine, Azide
Biocompatibility Potentially cytotoxic due to copper catalyst.[5]High, suitable for in-cell and in-vivo applications.[]High, suitable for in-cell and in-vivo applications.[6]Generally biocompatible.[]
Reaction Rate Very fast.[5]Generally slower than CuAAC, but highly dependent on the cyclooctyne's strain.[]Exceptionally fast kinetics.[6]Moderate.
Typical Yields High (often >80%).[7]Generally high.High.Moderate to high (e.g., 48% reported for a one-pot synthesis).[8][9]
Purification Generally clean, but removal of copper can be necessary.[]Clean reactions with minimal byproducts.[2]Clean reactions with N₂ as the only byproduct.[6]Can be performed as a one-pot reaction, but purification from starting materials and reagents may be required.[8]

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a key metric for comparing the kinetics of different click chemistry reactions.

ReactionReagentsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
CuAAC Terminal Alkyne + Azide10 to 10⁴Ligand-accelerated, very fast.
SPAAC DBCO + Benzyl Azide~0.24 - 1.0Faster than BCN for aliphatic azides.[10][11]
BCN + Benzyl Azide~0.06 - 0.1Slower than DBCO, but smaller and less hydrophobic.[11][12]
TCO + Tetrazine1 to 1 x 10⁶Extremely fast kinetics.[6]
IEDDA Tetrazine + TCOup to 10⁵One of the fastest bioorthogonal reactions.[13]

Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.[11]

Signaling Pathway and Experimental Workflows

dot

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Click_Chemistry_Workflows cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow POI_Alkyne POI Ligand (with alkyne) CuAAC_Reaction Cu(I) Catalyst (e.g., CuSO₄/NaAsc) POI_Alkyne->CuAAC_Reaction E3_Azide E3 Ligase Ligand (with azide) E3_Azide->CuAAC_Reaction PROTAC_CuAAC PROTAC CuAAC_Reaction->PROTAC_CuAAC POI_Azide POI Ligand (with azide) SPAAC_Reaction Strain-Promoted Cycloaddition POI_Azide->SPAAC_Reaction E3_Cyclooctyne E3 Ligase Ligand (with cyclooctyne, e.g., DBCO) E3_Cyclooctyne->SPAAC_Reaction PROTAC_SPAAC PROTAC SPAAC_Reaction->PROTAC_SPAAC

References

A Comparative Guide to Confirming the Structure of Propargyl-PEG7-alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of functionalized polyethylene (B3416737) glycol (PEG) derivatives is paramount for ensuring the quality, efficacy, and safety of their products. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical techniques for the structural elucidation of Propargyl-PEG7-alcohol, a bifunctional linker commonly used in bioconjugation and drug delivery applications.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), NMR can definitively confirm the presence of key functional groups and the overall structure of this compound.

Expected ¹H and ¹³C NMR Spectral Data

The structure of this compound consists of a propargyl group (HC≡C-CH₂-), a seven-unit polyethylene glycol chain (-[OCH₂CH₂]₇-), and a terminal primary alcohol (-CH₂OH). The expected chemical shifts in the ¹H and ¹³C NMR spectra are summarized in the table below.

Functional GroupAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Propargyl Acetylenic C-H~2.4 (triplet)~75 (CH)
Propargylic CH₂~4.1 (doublet)~58 (CH₂)
Acetylenic C-C-~80 (C)
PEG Chain Repeating OCH₂CH₂~3.6 (multiplet)~70 (CH₂)
Terminal Alcohol CH₂OH~3.7 (triplet)~61 (CH₂)
OHVariable (singlet)-

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Based on available spectral data for this compound, the following experimental values have been reported:

Experimental ¹H NMR Data (CDCl₃): A complex multiplet is observed in the range of 3.55-3.80 ppm, which corresponds to the overlapping signals of the PEG backbone methylene (B1212753) protons and the terminal alcohol methylene protons. A triplet at approximately 2.42 ppm is characteristic of the acetylenic proton, and a doublet at around 4.15 ppm corresponds to the propargylic methylene protons.

Experimental ¹³C NMR Data (CDCl₃): The spectrum is expected to show a prominent peak around 70.5 ppm corresponding to the repeating methylene carbons of the PEG chain. Other key signals include those for the terminal alcohol methylene carbon at approximately 61.5 ppm, the propargylic methylene carbon at around 58.5 ppm, and the two acetylenic carbons at approximately 79.8 ppm and 74.9 ppm.

Alternative Analytical Techniques for Structural Confirmation

While NMR provides the most detailed structural information, other techniques can be used to confirm the identity and purity of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight determination and confirmation of elemental composition.High sensitivity, requires minimal sample. Can be coupled with liquid chromatography (LC-MS) for purity analysis.Does not provide detailed structural information on its own. Fragmentation patterns can be complex for polymers.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple sample preparation, and provides a characteristic fingerprint of the molecule.Does not provide information on the connectivity of atoms or the length of the PEG chain.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of the sample.

Materials:

  • This compound sample

  • LC-MS grade water, acetonitrile, and formic acid

  • Liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF)

  • C18 reversed-phase LC column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile. Dilute to a final concentration of 10-100 µg/mL.

  • LC Method:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Use a gradient elution, for example, starting with 5% B and increasing to 95% B over 10-15 minutes.

    • Flow rate: 0.2-0.4 mL/min.

    • Injection volume: 5-10 µL.

  • MS Method:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Acquire data in a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

    • Optimize source parameters (e.g., capillary voltage, source temperature) for optimal signal.

    • The expected [M+Na]⁺ ion for C₁₅H₂₈O₇ would be approximately m/z 343.17.

FTIR Spectroscopy

Objective: To identify the key functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands:

    • ~3300 cm⁻¹ (broad): O-H stretch (alcohol)

    • ~3290 cm⁻¹ (sharp): ≡C-H stretch (alkyne)

    • ~2900 cm⁻¹: C-H stretch (alkane)

    • ~2115 cm⁻¹: C≡C stretch (alkyne)

    • ~1100 cm⁻¹ (strong): C-O stretch (ether)

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Weight Purity MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation FTIR_Data->Confirmation

A Comparative Guide to PEGylated Linkers: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, a molecular bridge connecting the payload to the targeting moiety, profoundly influences the stability, efficacy, and safety of the therapeutic. Polyethylene glycol (PEG) linkers have emerged as a versatile tool to optimize the pharmacokinetic and pharmacodynamic properties of these complex biologics. This guide provides an objective comparison of different PEGylated linkers, supported by experimental data, to inform rational design and selection.

The incorporation of PEG chains into linker design, or PEGylation, offers several advantages, including increased solubility, extended circulation half-life, and reduced immunogenicity.[1][2] These benefits are primarily attributed to the hydrophilic and flexible nature of the PEG polymer, which creates a hydration shell around the conjugate, shielding it from enzymatic degradation and rapid renal clearance.[3][4] However, the specific characteristics of the PEG linker, such as its length, architecture (linear vs. branched), and cleavage mechanism, can significantly impact the overall performance of the bioconjugate.[1][5]

In Vitro Performance of PEGylated Linkers

The in vitro characterization of PEGylated linkers is crucial for predicting their in vivo behavior. Key in vitro assays include assessments of stability in various biological matrices, cytotoxicity against target cells, and the mechanism of payload release.

Stability Assays

The stability of a bioconjugate in circulation is paramount to prevent premature release of the payload, which can lead to off-target toxicity.[6] Plasma stability assays are a cornerstone of in vitro evaluation. A decrease in the drug-to-antibody ratio (DAR) over time, as measured by techniques like liquid chromatography-mass spectrometry (LC-MS), indicates linker instability.[6] The inclusion of PEG moieties has been shown to enhance the stability of conjugates.[6]

Lysosomal stability assays are also critical, especially for ADCs that rely on internalization and lysosomal degradation for payload release.[6] These assays assess the efficiency of payload release within the lysosomal environment. For cleavable linkers, such as those containing peptide sequences sensitive to lysosomal proteases (e.g., Val-Cit), rapid payload release is desirable.[6]

Cytotoxicity Assays

The in vitro cytotoxicity of a bioconjugate is a primary indicator of its therapeutic potential.[7] Assays such as the MTT or CellTiter-Glo assay are commonly used to measure cell viability and determine the half-maximal inhibitory concentration (IC50).[8] Interestingly, while PEGylation generally enhances in vivo performance, it can sometimes lead to a reduction in in vitro cytotoxicity. This trade-off is often observed with increasing PEG chain length, where the steric hindrance of the PEG may slightly impede binding to the target receptor or cellular internalization.[8][9]

Table 1: Comparison of In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

ConjugateLinker TypeTarget Cell LineIC50 (nM)Fold Change in Cytotoxicity vs. No PEGReference
ZHER2-SMCC-MMAENo PEGNCI-N87~5-[8]
ZHER2-PEG4K-MMAE4 kDa PEGNCI-N87~22.54.5x reduction[8][9]
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N87~11222x reduction[8][9]
HMNo PEGNCI-N874.94-[10]
HP4KM4 kDa PEGNCI-N8731.9~6.5x reduction[10]
HP10KM10 kDa PEGNCI-N87111.3~22.5x reduction[10]

In Vivo Performance of PEGylated Linkers

The ultimate test of a linker's utility is its performance in vivo. Key parameters evaluated include pharmacokinetics (PK), biodistribution, efficacy in disease models, and safety.

Pharmacokinetics and Biodistribution

PEGylation has a profound impact on the pharmacokinetic profile of bioconjugates.[11] The increased hydrodynamic size imparted by the PEG chains reduces renal clearance, leading to a significantly prolonged circulation half-life.[3][4] This extended half-life can be particularly advantageous when targeting antigens with low expression levels.[1]

Studies have demonstrated a direct correlation between PEG chain length and circulation half-life.[12][13] For instance, affibody-based drug conjugates with 4 kDa and 10 kDa PEG insertions exhibited 2.5- and 11.2-fold extensions in half-life, respectively, compared to a non-PEGylated conjugate.[13] Similarly, increasing the number of PEG units in an ADC linker from 2 to 24 led to increased plasma and tumor exposures, with lower plasma clearances.[12] This enhanced exposure is not limited to the plasma, as PEGylated ADCs have also shown preferential uptake into tumors.[12]

Table 2: Impact of PEG Linker Length on In Vivo Half-Life and Efficacy

ConjugatePEG LengthHalf-Life Extension (vs. No PEG)Tumor Weight ReductionReference
Non-PEGylated ADC--11%[12]
ADC with 2 PEG units2Not specified35-45%[12]
ADC with 4 PEG units4Not specified35-45%[12]
ADC with 8 PEG units8Not specified75-85%[12]
ADC with 12 PEG units12Not specified75-85%[12]
ADC with 24 PEG units24Not specified75-85%[12]
ZHER2-SMCC-MMAE (HM)No PEG-Not specified[13]
ZHER2-PEG4K-MMAE (HP4KM)4 kDa2.5-foldNot specified[13]
ZHER2-PEG10K-MMAE (HP10KM)10 kDa11.2-foldMost ideal therapeutic ability[13]
In Vivo Efficacy

The enhanced pharmacokinetic properties of PEGylated linkers often translate to improved in vivo efficacy. The prolonged circulation and increased tumor accumulation allow for a greater therapeutic window. Studies have shown that ADCs with longer PEG chains (8, 12, and 24 units) resulted in significantly greater tumor weight reduction compared to those with shorter chains (2 and 4 units) or no PEGylation.[12] While in vitro cytotoxicity may be reduced with longer PEG chains, the overall in vivo antitumor effect can be superior due to the improved pharmacokinetics.[9][13]

Cleavable vs. Non-Cleavable PEGylated Linkers

A fundamental choice in linker design is between a cleavable and a non-cleavable linker.[14][15]

  • Cleavable Linkers: These are designed to release the payload in response to specific triggers in the tumor microenvironment or within the target cell, such as low pH, reducing conditions, or the presence of specific enzymes.[16][17][18] This allows for targeted drug release, potentially reducing systemic toxicity.[16]

  • Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[14][18] This generally results in greater plasma stability and a reduced "bystander effect," where neighboring antigen-negative cells are killed.[14][18]

The choice between a cleavable and non-cleavable linker is highly dependent on the specific application, the nature of the payload, and the target antigen.[15]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate comparison of different PEGylated linkers.

In Vitro Plasma Stability Assay
  • Preparation: Incubate the ADC at a concentration of 1.3 mg/mL in plasma (e.g., human, mouse) at 37°C. Include a buffer control.[6]

  • Time Points: Collect aliquots at various time points over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[6]

  • Sample Processing: Isolate the ADC from plasma using immunoaffinity capture, such as with Protein A magnetic beads.[6]

  • Analysis: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates drug deconjugation.[6]

In Vitro Lysosomal Stability Assay
  • Preparation: Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C in a buffer that maintains metabolic activity.[6]

  • Time Points: Collect samples at various time points over a 24-hour period.[6]

  • Sample Processing: Stop the reaction (e.g., by heat inactivation) and precipitate the protein to separate the released payload.[6]

  • Analysis: Quantify the released payload in the supernatant by LC-MS.[6]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate target cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[8][10]

  • Treatment: Treat the cells with various concentrations of the bioconjugate for 72 hours.[10]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) and incubate for 4 hours.[10]

  • Analysis: Dissolve the formazan (B1609692) crystals in DMSO and measure the absorbance at 490 nm.[10] Calculate the IC50 value.

In Vivo Pharmacokinetic Study
  • Animal Model: Use appropriate animal models (e.g., mice, rats).

  • Dosing: Administer a single intravenous dose of the ADC.[19]

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Analysis: Determine the concentration of the total antibody and the conjugated antibody in the plasma using methods like ELISA.[20] Analyze the free drug and its metabolites using LC-MS/MS.[12]

  • Data Modeling: Fit the pharmacokinetic data to a compartmental model to determine parameters such as clearance and half-life.[19]

In Vivo Efficacy Study (Tumor Xenograft Model)
  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., L540cy) into immunodeficient mice.[12]

  • Treatment: Once tumors reach a specified size, administer the ADCs intravenously.

  • Tumor Measurement: Measure tumor volume at regular intervals.

  • Endpoint: At the end of the study, euthanize the animals and weigh the tumors.[12]

  • Analysis: Compare the tumor weights between different treatment groups and the control group to determine the percentage of tumor weight reduction.[12]

Visualizing Experimental Workflows and Pathways

ADC_Mechanism_of_Action cluster_tumor Tumor Microenvironment cluster_cell Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) with PEG Linker TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Endosome Endosome TumorCell->Endosome Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Mechanism of action for an antibody-drug conjugate with a PEGylated linker.

In_Vitro_Stability_Workflow cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay start Start: ADC with PEGylated Linker plasma_incubation Incubate ADC in Plasma (Human, Mouse) at 37°C start->plasma_incubation lysosomal_incubation Incubate ADC with Lysosomes/S9 Fractions at 37°C start->lysosomal_incubation plasma_sampling Collect Aliquots (e.g., Day 0, 1, 3, 7) plasma_incubation->plasma_sampling plasma_capture Immunoaffinity Capture (e.g., Protein A beads) plasma_sampling->plasma_capture plasma_analysis LC-MS Analysis (Determine DAR) plasma_capture->plasma_analysis lysosomal_sampling Collect Samples (e.g., 0-24 hours) lysosomal_incubation->lysosomal_sampling lysosomal_processing Stop Reaction & Precipitate Protein lysosomal_sampling->lysosomal_processing lysosomal_analysis LC-MS Analysis of Supernatant (Quantify Released Payload) lysosomal_processing->lysosomal_analysis

Caption: Workflow for in vitro stability assessment of ADCs with PEGylated linkers.

Conclusion

The selection of a PEGylated linker is a multifaceted process that requires careful consideration of the trade-offs between in vitro and in vivo performance. While longer PEG chains can significantly enhance pharmacokinetic properties and in vivo efficacy, they may lead to reduced in vitro cytotoxicity.[8][9][13] A comprehensive evaluation using a suite of in vitro and in vivo assays is essential for identifying the optimal linker for a given therapeutic application. The data and protocols presented in this guide provide a framework for the rational design and comparative evaluation of PEGylated linkers in the development of next-generation bioconjugates.

References

A Comparative Guide to the Pharmacokinetics of ADCs Utilizing Propargyl-PEG7-Alcohol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and pharmacokinetic (PK) profile. The Propargyl-PEG7-alcohol linker combines three key features: a propargyl group for precise bioconjugation via "click chemistry," a seven-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a terminal alcohol for potential further modification, though it's primarily the propargyl and PEG components that define its function in ADCs.

This guide provides an objective comparison of the pharmacokinetic properties imparted by this compound linkers against common alternatives, supported by representative experimental data and detailed protocols.

The Role of PEGylation in ADC Pharmacokinetics

PEGylation, the attachment of PEG chains to molecules, is a widely adopted strategy to improve the physicochemical properties of biotherapeutics.[1][] For ADCs, which often carry hydrophobic cytotoxic payloads, aggregation and rapid clearance can be significant challenges.[3] Incorporating a hydrophilic PEG linker, such as this compound, offers several advantages:

  • Improved Solubility and Stability: The hydrophilic PEG chain can mask the hydrophobicity of the drug payload, reducing the propensity for aggregation and improving the overall stability of the ADC.[4][5]

  • Enhanced Pharmacokinetics: PEGylation generally increases the hydrodynamic radius of the ADC, which reduces renal clearance, leading to a longer circulation half-life.[1][6][7] This extended exposure can enhance the opportunity for the ADC to reach the tumor site.

  • Reduced Immunogenicity: The flexible PEG chain can shield the ADC from the host immune system, potentially reducing immunogenicity.[1][8]

The this compound linker leverages these benefits while providing a terminal alkyne (propargyl group) for a highly efficient and specific conjugation reaction.[9]

Logical Framework for Linker Impact on ADC Performance

The selection of a linker has direct consequences on the therapeutic index of an ADC. The following diagram illustrates the logical relationship between the properties of a Propargyl-PEG linker and the resulting pharmacokinetic and therapeutic outcomes.

G cluster_0 Linker Properties cluster_1 Bioconjugation & ADC Attributes cluster_2 Pharmacokinetic Outcomes cluster_3 Therapeutic Consequences Propargyl Propargyl Group (Click Chemistry) Conjugation Site-Specific Conjugation Homogeneous DAR Propargyl->Conjugation PEG7 PEG7 Spacer (Hydrophilicity) Solubility Increased Hydrophilicity Reduced Aggregation PEG7->Solubility PK Longer Half-Life (T½) Reduced Clearance Conjugation->PK Solubility->PK Biodistribution Improved Tumor Accumulation PK->Biodistribution Safety Improved Safety Profile (Higher MTD) PK->Safety Efficacy Enhanced Efficacy Biodistribution->Efficacy TherapeuticIndex Improved Therapeutic Index Efficacy->TherapeuticIndex Safety->TherapeuticIndex G Ab Azide-Modified Antibody (Ab-N3) Reaction CuAAC Reaction (e.g., CuSO4, TBTA, Na-Ascorbate) or SPAAC Ab->Reaction Linker Propargyl-PEG7-Drug Payload Linker->Reaction Purify Purification (e.g., SEC, TFF) Reaction->Purify ADC Final ADC Conjugate Purify->ADC

References

Propargyl-PEG7-alcohol: A Comparative Guide to Crosslinking Reagents in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking reagent is a critical step in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker connecting the targeting moiety to the payload not only influences the stability and solubility of the final product but also its overall efficacy and pharmacokinetic profile.[] This guide provides an objective comparison of Propargyl-PEG7-alcohol with other common crosslinking reagents, supported by experimental data and detailed protocols to inform rational selection for your research needs.

This compound is a heterobifunctional crosslinker featuring a terminal alkyne group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a hydroxyl group. The alkyne functionality allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[2] The PEG spacer enhances aqueous solubility, reduces aggregation, and provides a flexible bridge between conjugated molecules.[3] The terminal alcohol can be further functionalized, adding to its versatility.

This guide benchmarks this compound against three key alternatives:

  • Propargyl Alcohol (Non-PEGylated): The parent molecule without the PEG spacer, serving as a baseline for evaluating the impact of PEGylation.

  • DBCO-PEG7-alcohol: A copper-free click chemistry alternative that utilizes a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC).[4]

  • BCN-PEG7-alcohol: Another copper-free click chemistry reagent employing a bicyclo[6.1.0]nonyne (BCN) moiety for SPAAC reactions.

Performance Comparison of Crosslinking Reagents

The choice of a crosslinking reagent significantly impacts the efficiency of the conjugation reaction and the properties of the resulting bioconjugate. The following table summarizes key performance parameters for this compound and its alternatives based on established principles of click chemistry and PEGylation.

FeatureThis compoundPropargyl Alcohol (Non-PEGylated)DBCO-PEG7-alcoholBCN-PEG7-alcohol
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Kinetics Fast (Second-order rate constants typically 1-100 M⁻¹s⁻¹)[5]Similar to this compound, with potentially slightly higher reactivity due to less steric hindrance[6]Slower than CuAAC, dependent on azide (B81097) structure[5]Generally faster than DBCO in SPAAC reactions
Biocompatibility Limited for in-vivo applications due to copper catalyst cytotoxicityLimited for in-vivo applications due to copper catalyst cytotoxicityExcellent, copper-free, suitable for in-vivo and live-cell applications[5]Excellent, copper-free, suitable for in-vivo and live-cell applications
Solubility Enhancement High, due to the hydrophilic PEG7 spacer[]LowHigh, due to the hydrophilic PEG7 spacerHigh, due to the hydrophilic PEG7 spacer
Reduction of Aggregation High[7]LowHighHigh
Linkage Stability High (Stable triazole ring)[]High (Stable triazole ring)High (Stable triazole ring)[]High (Stable triazole ring)

Experimental Protocols

To facilitate a direct comparison of these crosslinking reagents, the following experimental protocols outline a benchmarking study for the development of an antibody-drug conjugate (ADC).

Protocol 1: Antibody Modification with an Azide-Functionalized Payload

This protocol describes the initial step of introducing an azide group into a model payload, which will then be conjugated to the antibody using the different crosslinkers.

Materials:

  • Payload with a reactive functional group (e.g., a primary amine)

  • Azido-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., HPLC)

Procedure:

  • Payload Dissolution: Dissolve the payload in a minimal amount of anhydrous DMF or DMSO.

  • Azide Functionalization: Add a 1.5 molar excess of Azido-NHS ester to the payload solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification: Purify the azide-functionalized payload using reverse-phase HPLC.

  • Characterization: Confirm the successful modification by mass spectrometry.

Protocol 2: Benchmarking Crosslinker Performance in ADC Synthesis

This protocol details the conjugation of the azide-functionalized payload to an antibody using the four different crosslinking reagents.

Materials:

  • Antibody (e.g., Trastuzumab) in PBS, pH 7.4

  • This compound, Propargyl Alcohol, DBCO-PEG7-alcohol, BCN-PEG7-alcohol

  • Azide-functionalized payload (from Protocol 1)

  • For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), Sodium Ascorbate, and a copper-chelating ligand (e.g., THPTA)

  • DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

A. Antibody Derivatization with Alkyne/Cyclooctyne Linkers:

  • Linker Activation (for this compound and Propargyl Alcohol): The terminal hydroxyl group of the propargyl linkers needs to be activated or functionalized to react with the antibody. A common method is to convert the alcohol to a more reactive group like an NHS ester by reacting it with N,N'-Disuccinimidyl carbonate (DSC).

  • Antibody Modification: React the antibody with a 5-10 molar excess of the activated propargyl linkers, DBCO-PEG7-alcohol, or BCN-PEG7-alcohol. The reaction conditions (pH, temperature, time) should be optimized for each linker.

  • Purification: Remove excess linker using a desalting column equilibrated with PBS.

B. Conjugation via Click Chemistry:

  • For CuAAC (this compound and Propargyl Alcohol):

    • To the alkyne-modified antibody, add the azide-functionalized payload at a 3-5 molar excess.

    • Add the copper(II) sulfate and the copper-chelating ligand.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[9]

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • For SPAAC (DBCO-PEG7-alcohol and BCN-PEG7-alcohol):

    • To the DBCO or BCN-modified antibody, add the azide-functionalized payload at a 3-5 molar excess.

    • Allow the reaction to proceed for 4-12 hours at room temperature.

C. Purification of the ADC:

  • Purify the resulting ADC from unconjugated payload and other reagents using a desalting column or size-exclusion chromatography.

Protocol 3: Characterization and Comparison of ADCs

This protocol outlines the methods to assess the performance of each crosslinker.

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy:

  • Principle: The average number of drug molecules conjugated to an antibody can be determined by measuring the absorbance of the ADC at two different wavelengths: one where the antibody absorbs maximally (typically 280 nm) and one where the drug has a distinct absorbance peak.[][10]

  • Procedure:

    • Measure the UV-Vis spectrum of the purified ADC.

    • Record the absorbance at 280 nm and the maximum absorbance wavelength of the drug.

    • Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[5]

2. Assessment of Conjugate Solubility:

  • Procedure:

    • Concentrate the purified ADCs to a high concentration (e.g., 10 mg/mL).

    • Visually inspect for precipitation or aggregation.

    • Quantify the amount of aggregation using size-exclusion chromatography (SEC-HPLC). A higher monomer peak indicates better solubility.

3. Evaluation of Conjugate Stability:

  • Procedure:

    • Incubate the purified ADCs in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

    • At each time point, analyze the ADC by SEC-HPLC to monitor for fragmentation or aggregation.

    • Quantify the amount of released payload using a suitable analytical method (e.g., LC-MS/MS).

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows for ADC and PROTAC synthesis.

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody Activated_Linker Activated Linker Antibody->Activated_Linker Activation Linker Propargyl-PEG7-OH or Alternative Linker->Activated_Linker Modified_Ab Modified Antibody Activated_Linker->Modified_Ab Click_Reaction Click Chemistry (CuAAC or SPAAC) Modified_Ab->Click_Reaction Azide_Payload Azide-Payload Azide_Payload->Click_Reaction Crude_ADC Crude ADC Click_Reaction->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Analysis Characterization (DAR, Solubility, Stability) Purified_ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis and Characterization.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis via Click Chemistry cluster_validation Functional Validation POI_Ligand Protein of Interest (POI) Ligand with Azide CuAAC CuAAC Click Reaction POI_Ligand->CuAAC E3_Ligand E3 Ligase Ligand with Alkyne Propargyl_Linker Propargyl-PEG7-Linker E3_Ligand->Propargyl_Linker Coupling Alkyne_E3_Ligand Alkyne-Linker-E3 Ligand Propargyl_Linker->Alkyne_E3_Ligand Alkyne_E3_Ligand->CuAAC PROTAC PROTAC Molecule CuAAC->PROTAC Cell_Treatment Cell Treatment with PROTAC PROTAC->Cell_Treatment Western_Blot Western Blot for POI Degradation Cell_Treatment->Western_Blot Degradation_Analysis Quantification of Protein Degradation (DC50) Western_Blot->Degradation_Analysis

Caption: General Workflow for PROTAC Synthesis and Functional Validation.[11][12]

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Propargyl-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical reagents is paramount. This document provides immediate, essential safety and logistical information for Propargyl-PEG7-alcohol, including detailed operational and disposal plans.

Chemical Profile and Hazards:

A Safety Data Sheet for the closely related compound, Propargyl-PEG5-NHS ester, provides valuable insight into the potential hazards. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]

Quantitative Hazard and Exposure Data

The following table summarizes key quantitative data, primarily based on the hazardous properties of propargyl alcohol, which should be considered as the main contributor to the toxicity of this compound.

ParameterValueSource Analogy
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPropargyl-PEG5-NHS ester[3]
Flash Point 33 °C (91.4 °F)Propargyl alcohol[2]
Workplace Exposure Limits
NIOSH RELTWA: 1 ppm (2 mg/m³)Propargyl alcohol[4]
ACGIH TLVTWA: 1 ppmPropargyl alcohol[1]
OSHA PELTWA: 1 ppm (2 mg/m³)Propargyl alcohol[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit containing absorbent materials suitable for flammable and corrosive liquids readily available.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles if there is a significant risk of splashing.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: Wear a flame-retardant lab coat over long pants and closed-toe shoes. For larger quantities or tasks with a high splash potential, a chemically resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1]

3. Chemical Handling:

  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2] The container should be kept tightly closed.

  • Dispensing: Since many PEGylated compounds are low-melting solids, they can be difficult to weigh and dispense. To facilitate handling, consider preparing a stock solution in a suitable solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Setup: When setting up reactions, use equipment that is in good condition and free of cracks or defects. Avoid contact with incompatible materials, such as strong oxidizing agents and heavy metal salts (e.g., copper, silver, mercury) which can form explosive acetylides.

4. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan: Waste Management Protocol

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Hazardous Waste Stream: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), must be collected in a designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Container Integrity: Use a chemically compatible and leak-proof container. Do not overfill the container; leave adequate headspace. Keep the container securely closed when not in use.

2. Treatment of Contaminated Labware:

  • Rinsing: Reusable labware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Rinsate Collection: The first two rinsates are considered hazardous and must be collected in the designated hazardous waste container. The third rinsate can typically be disposed of as non-hazardous waste, but consult your institution's specific guidelines.

3. Final Disposal:

  • Licensed Waste Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

  • Environmental Considerations: Do not dispose of this compound down the drain or in the regular trash.[6] While the PEG component is biodegradable, the propargyl group poses a significant environmental hazard.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Ensure Spill Kit is Accessible prep_hood->prep_spill handle_receive Receive and Inspect Chemical prep_spill->handle_receive handle_store Store in a Cool, Dry, Ventilated Area handle_receive->handle_store handle_dispense Dispense in Fume Hood handle_store->handle_dispense handle_reaction Perform Experiment handle_dispense->handle_reaction disp_collect Collect Waste in Labeled Container handle_reaction->disp_collect disp_rinse Triple Rinse Contaminated Labware handle_reaction->disp_rinse disp_final Dispose via Licensed Contractor disp_collect->disp_final disp_rinse->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.